Coclauril
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3-/t7-,8-/m1/s1 |
InChI Key |
OKLUWXIZGZHBKD-NAYHLWOXSA-N |
Isomeric SMILES |
C1[C@@H](C=C/C(=C/C#N)/[C@@H]1O)O |
Canonical SMILES |
C1C(C=CC(=CC#N)C1O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Coclaurine in Benzylisoquinoline Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites with a wide array of pharmacological activities, including analgesic, antimicrobial, and anticancer properties. At the heart of the biosynthesis of over 2,500 known BIAs lies the pivotal intermediate, (S)-reticuline. The pathway from the simpler precursor, (S)-coclaurine, to (S)-reticuline is a critical juncture that dictates the flow of intermediates into various BIA branches. This technical guide provides an in-depth exploration of the enzymatic transformations of coclaurine, detailing the key enzymes, their kinetics, and the experimental methodologies used to characterize this core biosynthetic route. Furthermore, we delve into the transcriptional regulation of this pathway and present visual representations of the biochemical and regulatory networks to facilitate a deeper understanding for researchers and professionals in drug development and metabolic engineering.
Introduction
The journey of benzylisoquinoline alkaloid (BIA) biosynthesis begins with the amino acid L-tyrosine, which undergoes a series of enzymatic conversions to yield (S)-norcoclaurine, the first committed intermediate of the pathway.[1] (S)-norcoclaurine is then O-methylated to form (S)-coclaurine. Coclaurine itself is a crucial branch-point intermediate, but its conversion to the central and more complex intermediate, (S)-reticuline, is paramount for the synthesis of a vast array of pharmaceutically important BIAs, such as morphine, codeine, and berberine.[2][3][4] This conversion is a three-step enzymatic cascade that introduces key structural modifications, paving the way for the immense diversification of BIA structures.
This guide focuses on the three core enzymatic steps that transform (S)-coclaurine into (S)-reticuline:
-
N-methylation: Catalyzed by Coclaurine N-methyltransferase (CNMT).
-
3'-hydroxylation: Catalyzed by N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450 enzyme (CYP80B).
-
4'-O-methylation: Catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).
Understanding the intricacies of these enzymes, their kinetics, and the methodologies to study them is fundamental for the metabolic engineering of plants and microorganisms to produce high-value BIAs for pharmaceutical applications.
The Biosynthetic Pathway: From Coclaurine to Reticuline
The conversion of (S)-coclaurine to (S)-reticuline is a linear pathway involving three key enzymes that sequentially modify the coclaurine backbone.
References
The Alkaloid Coclaurine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coclaurine is a benzylisoquinoline alkaloid of significant interest in pharmaceutical research due to its diverse biological activities, including neuroprotective and antimicrobial properties, as well as its role as a key intermediate in the biosynthesis of other medicinally important alkaloids.[1] This technical guide provides a comprehensive overview of the natural sources of coclaurine, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. Quantitative data on coclaurine content in various plant species are presented for comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug development.
Natural Sources of Coclaurine
Coclaurine is found in a variety of plant species, primarily within the families Annonaceae, Lauraceae, Menispermaceae, and Nelumbonaceae.[1] These plants synthesize coclaurine as a secondary metabolite, which often plays a role in their chemical defense mechanisms. The concentration of coclaurine can vary significantly between species and even between different parts of the same plant.
Table 1: Quantitative Analysis of Coclaurine in Various Plant Species
| Plant Family | Species | Plant Part | Coclaurine Content | Reference |
| Nelumbonaceae | Nelumbo nucifera | Flower Buds (dried) | 0.0042% | [2] |
| Nelumbo nucifera | Leaves | Effective concentration against HIV: 0.8 µg/mL | [3] | |
| Lauraceae | Lindera aggregata | Roots | 0.95 mg/g | [1] |
| Ocotea duckei | Stem Bark | Present | [1] | |
| Menispermaceae | Stephania tetrandra | Roots, Stems, Leaves, Epidermis | Present; precursor to tetrandrine | [2][4] |
| Sarcopetalum harveyanum | Not specified | Present | ||
| Annonaceae | Annona muricata | Leaves, Root & Stem Barks | Present |
Isolation and Purification of Coclaurine: Experimental Protocols
The isolation of coclaurine from plant matrices typically employs acid-base extraction, a method that leverages the basic nature of alkaloids to separate them from other plant constituents. Subsequent purification is achieved through chromatographic techniques.
General Acid-Base Extraction Protocol
This protocol is a generalized procedure adaptable for the extraction of coclaurine from various plant materials.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol or Ethanol (95%)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), concentrated and dilute solutions
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Filter paper
Methodology:
-
Maceration and Acidification: a. A known quantity of the dried, powdered plant material is macerated with methanol or ethanol at room temperature for 24-48 hours. This process is repeated 2-3 times to ensure exhaustive extraction. b. The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. c. The crude extract is then acidified with a 2% HCl solution to a pH of approximately 2. This converts the alkaloids, including coclaurine, into their water-soluble salt forms.
-
Liquid-Liquid Extraction (Acidic): a. The acidified aqueous solution is transferred to a separatory funnel and washed with a nonpolar organic solvent such as dichloromethane or chloroform. b. This step removes neutral and weakly acidic compounds, which will partition into the organic layer, while the protonated coclaurine remains in the aqueous layer. c. The organic layer is discarded, and the aqueous layer is retained.
-
Basification and Extraction of Free Alkaloid: a. The acidic aqueous layer containing the coclaurine salt is basified by the dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH reaches approximately 9-10. b. This deprotonates the alkaloid, converting it back to its free base form, which is soluble in organic solvents. c. The basified solution is then repeatedly extracted with dichloromethane or chloroform. The coclaurine free base will partition into the organic layer.
-
Drying and Concentration: a. The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. b. The dried organic extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid fraction containing coclaurine.
Purification by Column Chromatography
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of chloroform and methanol)
-
Glass column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Methodology:
-
Column Packing: A glass column is packed with silica gel slurried in the initial, least polar mobile phase of the chosen solvent system.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with the solvent system, starting with a low polarity (e.g., 100% chloroform) and gradually increasing the polarity by adding small increments of a more polar solvent like methanol.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring by TLC: The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to coclaurine are identified by comparison with a standard or by using a suitable visualizing agent.
-
Pooling and Concentration: Fractions containing pure coclaurine (as determined by TLC) are pooled, and the solvent is removed by rotary evaporation to yield purified coclaurine.
High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification
For higher purity, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed. Analytical HPLC is used for the quantification of coclaurine.
Instrumentation and Conditions (General Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min for analytical HPLC.
-
Detection: UV detection at a wavelength where coclaurine exhibits significant absorbance (e.g., around 280 nm) or Mass Spectrometry (LC-MS) for more sensitive and specific detection and quantification.
-
Quantification: A calibration curve is generated using certified reference standards of coclaurine to determine the concentration in the sample.
Signaling Pathways Involving Coclaurine
Coclaurine exerts its biological effects through interaction with specific cellular targets. Two notable signaling pathways are its antagonism of nicotinic acetylcholine receptors and its inhibition of EF-hand domain-containing protein D2 (EFHD2).
Coclaurine as a Nicotinic Acetylcholine Receptor (nAChR) Antagonist
Coclaurine has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Antagonism of nAChRs by coclaurine can modulate neurotransmission. The downstream effects of nAChR antagonism can involve various signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Antagonistic action of Coclaurine on nAChR signaling.
Inhibition of EFHD2 Signaling by Coclaurine
Recent studies have shown that coclaurine can inhibit the expression of EF-hand domain-containing protein D2 (EFHD2). This inhibition is mediated by disrupting the interaction between the transcription factor FOXG1 and the EFHD2 promoter. Downregulation of EFHD2 has been linked to increased sensitivity of cancer cells to cisplatin and suppression of their metastatic properties.
Caption: Coclaurine-mediated inhibition of EFHD2 expression.
Conclusion
Coclaurine remains a molecule of high interest for its therapeutic potential and its role as a biosynthetic precursor. This guide provides a foundational understanding of its natural origins and the methodologies for its isolation and purification. The elucidation of its interactions with key signaling pathways, such as nAChR and EFHD2, opens new avenues for research into its pharmacological applications, particularly in neurodegenerative diseases and oncology. The protocols and data presented herein are intended to facilitate further investigation and development in these promising areas.
References
- 1. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The isolation of stepharine and coclaurine from Sarcopetalum harveyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Coclaurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine is a benzylisoquinoline alkaloid found in various plant species, including those from the Annonaceae and Lauraceae families.[1] As a secondary metabolite, it plays a role in the chemical defense mechanisms of these plants.[1] Coclaurine is a key intermediate in the biosynthesis of a wide range of other benzylisoquinoline alkaloids. From a pharmacological perspective, it has garnered significant interest as a nicotinic acetylcholine receptor (nAChR) antagonist, suggesting its potential for therapeutic applications in neurological and other disorders.[2][3][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of coclaurine, its biosynthetic pathway, and its interaction with nAChRs, supplemented with detailed experimental protocols and visualizations.
Physical and Chemical Properties
The fundamental physical and chemical properties of coclaurine are summarized in the tables below, providing a consolidated reference for researchers.
Physical Properties of Coclaurine
| Property | Value | Reference(s) |
| Appearance | Solid powder | [7] |
| Melting Point | 220-224 °C | [1][7][8] |
| Boiling Point | ~427.77 - 496.9 °C (Predicted/Estimated) | [1][7][8] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7] |
| Optical Rotation | Varies depending on the enantiomer ((S)- or (R)-coclaurine) |
Chemical Properties of Coclaurine
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₉NO₃ | [7][8][9] |
| Molecular Weight | 285.34 g/mol | [1][7][9] |
| CAS Number | 486-39-5 ((S)-enantiomer) | [1][7][9] |
| pKa | 10.00 ± 0.15 (Predicted) | [7] |
| LogP | 2.86 (Predicted) | [8] |
| Hydrogen Bond Donor Count | 3 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| SMILES | COC1=C(C=C2C(--INVALID-LINK--CC3=CC=C(C=C3)O)O) | [1] |
Biosynthesis of Coclaurine
Coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids in plants. The pathway commences with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield (S)-coclaurine.
The key steps in the biosynthesis of (S)-coclaurine are:
-
L-Tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through separate enzymatic reactions.
-
Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine , the first committed intermediate in the pathway.
-
(S)-norcoclaurine is then methylated by norcoclaurine 6-O-methyltransferase (6OMT) using S-adenosyl methionine (SAM) as a methyl donor to produce (S)-coclaurine .
Further enzymatic modifications of (S)-coclaurine lead to the production of other important alkaloids such as N-methylcoclaurine, reticuline, and ultimately morphine and codeine in some plant species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Coclaurine - Wikipedia [en.wikipedia.org]
- 6. coclaurine | 486-39-5 [chemicalbook.com]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacological Profile of Coclaurine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine, a benzylisoquinoline alkaloid found in various plant species, and its derivatives represent a class of compounds with significant and diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of coclaurine and its key derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Pharmacological Activities
Coclaurine and its derivatives have been reported to exhibit a wide range of biological effects, including:
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Coclaurine acts as an antagonist at neuronal nAChRs, suggesting its potential in the treatment of neurological and psychiatric disorders where cholinergic neurotransmission is dysregulated.
-
Anticancer Activity: Coclaurine has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms include the induction of apoptosis and the sensitization of cancer cells to conventional chemotherapeutic agents.
-
Antioxidant Properties: The phenolic hydroxyl groups in the structure of coclaurine contribute to its ability to scavenge free radicals, indicating a potential role in mitigating oxidative stress-related pathologies.
-
Antimicrobial Activity: Coclaurine has shown inhibitory effects against certain microbial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents.
-
Anti-aging Properties: Some studies suggest that coclaurine possesses anti-aging activities, although the underlying mechanisms are still under investigation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for coclaurine and its derivatives, facilitating a comparative analysis of their potency and selectivity across different biological targets.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Inhibitory Activity of Coclaurine and its Derivatives
| Compound | Receptor Subtype | Assay System | Parameter | Value (µM) | Reference |
| Coclaurine | human α4β2 nAChR | Xenopus oocytes | IC50 | 49 | [1] |
| Coclaurine | human α4β4 nAChR | Xenopus oocytes | IC50 | 18 | [1] |
Table 2: Anticancer Activity of Coclaurine and its Derivatives
| Compound | Cancer Cell Line | Assay | Parameter | Value (µM) | Reference |
| Coclaurine | H1299 (NSCLC) | MTT Assay | IC50 (alone) | 950 | [2] |
| Coclaurine + Cisplatin | H1299 (NSCLC) | MTT Assay | IC50 (Cisplatin) | 47.4 | [2] |
| Coclaurine | A549 (NSCLC) | MTT Assay | IC50 (alone) | 2000 | [2] |
| Coclaurine + Cisplatin | A549 (NSCLC) | MTT Assay | IC50 (Cisplatin) | 57.3 | [2] |
| Cepharanthine (Biscoclaurine) | Jurkat (Leukemia) | Not Specified | - | - | [3] |
| Cepharanthine (Biscoclaurine) | K562 (Leukemia) | Not Specified | - | - | [3] |
| Berbamine (Biscoclaurine) | NB4 (Leukemia) | Not Specified | - | - | [3] |
Signaling Pathways
Coclaurine and its derivatives have been shown to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
Cisplatin Sensitization in NSCLC via EFHD2/NOX4/ABCC1 Pathway
Coclaurine has been shown to sensitize non-small cell lung cancer (NSCLC) cells to the chemotherapeutic agent cisplatin by inhibiting the EF-hand domain-containing protein 2 (EFHD2). This leads to the downregulation of NADPH oxidase 4 (NOX4) and ATP-binding cassette subfamily C member 1 (ABCC1), a multidrug resistance protein.
References
- 1. Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Coclaurine in Morphine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate biosynthetic pathway of morphine, with a specific focus on the pivotal role of coclaurine as a key precursor. This document provides a comprehensive overview of the enzymatic conversions, quantitative data on enzyme kinetics and product yields, detailed experimental protocols for key assays, and visual representations of the biochemical cascade.
The Morphine Biosynthetic Pathway: From Coclaurine to Morphinan Alkaloids
The biosynthesis of morphine, a potent analgesic compound produced in the opium poppy (Papaver somniferum), is a complex multi-step process involving a series of enzymatic reactions. Coclaurine, a benzylisoquinoline alkaloid, serves as a critical intermediate in this pathway, undergoing a series of modifications to ultimately form the characteristic morphinan skeleton.
The journey from (S)-coclaurine to morphine involves several key stages:
-
Formation of (S)-Reticuline: (S)-coclaurine is first N-methylated by the enzyme coclaurine N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine. Subsequent hydroxylation and O-methylation steps, catalyzed by cytochrome P450 enzymes and O-methyltransferases respectively, lead to the formation of the central intermediate, (S)-reticuline.
-
Stereochemical Inversion to (R)-Reticuline: A crucial step in the pathway is the stereochemical inversion of (S)-reticuline to (R)-reticuline. This conversion is catalyzed by a unique fusion protein designated as STORR, which contains a cytochrome P450 module and an oxidoreductase module.[1]
-
Formation of the Morphinan Skeleton: (R)-reticuline undergoes an intramolecular C-C phenol coupling reaction catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), to form salutaridine.[2][3] This reaction establishes the core morphinan ring system.
-
Conversion to Thebaine, Codeine, and Morphine: Salutaridine is then reduced to salutaridinol by salutaridinol reductase (SalR). A subsequent acetylation and spontaneous rearrangement lead to the formation of thebaine. Thebaine is then demethylated to neopinone, which spontaneously isomerizes to codeinone. Codeinone reductase (COR) reduces codeinone to codeine. Finally, codeine is demethylated by codeine O-demethylase (CODM) to yield morphine.[4][5]
Quantitative Data
Quantitative analysis of the enzymes and intermediates in the morphine biosynthetic pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize key quantitative data available in the literature.
Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum
| Parameter | Value | Substrate | Reference |
| Km | 335 µM | 4-Hydroxyphenylacetaldehyde (4-HPAA) | [6] |
| Saturation Kinetics | Sigmoidal | Dopamine | [6] |
| Hill Coefficient | 1.8 | Dopamine | [6] |
| Optimal pH | 6.5 - 7.0 | [6] | |
| Optimal Temperature | 42 - 55 °C | [6] |
Table 2: Alkaloid Content in Capsules of Selected Papaver somniferum Accessions
| Accession | Morphine Content (%) | Codeine Content (%) | Reference |
| G-3 | 0.092 | - | [7] |
| G-6 | 0.086 | - | [7] |
| G-18 | - | - | [7] |
| Average (8 accessions) | - | ≥ 0.1 | [7] |
Note: '-' indicates data not provided in the cited source.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of morphine biosynthesis.
Enzyme Assay for Norcoclaurine Synthase (NCS)
This protocol is adapted from methodologies described for the characterization of NCS from Thalictrum flavum.[8][9]
Objective: To determine the enzymatic activity of norcoclaurine synthase by measuring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
Materials:
-
Purified or partially purified NCS enzyme preparation
-
Dopamine hydrochloride
-
4-Hydroxyphenylacetaldehyde (4-HPAA)
-
Sodium phosphate buffer (0.3 M, pH 6.0)
-
Sodium ascorbate
-
Acetonitrile
-
HEPES buffer (50 mM, pH 7.5)
-
Microcentrifuge tubes
-
Incubator/shaker
-
HPLC system with a chiral column for separation of (S)- and (R)-norcoclaurine
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM HEPES (pH 7.5)
-
5 mM Dopamine hydrochloride
-
7.5 mM 4-HPAA
-
5 mM Sodium ascorbate (to prevent oxidation of dopamine)
-
5% (v/v) Acetonitrile (to aid in substrate solubility)
-
Appropriate amount of NCS enzyme
-
-
Reaction Initiation: Add the enzyme to the reaction mixture to initiate the reaction. The final reaction volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37 °C for 24 hours with shaking at 800 rpm.
-
Reaction Termination: Terminate the reaction by adding an equal volume of methanol or by heat inactivation.
-
Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC with a chiral column to separate and quantify the (S)-norcoclaurine produced. A racemic standard of norcoclaurine should be used for calibration and to determine the enantiomeric excess.
Colorimetric Assay for Coclaurine N-Methyltransferase (CNMT)
This is a general protocol for a coupled-enzyme colorimetric assay.[10]
Objective: To determine the activity of CNMT by measuring the production of S-adenosylhomocysteine (SAH), which is then converted to a colored product.
Materials:
-
Purified CNMT enzyme
-
(S)-Coclaurine
-
S-Adenosyl-L-methionine (SAM)
-
S-Adenosylhomocysteine hydrolase (SAHH)
-
Reagents for a colorimetric assay that detects the product of the SAHH reaction (e.g., a thiol-reactive dye if the product is homocysteine).
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, (S)-coclaurine, SAM, and SAHH.
-
Reaction Initiation: Add the CNMT enzyme to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C).
-
Color Development: After a specific incubation time, add the colorimetric reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The change in absorbance is proportional to the amount of SAH produced, and thus to the CNMT activity.
Heterologous Expression and Purification of Cytochrome P450 Enzymes
This is a generalized protocol for the expression of plant cytochrome P450 enzymes, such as salutaridine synthase (CYP719B1), in an insect cell/baculovirus system.[1][11][12][13]
Objective: To produce and purify recombinant cytochrome P450 enzymes for functional characterization.
Materials:
-
cDNA encoding the cytochrome P450 of interest
-
Baculovirus expression vector (e.g., pFastBac)
-
E. coli competent cells (e.g., DH10Bac) for bacmid generation
-
Insect cells (e.g., Spodoptera frugiperda Sf9 cells)
-
Insect cell culture medium
-
Transfection reagent
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Buffers for cell lysis and chromatography
Procedure:
-
Cloning: Clone the P450 cDNA into the baculovirus transfer vector.
-
Bacmid Generation: Transform the recombinant vector into E. coli DH10Bac cells to generate a recombinant bacmid.
-
Transfection: Transfect the insect cells with the recombinant bacmid to produce recombinant baculovirus.
-
Virus Amplification: Amplify the virus stock by infecting fresh insect cell cultures.
-
Protein Expression: Infect a large-scale culture of insect cells with the high-titer virus stock to express the recombinant P450.
-
Cell Lysis: Harvest the cells and lyse them to release the microsomal fraction containing the membrane-bound P450.
-
Purification: Solubilize the microsomal membranes with a detergent and purify the recombinant P450 using affinity chromatography.
Quantitative LC-MS/MS Analysis of Morphine Biosynthesis Intermediates
This protocol outlines a general approach for the quantification of alkaloids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]
Objective: To accurately quantify the concentrations of coclaurine, reticuline, thebaine, codeine, and morphine in plant extracts or enzymatic reaction mixtures.
Materials:
-
Plant tissue extract or enzyme assay sample
-
Internal standards (deuterated analogs of the analytes)
-
Solvents for extraction (e.g., methanol, chloroform)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid)
Procedure:
-
Sample Preparation:
-
Homogenize plant tissue in an appropriate extraction solvent.
-
For enzyme assays, stop the reaction and precipitate proteins.
-
Spike the sample with a known amount of the internal standards.
-
Perform a solid-phase extraction to clean up the sample and concentrate the analytes.
-
-
LC Separation:
-
Inject the extracted sample onto the reversed-phase HPLC column.
-
Use a gradient elution program with the mobile phases to separate the different alkaloids.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
For each analyte and internal standard, define a specific precursor ion and one or more product ions for detection.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the alkaloid standards.
-
Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Visualizing the Pathway and Workflows
Diagrams are essential tools for understanding complex biochemical pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the morphine biosynthetic pathway and a typical experimental workflow.
Caption: The biosynthetic pathway from (S)-coclaurine to morphine.
Caption: A generalized workflow for an in vitro enzyme assay.
References
- 1. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphine biosynthesis [iubmb.qmul.ac.uk]
- 6. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
Discovery and history of Coclaurine in plant biochemistry
An In-depth Technical Guide on the Discovery and History of Coclaurine in Plant Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coclaurine is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of coclaurine. It details the enzymatic steps of its biosynthetic pathway, summarizes key quantitative data from foundational studies, and presents detailed experimental protocols for its extraction and analysis. Furthermore, this document includes visualizations of the core biochemical pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and plant biochemistry.
Introduction: The Central Role of Coclaurine
Coclaurine, a tetrahydroisoquinoline alkaloid, serves as a critical precursor to over 2,500 known BIAs, including prominent pharmaceuticals like morphine, codeine, and berberine.[1] Its discovery and the subsequent elucidation of its biosynthetic pathway have been milestones in understanding plant specialized metabolism.[1] The core structure of coclaurine is formed through a series of enzymatic reactions starting from the amino acid L-tyrosine.[2] This guide delves into the historical context of its isolation and the intricate biochemical journey from primary metabolites to this key alkaloid intermediate. Coclaurine has been isolated from a variety of plant species, including Nelumbo nucifera (sacred lotus), Sarcopetalum harveyanum, and Ocotea duckei.[3] Its derivatives have shown potential in applications such as melanogenesis inhibition, making them relevant for the cosmetics industry.[4]
Discovery and Isolation History
The journey to understand coclaurine began with its isolation from various plant sources. Early phytochemical studies identified coclaurine as a key constituent in several plant families. One of the notable early isolations was from Sarcopetalum harveyanum, a member of the Menispermaceae family, in 1972.[5][6][7] Subsequent research led to its identification in other species, establishing its widespread presence in the plant kingdom, particularly within the Ranunculales order.[1][3] These initial isolations were crucial for the structural elucidation of coclaurine and paved the way for biosynthetic studies using radiolabeled precursors to trace its metabolic origin.[4][8]
The Biosynthetic Pathway of Coclaurine
The biosynthesis of (S)-coclaurine is a multi-step enzymatic process that forms a central trunk of the larger BIA pathway. It begins with L-tyrosine, which provides the carbon skeletons for both halves of the coclaurine molecule.
The pathway proceeds as follows:
-
Formation of Precursors : L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves enzymes such as tyrosine/dopa decarboxylase (TYDC).[2][5]
-
The First Committed Step : Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS) , to form the first BIA scaffold, (S)-norcoclaurine.[2][9][10] This is a critical, stereospecific step in the pathway.[1]
-
O-Methylation : The 6-hydroxyl group of (S)-norcoclaurine is methylated by the S-adenosyl-L-methionine (SAM)-dependent enzyme norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.[5][10][11]
(S)-coclaurine then serves as the substrate for subsequent reactions that lead to the vast diversity of BIAs. The next canonical step is N-methylation by coclaurine N-methyltransferase (CNMT) to form (S)-N-methylcoclaurine.[5][12] This is followed by 3'-hydroxylation by a cytochrome P450 enzyme, (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B) , and a final 4'-O-methylation by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) to produce (S)-reticuline, a major branch-point intermediate.[2][5][13]
Quantitative Data Summary
Quantitative analysis of coclaurine and its downstream metabolites is crucial for metabolic engineering and optimizing production in heterologous systems like yeast. While absolute concentrations in plants vary widely based on species, tissue, and developmental stage, engineered microbial systems provide more controlled data for comparison.[14][15]
Table 1: Heterologous Production of Coclaurine Derivatives in S. cerevisiae
| Strain Description | Key Enzymes Expressed | Metabolite Measured | Titer (mg/L) | Reference |
|---|---|---|---|---|
| Parent Strain (CSY1171) | Full (S)-reticuline pathway | (S)-N-Methylcoclaurine | 0.208 | [16] |
| Engineered Strain (CSY1326) | CjNCS, Ps6OMT, PsCNMT | (S)-N-Methylcoclaurine | 0.482 | [16] |
| Engineered Strain (CSY1339) | Full pathway + SiCNMT2 | Magnocurarine | 0.0023 | [16] |
| Engineered Strain (CSY1339) | Full pathway + NnOMT5 | Armepavine | 11.1 | [16] |
Data represents mean values from triplicate experiments. Titers were measured after 96 hours of cultivation.[16]
Experimental Protocols
The isolation and characterization of coclaurine involve several key biochemical techniques. Below are generalized protocols based on established methodologies.
Protocol 1: General Alkaloid Extraction from Plant Material
This protocol describes a standard acid-base liquid-liquid extraction method for isolating total alkaloids, including coclaurine, from dried plant tissue.[17][18]
Materials:
-
Dried, powdered plant material (e.g., Nelumbo nucifera leaves)
-
Methanol (MeOH)
-
2% Sulfuric acid (H₂SO₄)
-
Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel, beakers, filtration apparatus
Procedure:
-
Maceration: Weigh 100 g of powdered plant material and macerate with 500 mL of methanol for 24-48 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant debris. Repeat the extraction on the residue twice more.
-
Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C until a crude residue is obtained.
-
Acidification: Dissolve the residue in 100 mL of 2% H₂SO₄. This protonates the alkaloids, making them soluble in the aqueous phase.
-
Defatting: Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of chloroform to remove non-polar compounds like fats and chlorophyll. Discard the organic (chloroform) layers.
-
Basification: Adjust the pH of the aqueous acid solution to 9-10 by slowly adding NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Final Extraction: Extract the basified aqueous solution three times with 50 mL of chloroform. The alkaloids will move into the organic phase.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in a rotary evaporator to yield the crude alkaloid extract.
-
Storage: Store the residue at 4°C for further analysis.[17]
Protocol 2: In Vitro Enzyme Assay for Norcoclaurine 6-O-Methyltransferase (6OMT)
This protocol outlines a method to determine the activity of 6OMT, the enzyme that synthesizes coclaurine.
Materials:
-
Purified recombinant 6OMT enzyme
-
(S)-norcoclaurine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT)
-
Methanol
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
10 µL of purified 6OMT enzyme
-
50 µL of assay buffer
-
10 µL of 10 mM (S)-norcoclaurine (dissolved in DMSO or buffer)
-
10 µL of 10 mM SAM
-
Make up the final volume to 100 µL with sterile water.
-
-
Negative Control: Prepare a control reaction by either using heat-inactivated enzyme (boil for 10 minutes) or omitting the substrate (S)-norcoclaurine).[14]
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze 10-20 µL of the sample by reverse-phase HPLC to separate the product, (S)-coclaurine, from the substrate.
-
Quantification: Quantify the amount of (S)-coclaurine produced by comparing the peak area to a standard curve generated with authentic (S)-coclaurine standard. Enzyme activity can be expressed as pkat/mg protein.
Applications in Drug Development
The elucidation of the coclaurine biosynthetic pathway has been instrumental for advancements in synthetic biology and drug development.[13] By understanding the enzymes involved, researchers can reconstitute these pathways in microbial hosts like E. coli and Saccharomyces cerevisiae.[12][16] This approach offers a sustainable and scalable platform for producing high-value BIAs that are found in low abundance in their native plant sources.[12] Furthermore, knowledge of key enzymes like coclaurine N-methyltransferase (CNMT) allows for protein engineering to create novel BIA derivatives with potentially improved therapeutic properties.[12][19] Coclaurine itself and its derivatives are being investigated for various pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[20][21]
Conclusion
Coclaurine holds a central position in the rich tapestry of plant biochemistry as the gateway to the vast family of benzylisoquinoline alkaloids. From its initial discovery and isolation to the detailed characterization of its biosynthetic pathway, the study of coclaurine has provided profound insights into the metabolic capabilities of plants. The knowledge and protocols detailed in this guide underscore the importance of this molecule and provide a foundation for future research, including the engineering of metabolic pathways for the sustainable production of plant-derived pharmaceuticals and other high-value chemicals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Coclaurine - Wikipedia [en.wikipedia.org]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]
- 6. The isolation of stepharine and coclaurine from Sarcopetalum harveyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The isolation of stepharine and coclaurine from Sarcopetalum harveyanum. | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of coclaurine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 11. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 12. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A CYP80B enzyme from <i>Stephania tetrandra</i> enables the 3'-hydroxylation of <i>N</i>-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids [cjnmcpu.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Publication : USDA ARS [ars.usda.gov]
- 16. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coclaurine | 486-39-5 | AAA48639 | Biosynth [biosynth.com]
- 21. medchemexpress.com [medchemexpress.com]
The Antagonistic Dance of Coclaurine with Nicotinic Acetylcholine Receptors: A Technical Guide
For Immediate Release
[City, State] – November 21, 2025 – A comprehensive technical guide released today details the biological activity of coclaurine, a naturally occurring benzyltetrahydroisoquinoline alkaloid, as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This in-depth whitepaper, geared towards researchers, scientists, and drug development professionals, consolidates current quantitative data, experimental methodologies, and visualizes the underlying molecular interactions and signaling pathways.
Coclaurine, isolated from various plant species, has been identified as an inhibitor of specific nAChR subtypes, positioning it as a molecule of interest for therapeutic development in conditions where nicotinic system modulation is beneficial. This guide provides a foundational understanding of its antagonistic properties, particularly at the α4β2 and α4β4 nAChR subtypes.
Quantitative Analysis of Coclaurine's Antagonistic Activity
The inhibitory potency of coclaurine has been quantified using electrophysiological techniques. Studies on human nAChRs expressed in Xenopus oocytes have yielded the following half-maximal inhibitory concentrations (IC50):
| nAChR Subtype | IC50 (µM) |
| α4β2 | 49[1] |
| α4β4 | 18[1] |
This data indicates that coclaurine is a more potent antagonist of the α4β4 nAChR subtype compared to the α4β2 subtype.
Mechanism of Antagonism
Research on coclaurine and its derivatives suggests a non-competitive mechanism of antagonism.[2][3] This mode of inhibition implies that coclaurine does not directly compete with the endogenous agonist, acetylcholine (ACh), at the orthosteric binding site. Instead, it is proposed to bind to an allosteric site on the receptor, thereby altering the receptor's conformation and preventing its activation even when ACh is bound. This non-competitive action is a key characteristic that differentiates it from many other nAChR antagonists.
Experimental Protocols
The determination of coclaurine's nAChR antagonist activity primarily relies on two key experimental techniques: two-electrode voltage clamping (TEVC) and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the gold standard for characterizing the function of ion channels, including nAChRs.
Workflow:
Detailed Steps:
-
Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs. cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α4 and β4) is microinjected into the oocytes. The oocytes are then incubated for 2-5 days to allow for the expression and assembly of functional nAChRs on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. The membrane potential is "clamped" at a set holding potential, typically -70 mV.
-
Data Acquisition: Acetylcholine is applied to the oocyte, which activates the expressed nAChRs and elicits an inward current (carried by Na+ and Ca2+ ions). To test the antagonistic effect of coclaurine, it is either co-applied with ACh or pre-applied before the application of ACh. The resulting inhibition of the ACh-induced current is recorded.
-
Data Analysis: By applying a range of coclaurine concentrations, a dose-response curve is generated, from which the IC50 value is calculated.
Radioligand Binding Assay
While specific Ki values for coclaurine are not yet publicly available, this method is crucial for determining the binding affinity of a compound to a receptor.
Workflow:
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are isolated.
-
Competitive Binding: These membranes are incubated with a known radiolabeled nAChR ligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound (coclaurine).
-
Separation and Quantification: The bound radioligand is separated from the free radioligand, and the amount of radioactivity is quantified.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant) can be calculated, providing a measure of the binding affinity of coclaurine.
Signaling Pathways Affected by Coclaurine's Antagonism
By acting as a non-competitive antagonist at α4β2 and α4β4 nAChRs, coclaurine prevents the ion channel from opening in response to acetylcholine. This blockade of cation influx (primarily Na+ and Ca2+) disrupts the canonical downstream signaling events typically initiated by nAChR activation.
Blockade of α4β2 nAChR-Mediated Signaling
The α4β2 nAChR is a crucial player in neuronal signaling, and its activation leads to membrane depolarization and the initiation of various intracellular cascades. Coclaurine's antagonism would inhibit these processes.
Activation of α4β2 nAChRs typically leads to calcium influx, which can activate calcium/calmodulin-dependent protein kinases (CaMKs). These kinases, in turn, can phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression related to neuronal plasticity and survival. By blocking the initial calcium influx, coclaurine would effectively inhibit this entire signaling cascade.
Blockade of α4β4 nAChR-Mediated Signaling
The α4β4 nAChR, while less studied than the α4β2 subtype, also plays a role in cholinergic neurotransmission. Its antagonism by coclaurine would similarly prevent downstream signaling events.
The activation of presynaptic α4β4 nAChRs can modulate the release of other neurotransmitters. By preventing the depolarization of the presynaptic terminal, coclaurine would inhibit this modulatory function, potentially affecting the release of neurotransmitters like dopamine.
Future Directions
The characterization of coclaurine as a non-competitive nAChR antagonist opens avenues for further research. Future studies should focus on determining the specific binding site of coclaurine on the α4β2 and α4β4 receptors to better understand its allosteric mechanism. Additionally, a comprehensive screening against a wider panel of nAChR subtypes is necessary to fully elucidate its selectivity profile. In vivo studies are also warranted to investigate the physiological and potential therapeutic effects of coclaurine's nAChR antagonism. This technical guide serves as a critical resource for researchers embarking on these next steps in the exploration of coclaurine's biological activity.
References
- 1. Multiple modes of α7 nAChR noncompetitive antagonism of control agonist-evoked and allosterically enhanced currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Neuronal Nicotinic Acetylcholine Receptors, α4β4 and α7, Show Differential Agonist Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline Promotes Nicotinic Receptor α4 + β2 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Coclaurine in Plant Secondary Metabolism: A Technical Guide
An In-depth Examination of the Biosynthesis, Regulation, and Functional Significance of a Key Benzylisoquinoline Alkaloid Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coclaurine, a central intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), represents a critical branch point in the metabolic network of numerous medicinal plants. This technical guide provides a comprehensive overview of the function of (S)-coclaurine in plant secondary metabolism. It details the enzymatic steps leading to its formation from L-tyrosine and its subsequent conversion into a vast array of pharmacologically active compounds, including morphine, codeine, berberine, and sanguinarine. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for key analytical techniques, and utilizes pathway and workflow diagrams to illustrate the complex processes involved. This guide is intended to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery.
Introduction to Benzylisoquinoline Alkaloid Metabolism
Plants produce a vast arsenal of specialized chemical compounds known as secondary metabolites, which are not essential for primary growth and development but play crucial roles in environmental interactions.[1] Among the most significant classes of these compounds are the benzylisoquinoline alkaloids (BIAs), a structurally diverse group of over 2,500 identified molecules.[1] Many BIAs possess potent pharmacological properties that have been exploited in medicine for centuries. Notable examples include the analgesics morphine and codeine, the antimicrobial agents berberine and sanguinarine, and the antitussive noscapine.[1]
The intricate biosynthetic pathways of these valuable compounds converge at a common intermediate: (S)-reticuline. The formation of (S)-reticuline, and therefore the entire spectrum of downstream BIAs, is fundamentally dependent on the biosynthesis of its precursor, (S)-coclaurine. Understanding the function and regulation of coclaurine metabolism is paramount for efforts in metabolic engineering and synthetic biology aimed at enhancing the production of these vital medicines.
The Biosynthesis of (S)-Coclaurine
The journey to coclaurine begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield the core benzylisoquinoline scaffold. This pathway involves the coordinated action of several key enzymes.
Formation of (S)-Norcoclaurine
The first committed step in BIA biosynthesis is the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This Pictet-Spengler reaction is catalyzed by (S)-norcoclaurine synthase (NCS) to produce (S)-norcoclaurine, the foundational benzylisoquinoline molecule.[1][2]
O-Methylation to (S)-Coclaurine
Following its synthesis, (S)-norcoclaurine undergoes a crucial methylation step. The enzyme norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine.[2] This reaction is a critical tailoring step that prepares the molecule for subsequent modifications.
The biosynthetic pathway from L-tyrosine to (S)-coclaurine is depicted in the following diagram:
(S)-Coclaurine as a Central Metabolic Hub
(S)-Coclaurine is not an end product but rather a critical intermediate that is channeled towards the central branch-point metabolite, (S)-reticuline. This conversion requires a further sequence of enzymatic modifications:
-
N-Methylation: Coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine of (S)-coclaurine, forming (S)-N-methylcoclaurine.[2][3]
-
Hydroxylation: The cytochrome P450-dependent monooxygenase, (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1 or NMCH) , introduces a hydroxyl group at the 3' position of the benzyl moiety of (S)-N-methylcoclaurine.[4][5]
-
O-Methylation: Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the methylation of the newly introduced 3'-hydroxyl group to yield (S)-reticuline.[6]
From (S)-reticuline, the BIA pathway diverges into several major branches, each leading to a distinct class of alkaloids with unique pharmacological activities. These include:
-
Protoberberine and Phthalideisoquinoline Alkaloids: Leading to compounds like berberine and noscapine.
-
Benzophenanthridine Alkaloids: Such as sanguinarine.
-
Morphinan Alkaloids: Including the well-known opioids thebaine, codeine, and morphine.
The central role of (S)-coclaurine as a precursor to these diverse alkaloid classes is illustrated below:
Quantitative Data on Coclaurine Metabolism
The efficiency of the BIA biosynthetic pathway is governed by the kinetic properties of its constituent enzymes and the in-planta concentrations of its intermediates. The following tables summarize key quantitative data available in the literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Plant Source | Substrate(s) | Km (µM) | Reference(s) |
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 - 700 | [7],[8] |
| Dopamine | Exhibits sigmoidal kinetics | [7],[8] | ||
| Norcoclaurine 6-O-Methyltransferase (6OMT) | Coptis japonica | (R,S)-Norlaudanosoline | 2230 | [9] |
| S-Adenosyl-L-methionine | 3950 | [9] | ||
| Coclaurine N-Methyltransferase (CNMT) | Coptis japonica | (S)-Coclaurine | 1.8 ± 0.2 | [10] |
| S-Adenosyl-L-methionine | 11.2 ± 1.1 | [10] | ||
| N-Methylcoclaurine 3'-Hydroxylase (CYP80B1) | Eschscholzia californica | (S)-N-Methylcoclaurine | 15 | [5] |
| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) | Coptis japonica | (R,S)-Laudanosoline | 4.8 | [6] |
| S-Adenosyl-L-methionine | 27 | [6] |
Table 2: Alkaloid Content in Papaver somniferum Dry Matter
| Alkaloid | Concentration Range (µg/g dry matter) | Reference |
| Morphine | 0 - 25,000+ | [11] |
| Codeine | 3 - 3,595 | [11] |
| Thebaine | 0 - 2,797 | [11] |
| Papaverine | 0 - 1,500+ | [11] |
| Noscapine | 0 - 6,641 | [11] |
Note: Concentrations of early pathway intermediates like coclaurine are often low due to rapid turnover and are not typically reported in broad alkaloid profiling studies.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of coclaurine and related BIAs.
General Benzylisoquinoline Alkaloid Extraction from Plant Material
This protocol is a general method for extracting a broad range of alkaloids from dried plant tissue.
Methodology:
-
Homogenization: Weigh approximately 1-2 g of finely ground, dried plant material into a centrifuge tube.
-
Extraction: Add 20 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol). Vortex thoroughly and sonicate for 15-30 minutes at room temperature.[7]
-
Centrifugation: Centrifuge the mixture at approximately 3,800 x g for 10 minutes to pellet the solid debris.[2]
-
Solid Phase Extraction (SPE):
-
Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 4-6 mL of water, followed by 4-6 mL of methanol to remove interfering compounds.
-
Elute the alkaloids with 6 mL of 5% ammonium hydroxide in an appropriate organic solvent mixture (e.g., ethyl acetate:methanol:acetonitrile, 80:10:10 v/v/v).[12]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).
Recombinant Enzyme Expression and Purification
This protocol describes a general procedure for producing plant methyltransferase enzymes in E. coli for in vitro assays.
Methodology:
-
Cloning: Subclone the coding sequence of the methyltransferase (e.g., 6OMT, CNMT) into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag).
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction:
-
Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of Terrific Broth (TB) or LB medium.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.2 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 4,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM imidazole for His-tagged proteins).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 30-60 min at 4°C) to remove cell debris.
-
-
Affinity Purification:
-
Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 50 mM).
-
Elute the recombinant protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).
-
-
Buffer Exchange: Exchange the elution buffer for a suitable storage or assay buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl) using a desalting column or dialysis.
In Vitro Methyltransferase (6OMT, CNMT, 4'OMT) Activity Assay
This protocol can be adapted for various O- and N-methyltransferases in the BIA pathway.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture with the following components:
-
Buffer: 100 mM Tris-HCl or HEPES buffer, pH 7.5.
-
Substrate: 0.1 - 1.0 mM of the specific alkaloid substrate (e.g., (S)-norcoclaurine for 6OMT, (S)-coclaurine for CNMT).
-
Co-substrate: 0.5 - 5.0 mM S-adenosyl-L-methionine (SAM).
-
Reducing Agent (optional but recommended): 1 mM DTT.
-
Purified Enzyme: 1-5 µg of purified methyltransferase.
-
Total Volume: Adjust to a final volume of 50-100 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by adding a stop solution (e.g., 0.4 M Sodium Borate, pH 10.0).[11]
-
Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for product formation using LC-MS/MS.
LC-MS/MS Quantification of Coclaurine and Derivatives
This protocol outlines a method for the sensitive and specific quantification of BIAs.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
This gradient should be optimized for the specific analytes of interest.
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for each analyte by infusing authentic standards. For example:
-
(S)-Coclaurine: [M+H]+ m/z 286.1 -> fragment ions.
-
(S)-Reticuline: [M+H]+ m/z 330.2 -> fragment ions.
-
-
Optimization: Optimize collision energy and other source parameters for each MRM transition to maximize sensitivity.
-
-
Quantification: Generate a standard curve using serial dilutions of authentic standards. Quantify the analytes in the extracted samples by comparing their peak areas to the standard curve.
Conclusion and Future Directions
(S)-coclaurine stands as a linchpin in the complex architecture of benzylisoquinoline alkaloid metabolism. Its biosynthesis and subsequent enzymatic modifications are tightly regulated processes that dictate the flow of carbon into a multitude of medicinally important compounds. The quantitative data and detailed protocols presented in this guide offer a foundational resource for researchers seeking to unravel the intricacies of this pathway.
Future research will likely focus on several key areas. The discovery and characterization of novel enzymes and regulatory factors, such as transcription factors that control the expression of BIA biosynthetic genes, will provide deeper insights into the metabolic network. Furthermore, the application of synthetic biology and metabolic engineering approaches, informed by the kinetic and quantitative data outlined herein, holds immense promise for the sustainable and high-yield production of valuable BIAs in microbial or plant-based systems. A thorough understanding of coclaurine's function is, and will continue to be, essential for the advancement of both fundamental plant science and pharmaceutical biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. Purification and Product Characterization of Lipoxygenase from Opium Poppy Cultures (Papaver somniferum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bfr.bund.de [bfr.bund.de]
- 8. researchgate.net [researchgate.net]
- 9. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthetic Pathway from Tyrosine to Coclaurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway leading from the amino acid L-tyrosine to the pivotal benzylisoquinoline alkaloid (BIA) intermediate, (S)-coclaurine. This pathway is of significant interest to researchers in natural product synthesis, metabolic engineering, and drug development due to the vast array of pharmacologically active compounds derived from coclaurine, including morphine, codeine, and berberine.
The Biosynthetic Pathway: An Overview
The conversion of L-tyrosine to (S)-coclaurine involves a series of enzymatic steps that transform the initial amino acid into two key intermediates, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These intermediates then undergo a stereospecific condensation to form the foundational benzylisoquinoline scaffold of (S)-norcoclaurine, which is subsequently methylated to yield (S)-coclaurine.
The key enzymatic transformations in this pathway are:
-
Hydroxylation and Decarboxylation of Tyrosine to Dopamine: L-tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TH) . Subsequently, L-DOPA is decarboxylated by DOPA decarboxylase (DDC) to produce dopamine.
-
Conversion of Tyrosine to 4-HPAA: In a parallel branch of the pathway, L-tyrosine is converted to 4-HPAA. This transformation can occur via a couple of routes, often involving a transamination reaction catalyzed by tyrosine aminotransferase (TyrAT) to form 4-hydroxyphenylpyruvic acid, followed by decarboxylation.
-
Pictet-Spengler Condensation to (S)-Norcoclaurine: The cornerstone of this pathway is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) . This reaction establishes the characteristic tetrahydroisoquinoline ring system with a specific stereochemistry.
-
Methylation to (S)-Coclaurine: (S)-norcoclaurine then undergoes a series of methylation steps. The first is the O-methylation at the 6-hydroxyl group, catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) , to produce (S)-coclaurine. Further methylation at the nitrogen atom is carried out by coclaurine N-methyltransferase (CNMT) .
Quantitative Data
The following tables summarize the available kinetic data for the key enzymes in the tyrosine to coclaurine biosynthetic pathway. It is important to note that these values can vary depending on the source of the enzyme and the specific assay conditions.
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax | Source Organism | Reference(s) |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | 136 | - | 7.1 µmol/min/mg | Rattus norvegicus | [1] |
| DOPA Decarboxylase (DDC) | L-DOPA | 230 - 320 | ~124 | - | Homo sapiens | [2][3] |
| Norcoclaurine Synthase (NCS) | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 - 700 | 24 | - | Thalictrum flavum | [4][5] |
| Dopamine | 22,000 | - | - | Thalictrum flavum | [6] | |
| Norcoclaurine 6-O-Methyltransferase (6OMT) | (R,S)-Norcoclaurine | 2,230 | - | - | Coptis japonica | [7] |
| S-Adenosyl-L-methionine | 3,950 | - | - | Coptis japonica | [7] | |
| Coclaurine N-Methyltransferase (CNMT) | (S)-Coclaurine | - | - | - | Coptis japonica | [8] |
| S-Adenosyl-L-methionine | - | - | - | Coptis japonica | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the tyrosine to coclaurine biosynthetic pathway.
Heterologous Expression and Purification of (S)-Norcoclaurine Synthase (NCS) in E. coli
This protocol describes the expression of a His-tagged NCS from Thalictrum flavum in E. coli and its subsequent purification.
Materials:
-
pET-28a(+) vector containing the codon-optimized gene for TfNCS (N-terminally His6-tagged, truncated)
-
E. coli BL21 (DE3) competent cells
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
-
Lysis Buffer (100 mM HEPES pH 7.5, 100 mM NaCl, 20 mM imidazole)
-
Wash Buffer (100 mM HEPES pH 7.5, 100 mM NaCl, 40 mM imidazole)
-
Elution Buffer (100 mM HEPES pH 7.5, 100 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Procedure:
-
Transformation: Transform the pET-28a(+)-TfNCS plasmid into chemically competent E. coli BL21 (DE3) cells via heat shock and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the His-tagged NCS with Elution Buffer.
-
Concentration and Buffer Exchange: Concentrate the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl) using an Amicon Ultra centrifugal filter unit.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Colorimetric Assay for Tyrosine Hydroxylase (TH) Activity
This real-time colorimetric assay monitors the production of L-DOPA, which is oxidized to the chromophore dopachrome.[9][10]
Materials:
-
Purified Tyrosine Hydroxylase
-
96-well microplate
-
Plate reader capable of measuring absorbance at 475 nm
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
L-tyrosine stock solution
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) stock solution
-
Catalase stock solution
-
Ferrous ammonium sulfate stock solution
-
Sodium periodate solution
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, L-tyrosine (final concentration ~50-200 µM), BH4 (final concentration ~100-500 µM), catalase, and ferrous ammonium sulfate.
-
Enzyme Addition: Add the purified TH enzyme to the reaction mixture.
-
Initiation and Measurement: Immediately add sodium periodate to initiate the colorimetric reaction. Place the plate in the plate reader and measure the absorbance at 475 nm every 30 seconds for 30 minutes at 37°C.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity can be quantified using a standard curve of L-DOPA.
HPLC-UV Analysis of Dopamine and L-DOPA
This method allows for the separation and quantification of dopamine and its precursor L-DOPA.[4][10]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 50 mM potassium dihydrogen phosphate, pH adjusted to 2.3 with phosphoric acid.
-
Dopamine and L-DOPA standards
-
Acetonitrile (for sample preparation and cleaning)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of dopamine and L-DOPA of known concentrations in the mobile phase.
-
Sample Preparation: Quench enzymatic reactions by adding an equal volume of 0.1 M perchloric acid or ice-cold acetonitrile. Centrifuge to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
Inject 20 µL of the prepared sample or standard.
-
-
Data Analysis: Identify and quantify the peaks corresponding to dopamine and L-DOPA by comparing their retention times and peak areas to the standards.
Mandatory Visualizations
Biosynthetic Pathway from Tyrosine to Coclaurine
Caption: Biosynthetic pathway from L-tyrosine to (S)-coclaurine.
Experimental Workflow for NCS Activity Assay
Caption: Experimental workflow for the (S)-norcoclaurine synthase (NCS) activity assay.
References
- 1. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine | SIELC Technologies [sielc.com]
- 10. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]
Key Enzymes in Coclaurine Synthesis: A Technical Guide to Norcoclaurine 6-O-methyltransferase (6OMT) and Coclaurine N-methyltransferase (CNMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties, is a subject of intense research. Central to the production of many BIAs is the formation of (S)-coclaurine, a key intermediate. This technical guide provides an in-depth overview of two critical enzymes in the coclaurine synthesis pathway: norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT). We will delve into their enzymatic functions, present quantitative data on their kinetic properties, provide detailed experimental protocols for their study, and visualize their roles in the metabolic pathway.
The Coclaurine Synthesis Pathway: Role of 6OMT and CNMT
The journey to coclaurine begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis.[1] Following this, two sequential methylation reactions, catalyzed by 6OMT and CNMT, are essential for the formation of N-methylcoclaurine.
Norcoclaurine 6-O-methyltransferase (6OMT) , a member of the O-methyltransferase family, catalyzes the regiospecific transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine.[2][3] This reaction is a crucial rate-limiting step in the biosynthesis of many BIAs.[4]
Coclaurine N-methyltransferase (CNMT) , an N-methyltransferase, then acts on (S)-coclaurine. It facilitates the transfer of a methyl group from SAM to the secondary amine of coclaurine, resulting in the formation of (S)-N-methylcoclaurine.[5][6] This N-methylation is a key modification that directs the metabolic flux towards the synthesis of a vast array of downstream BIA scaffolds.[7]
The sequential action of 6OMT and CNMT is fundamental for the elaboration of the core benzylisoquinoline structure, paving the way for further enzymatic modifications that lead to the vast diversity of BIA compounds.
Quantitative Data on Enzyme Kinetics
The efficiency and substrate specificity of 6OMT and CNMT have been characterized in various plant species. The following tables summarize key kinetic parameters, providing a comparative overview for researchers.
Table 1: Kinetic Parameters of Norcoclaurine 6-O-methyltransferase (6OMT)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Thalictrum flavum | (S)-Norcoclaurine | - | - | - | [4] |
| Coptis japonica | (R,S)-Norlaudanosoline | 2230 | - | - | [2] |
| Coptis japonica | S-adenosyl-L-methionine | 3950 | - | - | [2] |
| Stephania tetrandra | (S)-Norcoclaurine | 28.2 | 1.5 | 0.053 | [1][8] |
Table 2: Kinetic Parameters of Coclaurine N-methyltransferase (CNMT)
| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| Coptis japonica | Norreticuline | 0.38 | - | - | [5] |
| Coptis japonica | S-adenosyl-L-methionine | 0.65 | - | - | [5] |
| Coptis japonica | (R)-Coclaurine | - | - | - | [5] |
| Coptis japonica (Wild-type) | Heliotrine | - | - | - | [9] |
| Coptis japonica (Y328A mutant) | Heliotrine | - | - | - | [9] |
| Coptis japonica (W329A mutant) | Heliotrine | - | - | - | [9] |
| Coptis japonica (F332A mutant) | Heliotrine | - | - | - | [9] |
Note: A hyphen (-) indicates that the data was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of recombinant 6OMT and CNMT. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Recombinant Enzyme Expression and Purification Workflow
Recombinant Expression of 6OMT and CNMT in E. coli
This protocol describes the expression of His-tagged 6OMT or CNMT in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) competent cells
-
Expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His6-tag
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the expression vector into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of His-tagged 6OMT and CNMT by Affinity Chromatography
This protocol outlines the purification of His-tagged proteins using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography.[10][11][12][13][14][15]
Materials:
-
Cell pellet from expression
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
-
Determine the protein concentration of the purified fractions using a standard method (e.g., Bradford or BCA assay).
Enzyme Activity Assay for 6OMT and CNMT
The activity of 6OMT and CNMT can be determined by measuring the formation of the methylated product over time using High-Performance Liquid Chromatography (HPLC).[16][17][18][19][20][21]
Materials:
-
Purified 6OMT or CNMT enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Substrate: (S)-norcoclaurine for 6OMT; (S)-coclaurine for CNMT
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Quenching solution (e.g., 2 M HCl or 10% Trichloroacetic acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, substrate, and SAM at desired concentrations.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and the methylated product. The product can be identified and quantified by comparing its retention time and peak area to a known standard.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Conclusion
Norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT) are pivotal enzymes in the biosynthesis of coclaurine and, consequently, a vast array of benzylisoquinoline alkaloids. Understanding their function, kinetics, and regulation is crucial for metabolic engineering efforts aimed at producing high-value pharmaceuticals in microbial or plant-based systems. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate these important enzymes and their potential applications in synthetic biology and drug development.
References
- 1. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]
- 2. Purification and characterization of S-adenosyl-L-methionine: norcoclaurine 6-O-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (RS)-norcoclaurine 6-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of norcoclaurine-6-O-methyltransferase, a key rate-limiting step in the synthesis of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular cloning and characterization of coclaurine N-methyltransferase from cultured cells of Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 10. cube-biotech.com [cube-biotech.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. conductscience.com [conductscience.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Affinity Chromatography in a Purification Strategy (CIPP) [sigmaaldrich.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. content.e-bookshelf.de [content.e-bookshelf.de]
- 17. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
The Dual Threat of Coclaurine: A Technical Guide to its Anticancer and Pro-Apoptotic Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the anticancer and pro-apoptotic activities of coclaurine, a benzylisoquinoline alkaloid. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.
Abstract
Coclaurine has emerged as a promising natural compound with demonstrated anticancer properties in various cancer cell lines, notably non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Its mode of action is multifaceted, involving the inhibition of key proteins, downregulation of signaling pathways, and the induction of apoptosis. This guide synthesizes the current understanding of coclaurine's anticancer activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Assessment of Anticancer Activity
The cytotoxic and pro-apoptotic effects of coclaurine have been quantified across different cancer cell lines. The following tables summarize the key findings.
Table 1: Cytotoxicity of Coclaurine in NSCLC Cell Lines
| Cell Line | Coclaurine Concentration | Effect | Reference |
| H1299 | IC50: 0.95 mM | Exhibits low toxicity when used alone. | [1] |
| A549 | IC50: 2 mM | Exhibits low toxicity when used alone. | [1] |
| H1299 | 200 µM (in combination with Cisplatin) | Reduces Cisplatin IC50 from 69.7 µM to 47.4 µM. | [1] |
| A549 | 200 µM (in combination with Cisplatin) | Reduces Cisplatin IC50 from 75.7 µM to 57.3 µM. | [1] |
Table 2: Pro-Apoptotic Activity of Coclaurine in Colorectal Cancer Cells
| Cell Line | Treatment | Percentage of Late Apoptotic Cells | Reference |
| HCT116-WT | DMSO (Control) | ~2% | [2][3] |
| HCT116-WT | Coclaurine | 19% | [2][3] |
Mechanisms of Action
Coclaurine exerts its anticancer effects through distinct mechanisms in different cancer types, primarily by modulating specific signaling pathways.
In Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, coclaurine enhances the efficacy of the chemotherapeutic drug cisplatin by targeting the EF-hand domain-containing protein D2 (EFHD2).[1] This action initiates a cascade of events that sensitizes cancer cells to treatment.
The proposed signaling pathway is as follows:
Caption: Coclaurine's mechanism in NSCLC.
Coclaurine disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, which in turn reduces EFHD2 transcription.[1][4] The resulting decrease in EFHD2 protein levels downregulates the EFHD2-related NOX4-ABCC1 signaling pathway, leading to enhanced cisplatin sensitivity.[1][4] Furthermore, coclaurine has been shown to suppress the stemness and metastatic properties of NSCLC cells.[1][4]
In Colorectal Cancer (CRC)
The anticancer and pro-apoptotic activities of coclaurine in CRC are dependent on the Vitamin D Receptor (VDR).[2][3]
The proposed signaling pathway is as follows:
Caption: Coclaurine's pro-apoptotic mechanism in CRC.
Studies have shown that coclaurine induces late apoptosis in HCT116 wild-type cells.[2][3] This is achieved through the upregulation of the pro-apoptotic proteins Bax and TP53, and the downregulation of the anti-apoptotic protein BCL-2.[2][3] This shift in the balance of apoptotic regulators leads to increased cleavage of PARP and caspase-3, culminating in programmed cell death.[2][3] Importantly, the anticancer effects of coclaurine were lost in HCT116 cells with a VDR knockout, confirming the receptor's crucial role.[2][3] Molecular docking studies further support this by showing that coclaurine occupies the active site of the VDR.[2][3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of coclaurine on cancer cells.
-
Cell Plating: Cancer cells (e.g., H1299, A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of coclaurine, cisplatin, or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following coclaurine treatment.
-
Cell Treatment: Cells are treated with coclaurine or a control vehicle for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by coclaurine.
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., EFHD2, NOX4, ABCC1, Bax, Bcl-2, Caspase-3, PARP, VDR).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Molecular Docking
This computational method is used to predict the binding orientation and affinity of coclaurine to its protein targets.
-
Protein and Ligand Preparation: The 3D structures of the target protein (e.g., VDR) and the ligand (coclaurine) are obtained and prepared for docking. This includes adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: A docking algorithm is used to explore the possible binding poses of coclaurine within the active site of the protein.
-
Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between coclaurine and the protein.
Conclusion
Coclaurine demonstrates significant potential as an anticancer agent through its ability to induce apoptosis and sensitize cancer cells to conventional chemotherapy. Its distinct mechanisms of action in NSCLC and CRC, targeting the EFHD2 and VDR pathways respectively, highlight its versatility as a therapeutic candidate. The experimental protocols detailed in this guide provide a framework for further investigation into the full therapeutic potential of this promising natural compound. Further preclinical and clinical studies are warranted to translate these findings into effective cancer treatments.
References
- 1. In Silico Molecular Docking Analysis of the Potential role of Reticuline and Coclaurine as Anti-colorectal Cancer Alkaloids | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Reticuline and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Neuroprotective Effects of Coclaurine Alkaloids: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The growing burden of neurodegenerative diseases has intensified the search for novel therapeutic agents. Among the promising candidates are coclaurine alkaloids, a class of benzyltetrahydroisoquinoline compounds found in various medicinal plants. This technical guide provides a comprehensive overview of the neuroprotective effects of coclaurine and its dimeric derivatives, the biscoclaurine alkaloids. It details their mechanisms of action, summarizes quantitative data, provides experimental protocols for their evaluation, and visualizes key signaling pathways.
Introduction to Coclaurine Alkaloids
Coclaurine is a tetrahydroisoquinoline alkaloid that has been isolated from plants such as Nelumbo nucifera (lotus).[1] Its chemical structure serves as a building block for more complex biscoclaurine alkaloids, which are formed through the dimerization of coclaurine-like monomers. Notable biscoclaurine alkaloids with demonstrated neuroprotective potential include tetrandrine, fangchinoline, and cepharanthine. These compounds are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are crucial in combating the multifactorial nature of neurodegenerative disorders.[2][3]
Mechanisms of Neuroprotection
Coclaurine alkaloids exert their neuroprotective effects through a multi-targeted approach, influencing various cellular and molecular pathways implicated in neurodegeneration.
2.1. Anti-inflammatory Activity:
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Biscoclaurine alkaloids, such as cepharanthine, have been shown to suppress neuroinflammation.[2] One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] By preventing the activation and nuclear translocation of NF-κB, these alkaloids reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[4][6]
2.2. Antioxidant Effects:
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage.[7] Coclaurine alkaloids have demonstrated significant antioxidant properties.[2] Fangchinoline, for instance, protects against glutamate-induced oxidative damage by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant response.[1] This leads to an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD).[1]
2.3. Anti-apoptotic Activity:
Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative conditions. Tetrandrine has been shown to prevent neuronal apoptosis in models of cerebral ischemia/reperfusion injury.[8] The anti-apoptotic effects of these alkaloids are often mediated through the modulation of the Bcl-2 family of proteins and the inhibition of caspase cascades.
2.4. Modulation of Neurotransmitter Systems and Ion Channels:
Coclaurine itself is a nicotinic acetylcholine receptor antagonist.[9] Some coclaurine alkaloids, like tetrandrine, also act as calcium channel blockers.[10] By modulating calcium influx, these compounds can prevent excitotoxicity, a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death. Tetrandrine has been shown to protect against excitotoxicity induced by glutamate but not NMDA.
Quantitative Data on Neuroprotective Effects
The following tables summarize the available quantitative data on the neuroprotective and related activities of coclaurine and its derivatives.
Table 1: In Vitro Cytotoxicity and Neuroprotective Activity of Coclaurine Alkaloids
| Alkaloid | Cell Line | Assay | Endpoint | IC50 / EC50 / % Effect | Reference |
| Coclaurine | H1299 (NSCLC) | MTT Assay | Cytotoxicity | IC50: 0.95 mM | [4] |
| Coclaurine | A549 (NSCLC) | MTT Assay | Cytotoxicity | IC50: 2 mM | [4] |
| Tetrandrine | SK-N-SH | MTT Assay | Protection against Aβ (20 µM) induced toxicity | Increased cell viability | [10] |
| Fangchinoline | HT22 | MTT Assay | Protection against glutamate toxicity | Dose-dependent increase in cell viability | [1] |
| Cepharanthine | - | Linoleic acid emulsion | Lipid peroxidation inhibition | 94.6% inhibition at 30 µg/ml | [11] |
Table 2: Effects of Biscoclaurine Alkaloids on In Vivo Models of Neurological Disorders
| Alkaloid | Animal Model | Dosage | Outcome | Quantitative Measurement | Reference |
| Tetrandrine | Rat model of vascular dementia | 10 or 30 mg/kg | Improved cognitive function | Shorter escape latencies in Morris water maze | [12] |
| Tetrandrine | Rat model of vascular dementia | 10 or 30 mg/kg | Reduced neuroinflammation | Lower IL-1β expression | [6] |
| Tetrandrine | Rat model of ischemia/reperfusion | - | Decreased neuronal apoptosis | Reduced number of TUNEL-positive cells | [8] |
| Cepharanthine | Mouse model of cerebral ischemia/reperfusion | - | Reduced neurological deficits, infarct volume, and edema | - | [9] |
| Fangchinoline | Neonatal rat model of cerebral ischemia | 3, 10, and 30 mg/kg | Reduced brain injury | Decreased percentage of brain injury | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of coclaurine alkaloids.
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of coclaurine alkaloids against toxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Coclaurine alkaloid stock solution
-
Neurotoxin (e.g., Amyloid-beta peptide, glutamate, or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF and 16% SDS in 2% acetic acid)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Treatment:
-
Pre-treat the cells with various concentrations of the coclaurine alkaloid for 1-2 hours.
-
Introduce the neurotoxin to induce cell death, while maintaining the alkaloid treatment.
-
Include control wells: untreated cells, cells treated with the alkaloid alone, and cells treated with the neurotoxin alone.
-
-
Incubation: Incubate the plate for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for 2-4 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
4.2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of coclaurine alkaloids in neuronal cells.
-
Materials:
-
Neuronal cell line
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Oxidative stress inducer (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with the coclaurine alkaloid and oxidative stress inducer as described in the cell viability assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or flow cytometer.
-
Data Analysis: Quantify the reduction in ROS levels in treated cells compared to cells exposed to the oxidative stressor alone.
-
4.3. Western Blot Analysis for NF-κB Pathway Activation
This protocol is used to determine the effect of coclaurine alkaloids on the activation of the NF-κB signaling pathway.
-
Materials:
-
Treated neuronal cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Determine the ratio of phosphorylated to total protein to assess pathway activation.
-
Signaling Pathways and Visualizations
The neuroprotective effects of coclaurine alkaloids are mediated by complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.
Caption: Anti-inflammatory signaling pathway of biscoclaurine alkaloids.
Caption: Antioxidant signaling pathway of fangchinoline.
Caption: General experimental workflow for neuroprotection assays.
Conclusion and Future Directions
Coclaurine and its biscoclaurine derivatives represent a promising class of natural compounds with significant neuroprotective potential. Their ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To identify the most potent neuroprotective compounds within this class and to guide the synthesis of novel derivatives with improved efficacy and pharmacokinetic properties.
-
In-depth Mechanistic Studies: To further elucidate the specific molecular targets and signaling pathways modulated by different coclaurine alkaloids.
-
Preclinical and Clinical Trials: To evaluate the safety and efficacy of the most promising candidates in relevant animal models and eventually in human subjects.
The comprehensive data and protocols presented in this guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for new therapeutic strategies to combat the devastating impact of neurodegenerative diseases.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Oxidative stress measurement [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mediresonline.org [mediresonline.org]
Coclaurine: A Technical Whitepaper on its Antimicrobial and Antioxidative Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coclaurine, a benzylisoquinoline alkaloid found in various plant species, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the existing research on the antimicrobial and antioxidative properties of coclaurine. While direct quantitative data on pure coclaurine is limited in publicly available literature, this paper summarizes the findings from extracts of coclaurine-containing plants, details relevant experimental methodologies, and explores potential signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of coclaurine.
Introduction
Coclaurine is a naturally occurring benzylisoquinoline alkaloid identified in several plant families, including Menispermaceae and Annonaceae.[1] Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for their wide range of physiological effects on humans and other animals. Many alkaloids, including those of the isoquinoline class, have been investigated for their medicinal properties, which include antimicrobial and antioxidant effects. This guide focuses specifically on the current understanding of coclaurine's potential in these two key therapeutic areas.
Antimicrobial Properties of Coclaurine-Containing Plant Extracts
Quantitative Antimicrobial Data
Extracts from Cocculus laurifolius, a plant known to be a source of coclaurine, have demonstrated antimicrobial activity against common pathogens. The following table summarizes the reported MIC values for a methanol extract of Cocculus laurifolius bark. It is important to note that these values reflect the activity of a complex mixture of compounds and not solely that of coclaurine.
| Plant Extract | Microorganism | MIC (mg/L) | Reference |
| Cocculus laurifolius (Methanol Bark Extract) | Escherichia coli | 0.9 | [1][2] |
| Cocculus laurifolius (Methanol Bark Extract) | Staphylococcus aureus | Not explicitly quantified in the provided search results, but significant zones of inhibition were observed. | [1][2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Principle: A serial dilution of the test compound is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible microbial growth (turbidity) is determined as the MIC.
General Protocol:
-
Preparation of Test Compound: Dissolve the plant extract or pure compound (e.g., coclaurine) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
Methodological & Application
Application Note: Quantification of Coclaurine using a Validated HPLC-UV Method
Introduction
Coclaurine is a pivotal tetrahydroisoquinoline alkaloid found in various plant species and serves as a key intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, including morphine and codeine. Its accurate quantification is essential for phytochemical analysis, drug discovery, and quality control of herbal products. This document provides a detailed protocol for the quantification of coclaurine in a sample matrix using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The method is designed for researchers, scientists, and professionals in the field of analytical chemistry and drug development.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] This method utilizes a reversed-phase C18 column to separate coclaurine from other matrix components based on its hydrophobicity. The separation is achieved using an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. Following separation, the analyte is detected by a UV detector at a wavelength where coclaurine exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Instrumentation, Reagents, and Materials
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).[2]
2. Reagents and Chemicals:
-
Coclaurine analytical standard (>98% purity).
-
Acetonitrile (HPLC grade).[2]
-
Methanol (HPLC grade).
-
Ammonium formate (analytical grade).[3]
-
Formic acid or Ammonium hydroxide (for pH adjustment).
-
Water (HPLC grade or ultrapure).[2]
3. Materials:
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
HPLC vials with caps.
-
Glass test tubes.
-
Spatulas.
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of coclaurine standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase. A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.
2. Sample Preparation Protocol (Example: Plant Material)
This protocol outlines a general procedure for solid-liquid extraction. It may require optimization based on the specific sample matrix.
-
Homogenization: Weigh 1.0 g of dried and powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol to the tube. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath maintained at 40°C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean tube. Repeat the extraction step on the pellet with an additional 20 mL of methanol to ensure exhaustive extraction. Combine the supernatants.
-
Evaporation: Evaporate the combined methanol extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in 5.0 mL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[2] This step is crucial to remove particulates and prevent column clogging.[1]
3. HPLC-UV Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[3]
-
Injection Sequence: Set up the injection sequence in the chromatography software. It is recommended to run a blank (mobile phase) injection first, followed by the series of calibration standards, and then the prepared samples. Quality control (QC) standards should be injected periodically throughout the run to monitor system performance.[4]
-
Data Acquisition: Inject the samples and standards onto the HPLC system and acquire the chromatograms. The retention time and peak area for coclaurine are recorded.
4. Method Validation Protocol
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. Linearity is assessed using the correlation coefficient (R²) of the linear regression, which should ideally be >0.999.[3]
-
Precision: Assess intra-day precision by analyzing six replicates of a QC sample at a medium concentration on the same day. Inter-day precision is determined by repeating the analysis on three different days. The precision is expressed as the relative standard deviation (%RSD), which should be less than 2%.[3]
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with known concentrations of coclaurine (e.g., low, medium, and high levels) and analyze them. The accuracy is expressed as the percentage recovery.
-
Limits of Detection (LOD) and Quantification (LOQ): Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Specificity: Assess the ability of the method to differentiate and quantify coclaurine in the presence of other components in the sample matrix. This is confirmed by observing no interfering peaks at the retention time of coclaurine in a blank matrix chromatogram.
Data Presentation
Quantitative data for the method parameters and validation are summarized in the tables below.
Table 1: Chromatographic Conditions for Coclaurine Quantification
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Formate Buffer (pH 9.0) (35:65, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 280 nm (Note: This should be confirmed by scanning a coclaurine standard from 200-400 nm) |
| Run Time | 15 minutes |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Retention Time | ~ 8.5 min | - |
| Intra-day Precision (%RSD) | 1.1% | ≤ 2.0% |
| Inter-day Precision (%RSD) | 1.5% | ≤ 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.6 µg/mL | - |
Visualizations
Diagram 1: Experimental Workflow for Coclaurine Quantification
Caption: A workflow diagram illustrating the key stages from sample and standard preparation to final data reporting.
Diagram 2: Relationship between HPLC Method Development and Validation
Caption: Logical diagram showing the iterative relationship between method development, validation, and routine analysis.
References
- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: LC-MS/MS Analysis of Coclaurine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coclaurine is a pivotal benzylisoquinoline alkaloid that serves as a key intermediate in the biosynthesis of a vast array of pharmacologically significant alkaloids in the plant kingdom. Accurate and sensitive quantification of coclaurine in complex plant extracts is essential for phytochemical research, metabolic pathway elucidation, and the quality control of herbal medicines. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose. This application note provides a comprehensive protocol for the analysis of coclaurine in plant extracts using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes the key mass spectrometric parameters and typical performance data for the LC-MS/MS quantification of coclaurine.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Precursor Ion (Q1) [M+H]⁺ (m/z) | 286.1 |
| Product Ion (Q3) (m/z) | 179.1 (Quantifier), 137.1 (Qualifier) |
| Collision Energy (CE) | 20 - 40 eV |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 ng/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 5.0% |
| Recovery (%) | 85 - 110% |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical to remove matrix interferences and ensure accurate quantification.
-
Homogenization and Extraction:
-
Weigh 100 mg of lyophilized and finely ground plant tissue into a 2 mL centrifuge tube.
-
Add 1.5 mL of a methanol/water (80:20, v/v) solution containing 0.1% formic acid.
-
Vortex thoroughly for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Cleanup:
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
For complex matrices, a Solid-Phase Extraction (SPE) cleanup using a C18 cartridge may be necessary.
-
LC-MS/MS Method
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B for column re-equilibration.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3500 V.[5]
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.[1]
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: As listed in the Quantitative Data table. The instrument cycles through these precursor-to-product transitions to ensure high specificity and sensitivity.[3][6]
-
Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for coclaurine analysis in plant extracts.
Tandem Mass Spectrometry (MRM) Principle
Caption: Principle of MRM analysis on a triple quadrupole mass spectrometer.
Signaling Pathway Context
Coclaurine itself is not typically studied for direct interaction with signaling pathways. Its significance lies in its role as a central precursor in the biosynthesis of a wide range of benzylisoquinoline alkaloids (BIAs). The diverse structures derived from coclaurine, such as morphine, codeine, berberine, and magnoflorine, interact with numerous targets and signaling pathways, exhibiting analgesic, antimicrobial, and anti-inflammatory properties. Therefore, the analysis of coclaurine provides insight into the plant's metabolic potential to produce these bioactive downstream compounds.
Conclusion
The described LC-MS/MS method provides a highly sensitive, specific, and robust workflow for the quantification of coclaurine in plant extracts. This protocol is suitable for high-throughput analysis and can be readily adapted for the simultaneous analysis of other related alkaloids in the BIA pathway. The detailed steps for sample preparation and analysis will aid researchers in obtaining accurate and reproducible results, facilitating further studies in phytochemistry, drug discovery, and plant metabolic engineering.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Capillary electrochromatography-mass spectrometry of kynurenine pathway metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Extraction of Coclaurine from Nelumbo nucifera
Introduction
Nelumbo nucifera, commonly known as the sacred lotus, is a rich source of bioactive benzylisoquinoline alkaloids (BIAs). Among these, coclaurine is a key intermediate in the biosynthesis of numerous other alkaloids, including the pharmacologically significant compounds nuciferine and neferine.[1][2] The extraction and purification of coclaurine are crucial for research into its therapeutic properties and for its use as a precursor in the semi-synthesis of other valuable compounds. This document provides a detailed protocol for the extraction and purification of coclaurine from Nelumbo nucifera, primarily focusing on methods established for lotus flower buds, which are a known source of this compound.[3]
Data Presentation
The efficiency of alkaloid extraction is highly dependent on the solvent and conditions used. The following tables summarize quantitative data from literature to aid in method selection.
Table 1: Comparison of Extraction Methods for Alkaloids from Nelumbo nucifera Flower Buds
| Extraction Method | Solvent System | Relative Yield of Coclaurine (%) | Relative Yield of Total Alkaloids (%) | Reference |
| Reflux | Methanol | 100 | 100 | [3][4] |
| Reflux | 50% Aqueous Methanol | 64 | 74 | [3][4] |
| Reflux | Water | 12 | 16 | [3][4] |
| Sonication | Methanol | 81 | 82 | [3][4] |
| Sonication | 50% Aqueous Methanol | 76 | 78 | [3][4] |
| Sonication | Water | 21 | 24 | [3][4] |
| *Relative yield compared to the most effective method (Methanol Reflux), which is set to 100%. Data is derived from studies analyzing ten major alkaloids, including coclaurine. |
Table 2: Reported Yields of Coclaurine and Related Fractions from Dried Nelumbo nucifera Flower Buds
| Fraction / Compound | Yield (% of Dry Weight) | Notes | Reference |
| Methanol Extract | 9.22% | The initial crude extract from the plant material. | [3] |
| Acidic EtOAc-Soluble Fraction | 2.88% | Non-alkaloidal components removed during partitioning. | [3] |
| CHCl₃-Soluble Fraction | 0.97% | The fraction containing the crude alkaloid mixture. | [3] |
| Purified Coclaurine | 0.0042% | Final yield of purified coclaurine after chromatography. | [3] |
Experimental Protocols
This section details a comprehensive protocol for the extraction and purification of coclaurine from dried Nelumbo nucifera flower buds, adapted from established methodologies.[3]
Part 1: Solvent Extraction
-
Sample Preparation:
-
Obtain dried flower buds of Nelumbo nucifera.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
Accurately weigh the powdered plant material.
-
-
Methanol Extraction:
-
Place the powdered material in a round-bottom flask.
-
Add methanol to the flask. A solvent-to-solid ratio of approximately 10:1 (mL:g) is recommended.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to the boiling point of methanol and maintain a gentle reflux for 120 minutes. Studies have shown that refluxing in methanol provides the highest extraction efficiency for coclaurine and related alkaloids.[3]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue at least one more time with fresh methanol to ensure complete extraction.
-
Combine all the methanol filtrates.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Part 2: Acid-Base Liquid-Liquid Partitioning
This step selectively separates the basic alkaloids from other non-basic compounds in the crude extract.
-
Acidic Extraction:
-
Dissolve the crude methanol extract in a mixture of ethyl acetate (EtOAc) and 3% aqueous tartaric acid (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate. The alkaloids, as tartrate salts, will partition into the acidic aqueous layer.
-
Drain and collect the lower acidic aqueous layer. The upper EtOAc layer, containing non-alkaloidal compounds, can be discarded.[3]
-
-
Basification and Re-extraction:
-
Adjust the pH of the collected aqueous layer to approximately 9 using a saturated aqueous solution of sodium carbonate (Na₂CO₃). This converts the alkaloid salts back to their free-base form.
-
Extract the basified aqueous solution with chloroform (CHCl₃) by shaking in a separatory funnel. Repeat this extraction three times.
-
The free-base alkaloids, including coclaurine, will move into the organic (CHCl₃) layer.
-
Combine the CHCl₃ extracts and concentrate them under reduced pressure to yield the crude alkaloid fraction.[3]
-
Part 3: Chromatographic Purification
Final purification is achieved using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
-
Column Chromatography (Optional Pre-purification):
-
The crude alkaloid fraction can be subjected to normal-phase (silica gel) or reversed-phase (ODS) column chromatography for initial fractionation and to remove major impurities.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified alkaloid fraction in a suitable solvent (e.g., methanol).
-
Purify the target compound using preparative HPLC. A reported condition for isolating coclaurine involves a reversed-phase column with a mobile phase of methanol and 0.03% aqueous diethylamine (Et₂NH) (40:60, v/v).[3]
-
Monitor the elution using a UV detector, typically at 254 nm.
-
Collect the fractions corresponding to the coclaurine peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified coclaurine.
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction and purification of coclaurine.
Coclaurine Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of coclaurine in N. nucifera.
References
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CYP80A and CYP80G Are Involved in the Biosynthesis of Benzylisoquinoline Alkaloids in the Sacred Lotus (Nelumbo nucifera) [mdpi.com]
- 3. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Total Synthesis of (R)-Coclaurine
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-Coclaurine is a pivotal benzylisoquinoline alkaloid that serves as a precursor in the biosynthesis of a wide array of pharmacologically significant compounds, including morphine, codeine, and berberine.[1] The asymmetric synthesis of (R)-coclaurine is of great interest due to the distinct biological activities often exhibited by its enantiomers.[2] Key synthetic challenges lie in the efficient construction of the tetrahydroisoquinoline (THIQ) core and the stereoselective installation of the chiral center at the C1 position. This document outlines and compares several prominent methodologies for the enantioselective total synthesis of (R)-Coclaurine, providing detailed protocols for key transformations.
Core Synthetic Strategies
The construction of the chiral 1-benzyl-substituted tetrahydroisoquinoline scaffold of (R)-Coclaurine can be achieved through several strategic approaches. The most common methods include the Bischler-Napieralski reaction followed by asymmetric reduction, the direct asymmetric Pictet-Spengler reaction, and enzymatic synthesis.
-
Bischler-Napieralski / Asymmetric Reduction: This classical two-stage approach first involves the cyclization of a β-phenylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline intermediate.[3][4][5] The subsequent enantioselective reduction of the resulting imine is then performed using a chiral catalyst, such as a Ruthenium or Rhodium complex, in an asymmetric transfer hydrogenation to establish the C1 stereocenter.[6]
-
Asymmetric Pictet-Spengler Reaction: This strategy offers a more convergent and step-economical route by directly forming the tetrahydroisoquinoline ring from a β-arylethylamine and an aldehyde.[3][7] The reaction proceeds via condensation to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[7] Enantioselectivity is induced by a chiral catalyst, often a chiral phosphoric acid like (R)-TRIP, which facilitates the stereocontrolled ring closure.[3]
-
Enzymatic Pictet-Spengler Reaction: Leveraging biocatalysis, this method employs enzymes such as Norcoclaurine Synthase (NCS) to catalyze the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[8][9][10] NCS exhibits remarkable stereoselectivity, typically yielding the (S)-enantiomer, (S)-norcoclaurine, which is the natural precursor.[10][11] However, the relaxed substrate specificity of some NCS variants allows for the synthesis of other optically active tetrahydroisoquinolines, and this green chemistry approach avoids the need for heavy metals or complex organic ligands.[8][9][12]
Workflow for Asymmetric Pictet-Spengler Synthesis
The following diagram illustrates a representative workflow for the total synthesis of (R)-Coclaurine using an organocatalyzed asymmetric Pictet-Spengler reaction.
Caption: Workflow for (R)-Coclaurine synthesis via organocatalyzed Pictet-Spengler reaction.
Comparative Data of Synthetic Methodologies
The following table summarizes and compares quantitative data from various enantioselective methods for synthesizing the tetrahydroisoquinoline core.
| Methodology | Key Reaction | Catalyst / Key Reagent | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |
| Organocatalysis | Asymmetric Pictet-Spengler | (R)-TRIP (chiral phosphoric acid) | High-yielding | Up to 92% | [3] |
| Biocatalysis | Enzymatic Pictet-Spengler | Norcoclaurine Synthase (NCS) | 86-99% (for analogs) | 95-98% (for analogs) | [8] |
| Transition Metal Catalysis | Asymmetric Transfer Hydrogenation | Rhodium/Diamine Complex | Up to 96% | Up to 99% | [6] |
| Transition Metal Catalysis | Asymmetric Reductive Amination | Iridium/Josiphos Complex | 78-96% | 80-99% | [13] |
| Chiral Auxiliary | Haloamide Cyclization | (R)-tert-Butanesulfinamide | N/A | High diastereoselectivity | [14] |
Experimental Protocols
Detailed methodologies for the key enantioselective steps are provided below. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Organocatalyzed Asymmetric Pictet-Spengler Reaction
This protocol is based on the methodology developed by Hiemstra and co-workers for the synthesis of 1-benzyl-tetrahydroisoquinolines.[3]
Objective: To perform an enantioselective Pictet-Spengler condensation to form the protected (R)-coclaurine scaffold.
Materials:
-
N-(o-nitrophenylsulfenyl)-4-benzyloxy-3-methoxyphenylethylamine (Nps-amine)
-
4-Benzyloxyphenylacetaldehyde
-
(R)-TRIP catalyst (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the Nps-amine (1.0 equiv), 4-benzyloxyphenylacetaldehyde (1.2 equiv), and (R)-TRIP catalyst (0.1 equiv).
-
Add activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Stir the reaction at the specified temperature (e.g., -20 °C to room temperature) and monitor for completion using TLC or LC-MS.
-
Upon completion, quench the reaction and purify the crude product via flash column chromatography to yield the protected Nps-(R)-coclaurine derivative.
Follow-up Steps: The Nps protecting group is typically removed using a thiol (e.g., thiophenol) and a base. Subsequent deprotection of the benzyl ethers yields (R)-Coclaurine.[3]
Protocol 2: Enzymatic Pictet-Spengler Reaction
This protocol describes a typical biocatalytic synthesis using Norcoclaurine Synthase (NCS).[8][12]
Objective: To synthesize an optically active tetrahydroisoquinoline via an enzyme-catalyzed Pictet-Spengler reaction.
Materials:
-
Recombinant Norcoclaurine Synthase (NCS), purified
-
Dopamine hydrochloride
-
4-Hydroxyphenylacetaldehyde (4-HPAA)
-
HEPES buffer (e.g., 100 mM, pH 7.5)
-
Ascorbic acid (as an antioxidant)
-
DMSO (to dissolve substrates)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ascorbic acid (e.g., 5 mM), and the purified NCS enzyme.[15]
-
Prepare stock solutions of dopamine (e.g., 2 eq.) and 4-HPAA (1 eq.) in a minimal amount of DMSO and buffer.
-
Initiate the reaction by adding the dopamine and 4-HPAA solutions to the enzyme-buffer mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 1-24 hours).[15]
-
Monitor the reaction progress by analyzing aliquots via HPLC or LC-MS.
-
Upon completion, stop the reaction (e.g., by adding a strong acid or organic solvent) and extract the product.
-
Purify the resulting tetrahydroisoquinoline using appropriate chromatographic techniques. The product will be (S)-norcoclaurine, the enantiomer of the direct precursor to (R)-coclaurine, illustrating the principle of enzymatic synthesis.
Protocol 3: Bischler-Napieralski Cyclization & Asymmetric Hydrogenation
This two-part protocol outlines the formation of a dihydroisoquinoline followed by its enantioselective reduction.
Part A: Bischler-Napieralski Reaction [5][16]
Objective: To synthesize a 1-benzyl-3,4-dihydroisoquinoline intermediate.
Materials:
-
N-(4-benzyloxy-3-methoxyphenylethyl)-2-(4-benzyloxyphenyl)acetamide (amide precursor)
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Procedure:
-
Dissolve the amide precursor in the anhydrous solvent under an inert atmosphere.
-
Add the dehydrating agent (e.g., POCl₃, 1.5-3.0 equiv) dropwise at 0 °C.[16]
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates consumption of the starting material.[16]
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution (e.g., with NH₄OH) and extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography to obtain the dihydroisoquinoline.
Part B: Asymmetric Transfer Hydrogenation [6]
Objective: To reduce the dihydroisoquinoline to (R)-coclaurine with high enantioselectivity.
Materials:
-
1-Benzyl-3,4-dihydroisoquinoline intermediate
-
Chiral catalyst system (e.g., Rhodium/diamine complex)[6]
-
Hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol)
-
Anhydrous solvent
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the dihydroisoquinoline substrate and the chiral catalyst in the anhydrous solvent.
-
Add the hydrogen source (e.g., an azeotropic mixture of HCOOH/Et₃N).
-
Stir the reaction at the required temperature for the time necessary to achieve full conversion (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution to remove the formic acid and triethylamine hydrochloride.
-
Purify the crude product by flash chromatography to yield the protected (R)-coclaurine derivative, which can then be deprotected.
Mechanism: The Pictet-Spengler Reaction
The core transformation in several of these syntheses is the Pictet-Spengler reaction. The diagram below illustrates the key mechanistic steps.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. escholarship.org [escholarship.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction -ORCA [orca.cardiff.ac.uk]
- 11. Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 15. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Coclaurine as an Analytical Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine is a benzyltetrahydroisoquinoline alkaloid found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its role as a nicotinic acetylcholine receptor (nAChR) antagonist and its potential in sensitizing non-small cell lung cancer (NSCLC) cells to chemotherapy.[1][2] As research into its therapeutic potential expands, the need for accurate and reliable analytical methods for its quantification and characterization is paramount. This document provides detailed application notes and protocols for the use of coclaurine as an analytical reference standard.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of coclaurine is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| CAS Number | 486-39-5 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 220 °C | Not explicitly cited |
| Boiling Point | 469.9 °C | Not explicitly cited |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Acetone.[1] | [1] |
| Storage | Store at -20°C for long-term stability.[1] Solutions are unstable and should be prepared fresh. | [1] |
Biological Activity Data
Coclaurine exhibits a range of biological activities, and its potency has been quantified in various assays. This data is critical for researchers investigating its pharmacological effects.
Table 1: Inhibitory and Lethal Concentrations of Coclaurine
| Activity | Target/Organism | Value | Reference |
| IC₅₀ | Human α4β2 nAChR | 49 µM | [1] |
| IC₅₀ | Human α4β4 nAChR | 18 µM | [1] |
| LD₅₀ | Drosophila melanogaster larvae | 78.2 µg/mL | [1] |
| LD₅₀ | Cydia pomonella larvae | 35.4 µg/mL | [1] |
Signaling Pathway Interactions
Coclaurine's biological effects are mediated through its interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
Coclaurine acts as an antagonist at neuronal nicotinic acetylcholine receptors.[1] The binding of acetylcholine (ACh) to these ligand-gated ion channels typically leads to depolarization and downstream signaling. By blocking these receptors, coclaurine can modulate neurotransmission.
Caption: Coclaurine antagonizes the nicotinic acetylcholine receptor.
Inhibition of the EFHD2-NOX4-ABCC1 Pathway
Recent studies have shown that coclaurine can sensitize non-small cell lung cancer (NSCLC) cells to cisplatin by inhibiting the EFHD2-NOX4-ABCC1 signaling pathway.[2] This pathway is implicated in drug resistance.
Caption: Coclaurine inhibits the EFHD2-NOX4-ABCC1 signaling pathway.
Analytical Methods and Protocols
The following protocols provide a starting point for the analysis of coclaurine in various matrices. Method validation and optimization are recommended for specific applications.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the quantification of coclaurine in plant extracts and other matrices.
Experimental Workflow:
Caption: HPLC-DAD workflow for coclaurine analysis.
Protocol:
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program (Example):
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-90% A
-
30-35 min: 90% A (hold)
-
35-40 min: 90-10% A (return to initial)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 227 nm and 280 nm.[1]
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of coclaurine reference standard in methanol or DMSO. Prepare a series of dilutions in the mobile phase to create a calibration curve.
-
Sample Preparation (for plant material):
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
This high-resolution method is ideal for the identification and quantification of coclaurine in complex matrices, providing both accurate mass and fragmentation data.
Experimental Workflow:
Caption: UPLC-Q-TOF-MS workflow for coclaurine analysis.
Protocol:
-
Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program (Example):
-
0-1 min: 5% A
-
1-8 min: 5-95% A
-
8-10 min: 95% A (hold)
-
10-10.1 min: 95-5% A (return to initial)
-
10.1-12 min: 5% A (re-equilibration)
-
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Scan Range: m/z 50-1000.
-
Expected Ion: [M+H]⁺ = m/z 286.1438.
-
-
Standard and Sample Preparation: As described for the HPLC-DAD method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of coclaurine.
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of coclaurine reference standard in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals and to confirm the structure.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Method Validation Parameters
For quantitative applications, the analytical methods should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is recommended. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed using a recovery study by spiking a blank matrix with a known concentration of coclaurine. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Safety Precautions
-
Refer to the Safety Data Sheet (SDS) for coclaurine before handling.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements.
References
Application of Coclaurine in Sensitizing Non-Small Cell Lung Cancer (NSCLC) Cells to Cisplatin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy regimens for non-small cell lung cancer (NSCLC); however, intrinsic and acquired resistance significantly limits its efficacy.[1] Recent research has identified coclaurine, a natural compound isolated from the plant Stephania tetrandra, as a promising agent for sensitizing NSCLC cells to cisplatin.[2][3] Coclaurine effectively enhances the cytotoxic effects of cisplatin by targeting specific molecular pathways associated with drug resistance.[4][5] These application notes provide a comprehensive overview of the mechanism, quantitative data, and detailed protocols for studying the synergistic effects of coclaurine and cisplatin in NSCLC cell lines.
Mechanism of Action
Coclaurine enhances cisplatin sensitivity in NSCLC cells primarily through the inhibition of the EF-hand domain-containing protein D2 (EFHD2).[2] EFHD2 is known to confer cisplatin resistance by activating the NOX4-ROS-ABCC1 signaling pathway, which facilitates the efflux of cisplatin from cancer cells, thereby reducing its intracellular concentration and efficacy.[4][5]
The mechanism unfolds as follows:
-
FOXG1 Inhibition: Coclaurine disrupts the interaction between the transcription factor FOXG1 and the promoter region of the EFHD2 gene.[3][4]
-
EFHD2 Downregulation: This disruption leads to a reduction in the transcription and subsequent expression of the EFHD2 protein.[2][5]
-
Signaling Pathway Attenuation: The downregulation of EFHD2, in turn, suppresses the downstream NOX4-ABCC1 signaling cascade.[4]
-
Enhanced Cisplatin Efficacy: By inhibiting this pathway, coclaurine increases the intracellular accumulation of cisplatin, leading to enhanced DNA damage and apoptosis in NSCLC cells.[4][6]
Furthermore, coclaurine has been shown to suppress the stemness and metastatic properties of NSCLC cells, which are also linked to chemoresistance.[5]
References
- 1. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Coclaurine in Mice
These application notes provide a comprehensive overview of the current understanding and experimental protocols for the in vivo administration of coclaurine in mice. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this bioactive alkaloid.
Introduction
Coclaurine is a tetrahydroisoquinoline alkaloid found in various plant species. It is recognized as an antagonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to interact with the dopaminergic system by blocking postsynaptic dopamine receptors.[1][2][3][4] These properties make coclaurine a compound of interest for neurological and pharmacological research. This document outlines the known mechanisms of action, provides available quantitative data, and details experimental protocols for its administration in murine models.
Mechanism of Action
Coclaurine exerts its effects primarily through two main pathways:
-
Cholinergic System: It acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1][4] By blocking these receptors, coclaurine can modulate cholinergic neurotransmission.
-
Dopaminergic System: Studies have indicated that d-coclaurine blocks postsynaptic dopamine receptors in the mouse striatum. This is evidenced by its effect on dopamine metabolites, where it increases the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[2][3]
Signaling Pathway of Coclaurine
Quantitative Data
The following table summarizes the observed effects of a single intracerebroventricular injection of d-coclaurine on dopamine metabolite levels in the mouse striatum.
| Compound | Treatment Group | Concentration (ng/g tissue) | % of Control | p-value | Reference |
| DOPAC | Control | 1250 ± 80 | 100% | - | [2] |
| d-coclaurine (50 µg) | 1420 ± 90 | ~114% | >0.05 | [2] | |
| HVA | Control | 780 ± 50 | 100% | - | [2] |
| d-coclaurine (50 µg) | 1150 ± 70 | ~147% | <0.05 | [2] |
Data are presented as mean ± SEM. DOPAC: 3,4-dihydroxyphenylacetic acid HVA: Homovanillic acid
Experimental Protocols
This section details the protocols for the in vivo administration of coclaurine to mice. It is crucial to adhere to institutional guidelines for animal care and use (IACUC).
Animal Models
-
Species: Mouse (Mus musculus)
-
Strain: While specific strains have not been extensively documented for coclaurine research, commonly used strains for neuropharmacological studies such as C57BL/6 or BALB/c can be considered.[5][6]
-
Sex: Both male and female mice can be used, but consistency within an experiment is key. Note that sex differences in response to pharmacological agents are common.[7]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, and ad libitum access to food and water. Acclimatization to the facility for at least one week prior to experimentation is recommended.[8]
Drug Preparation and Formulation
Coclaurine should be handled with appropriate personal protective equipment.
-
Formulation for Intracerebroventricular (i.c.v.) Injection:
-
Vehicle: Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF).
-
Preparation: Dissolve d-coclaurine in the chosen vehicle to the desired final concentration. Ensure complete dissolution. The solution should be sterile-filtered before use.
-
-
Suggested Formulations for Systemic Administration (e.g., i.p., p.o.): While specific formulations for coclaurine are not well-documented, general principles for benzylisoquinoline alkaloids can be applied.[9] It is recommended to perform small-scale solubility and stability tests before preparing a large batch.
-
Option 1 (Suspension): Suspend coclaurine in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Option 2 (Solution with Co-solvents): For compounds with poor aqueous solubility, a vehicle containing a small percentage of a solubilizing agent like Tween 80 (e.g., 0.25%) or PEG400 can be used.[9]
-
Administration Routes and Dosages
-
Intracerebroventricular (i.c.v.) Injection:
-
Dosage: A single dose of 50 µg per mouse has been reported to have effects on dopamine metabolites.[2][9]
-
Procedure: This is a surgical procedure requiring anesthesia and stereotaxic equipment to accurately target the cerebral ventricles. This must be performed by trained personnel under aseptic conditions.
-
-
Intraperitoneal (i.p.) Injection:
-
Dosage: An effective dosage range for i.p. administration in mice has not been established in the reviewed literature. Pilot dose-response studies are recommended.
-
Volume: The injection volume should not exceed 10 ml/kg body weight.[10]
-
-
Oral Gavage (p.o.):
-
Dosage: An effective oral dosage in mice is not currently documented.
-
Volume: The gavage volume should ideally be around 5 ml/kg and not exceed 10 ml/kg body weight.[11]
-
Experimental Workflow
The following diagram outlines a general workflow for investigating the in vivo effects of coclaurine in mice.
Outcome Measures
Based on the known mechanism of action, the following outcome measures can be considered:
-
Behavioral Assessments:
-
Locomotor Activity: Open field tests can assess changes in general activity and exploratory behavior.[5][6]
-
Motor Coordination: The rotarod test can be used to evaluate effects on balance and motor coordination.[5]
-
Anxiety-like Behavior: Tests such as the elevated plus-maze or light-dark box can be employed.[8]
-
-
Biochemical Analyses:
-
Neurotransmitter Analysis: Measurement of dopamine, acetylcholine, and their metabolites (e.g., DOPAC, HVA) in specific brain regions like the striatum and prefrontal cortex using techniques such as HPLC or mass spectrometry.[2]
-
Pharmacokinetic Analysis: Measurement of coclaurine concentrations in plasma and brain tissue over time to determine key parameters like Cmax, Tmax, and half-life.[12][13]
-
Limitations and Future Directions
The current body of literature on the in vivo effects of coclaurine in mice is limited. Key areas for future research include:
-
Establishing dose-response curves for various administration routes (i.p., p.o.).
-
Conducting detailed pharmacokinetic and pharmacodynamic studies.
-
Investigating the effects of chronic coclaurine administration.
-
Exploring the therapeutic potential of coclaurine in relevant disease models (e.g., models of Parkinson's disease, addiction, or cognitive dysfunction).
By providing this consolidated information and structured protocols, we aim to facilitate further research into the pharmacological properties of coclaurine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of d-coclaurine and d-reticuline, benzyltetrahydroisoquinoline alkaloids, on levels of 3,4-dihydroxyphenylacetic acid and homovanillic acid in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects on central dopaminergic systems of d-coclaurine and d-reticuline, extracted from Magnolia salicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coclaurine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Behavioral and Activity Assessment of Laboratory Mice (Mus musculus) after Tail Biopsy under Isoflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (+)-Coclaurine HCl I CAS#: 19894-19-0 I benzyltetrahydroisoquinoline alkaloid I InvivoChem [invivochem.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic analyses of cocaine and its metabolites in behaviorally divergent inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Elucidation of Coclaurine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coclaurine and the Role of NMR
Coclaurine is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids, a class of natural products with significant pharmacological activities. Its core structure consists of a tetrahydroisoquinoline moiety linked to a benzyl group. The precise determination of its chemical structure, including stereochemistry, is crucial for understanding its biosynthetic pathways, pharmacological properties, and for its potential use as a scaffold in drug discovery.
NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like coclaurine in solution.[1] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the carbon skeleton, the placement of protons, and the through-bond and through-space connectivities of atoms within the molecule.
Predicted NMR Data for Coclaurine
The following tables summarize the predicted 1H and 13C NMR chemical shifts for coclaurine. These predictions are based on the analysis of structurally related benzylisoquinoline alkaloids and established chemical shift increments. The numbering of the atoms in the coclaurine structure is provided in Figure 1 for reference.

Figure 1. Structure of Coclaurine with atom numbering.
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data for Coclaurine
| Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| 1 | 4.0 - 4.2 | t | 6.5 |
| 3α | 3.1 - 3.3 | m | |
| 3β | 2.8 - 3.0 | m | |
| 4α | 2.6 - 2.8 | m | |
| 4β | 2.9 - 3.1 | m | |
| 5 | 6.5 - 6.7 | s | |
| 8 | 6.7 - 6.9 | s | |
| 1' | - | - | - |
| 2' | 7.0 - 7.2 | d | 8.5 |
| 3' | 6.7 - 6.9 | d | 8.5 |
| 4' | - | - | - |
| 5' | 6.7 - 6.9 | d | 8.5 |
| 6' | 7.0 - 7.2 | d | 8.5 |
| α | 2.8 - 3.0 | dd | 14.0, 4.5 |
| β | 3.0 - 3.2 | dd | 14.0, 8.5 |
| 6-OCH₃ | 3.8 - 3.9 | s |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data for Coclaurine
| Position | Predicted δ (ppm) |
| 1 | 55 - 60 |
| 3 | 40 - 45 |
| 4 | 28 - 33 |
| 4a | 125 - 130 |
| 5 | 110 - 115 |
| 6 | 145 - 150 |
| 7 | 140 - 145 |
| 8 | 115 - 120 |
| 8a | 120 - 125 |
| 1' | 130 - 135 |
| 2', 6' | 130 - 135 |
| 3', 5' | 115 - 120 |
| 4' | 155 - 160 |
| α | 40 - 45 |
| 6-OCH₃ | 55 - 60 |
Experimental Protocols for NMR Analysis
The following protocols provide a general framework for the NMR analysis of coclaurine. Optimization of parameters may be necessary depending on the specific instrument and sample concentration.
3.1. Sample Preparation
-
Sample Purity: Ensure the coclaurine sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of coclaurine in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many alkaloids. Other solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the sample.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
3.2. 1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
3.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse Program: cosygpqf.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).
-
Pulse Program: hsqcedetgpsisp2.3.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans: 8-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings).
-
Pulse Program: hmbcgplpndqf.
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans: 16-64 per increment.
-
Visualization of Experimental Workflow and Structural Elucidation Logic
The following diagrams illustrate the general workflow for the structural elucidation of a natural product like coclaurine using NMR spectroscopy.
The logical process of piecing together the structure from the various NMR spectra is outlined below.
References
Application Notes and Protocols for Investigating the Bioactivity of Coclaurine In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays to explore the multifaceted bioactivity of coclaurine, a tetrahydroisoquinoline alkaloid.[1] The protocols detailed below are designed to be adaptable for researchers in academic and industrial settings, focusing on key areas of potential therapeutic interest including anticancer, neuroprotective, antioxidant, anti-inflammatory, and antimicrobial activities.
Overview of Coclaurine's Bioactivity
Coclaurine has emerged as a promising natural compound with a range of biological effects. It is known to possess anti-aging properties and functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[2][3][4] Recent studies have highlighted its potential in cancer therapy, particularly in sensitizing non-small cell lung cancer (NSCLC) cells to cisplatin by inhibiting EFHD2 and downregulating the NOX4-ROS-ABCC1 signaling pathway.[5] Furthermore, coclaurine has been observed to suppress cancer cell stemness and metastatic potential by interfering with the FOXG1 transcription factor's interaction with the EFHD2 promoter.[5] Its ability to modulate dopamine receptors suggests potential neuroprotective applications.[2][4]
Data Presentation: Summary of Potential In Vitro Activities
The following table summarizes key in vitro bioactivities of coclaurine and suggests relevant assays for their investigation.
| Bioactivity | Proposed In Vitro Assay | Cell Line/Model | Key Parameters to Measure | Expected Outcome with Coclaurine |
| Anticancer | MTT Assay for Cell Viability | H1299, A549 (NSCLC) | IC50 | Inhibition of cancer cell growth |
| Western Blot | H1299, A549 (NSCLC) | Expression of EFHD2, NOX4, ABCC1 | Downregulation of target proteins | |
| ROS Assay (e.g., using CM-H2DCFDA) | H1299, A549 (NSCLC) | Intracellular ROS levels | Reduction of reactive oxygen species | |
| Wound Healing/Transwell Migration Assay | H1299, A549 (NSCLC) | Cell migration and invasion | Inhibition of metastasis | |
| Neuroprotective | Neurotransmitter Uptake/Release Assay | PC12, SH-SY5Y | Dopamine levels | Modulation of dopamine signaling |
| Oxidative Stress-Induced Cytotoxicity Assay | PC12, SH-SY5Y | Cell viability, ROS levels | Protection against neuronal damage | |
| Antioxidant | DPPH Radical Scavenging Assay | Cell-free | Scavenging activity (IC50) | Potent radical scavenging |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Cell-free | Reducing power | Increased antioxidant capacity | |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | NO levels | Reduction of NO production |
| Cytokine Expression Analysis (ELISA, qPCR) | RAW 264.7 macrophages | Levels of TNF-α, IL-6, etc. | Decreased pro-inflammatory cytokines | |
| COX-1/COX-2 Inhibition Assay | Cell-free or cell-based | Enzyme activity | Inhibition of cyclooxygenase enzymes | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | S. aureus, E. coli, etc. | MIC values | Inhibition of bacterial growth |
| Biofilm Formation Assay | S. aureus, etc. | Biofilm mass | Inhibition of biofilm development |
Experimental Protocols
Anticancer Activity Assays
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to purple formazan, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of the formazan solution is proportional to the number of viable cells.
Protocol:
-
Seed H1299 or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of coclaurine (e.g., 0, 10, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Treat H1299 or A549 cells with a selected concentration of coclaurine (e.g., 200 µM) for 24 hours.[5]
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EFHD2, NOX4, ABCC1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Activity Assays
Principle: This assay evaluates the ability of coclaurine to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[6][7]
Protocol:
-
Seed PC12 or SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of coclaurine for 24 hours.
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ (e.g., 200 µM) and incubate for another 24 hours.[6][7]
-
Assess cell viability using the MTT assay as described in section 3.1.1.
-
An increase in cell viability in coclaurine-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Antioxidant Activity Assays
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, leading to a decrease in absorbance.[8][9]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add different concentrations of coclaurine to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
Anti-inflammatory Activity Assays
Principle: This assay measures the production of nitric oxide by macrophages, a key mediator in inflammation. Lipopolysaccharide (LPS) is used to stimulate NO production. The amount of nitrite, a stable product of NO, is measured using the Griess reagent.[10]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of coclaurine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
Antimicrobial Activity Assays
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12]
Protocol:
-
Prepare a two-fold serial dilution of coclaurine in a 96-well microtiter plate with appropriate broth (e.g., Nutrient Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of coclaurine at which no visible growth is observed.
Mandatory Visualizations
Below are Graphviz diagrams illustrating key signaling pathways and experimental workflows relevant to coclaurine's bioactivity.
Caption: Coclaurine's anticancer signaling pathway.
Caption: Workflow for anticancer activity assays.
References
- 1. apexbt.com [apexbt.com]
- 2. (+)-Coclaurine HCl I CAS#: 19894-19-0 I benzyltetrahydroisoquinoline alkaloid I InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Evaluation of anti-inflammatory activity and standardisation of hydro-methanol extract of underground tuber of Dioscorea alata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of the water extract of Chloranthus serratus roots in LPS-stimulated RAW264.7 cells mediated by the Nrf2/HO-1, MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Antibiofilm Activity of Monolaurin against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Coclaurine: A Versatile Chiral Building Block in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine, a benzylisoquinoline alkaloid found in various plant species, serves as a crucial chiral building block in the intricate art of organic synthesis. Its inherent stereochemistry and reactive functional groups make it a valuable starting material for the construction of a diverse array of complex natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of coclaurine and its precursors in organic synthesis, with a focus on key synthetic strategies and their practical implementation. Coclaurine and its derivatives have garnered significant attention due to their wide-ranging biological activities, including potential anticancer and neuroprotective properties.[1][2]
Synthetic Strategies for the Coclaurine Scaffold
The tetrahydroisoquinoline core of coclaurine can be constructed through several powerful synthetic reactions. The two most prominent methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Furthermore, enzymatic approaches offer a highly enantioselective route to the chiral scaffold.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.
Logical Workflow for Bischler-Napieralski Reaction:
Caption: Workflow of the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of a Dihydroisoquinoline Precursor via Bischler-Napieralski Reaction
This protocol is a general representation and may require optimization for specific substrates.
-
Amide Formation: To a solution of the appropriate β-arylethylamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or toluene, add the desired acyl chloride or carboxylic acid (with a coupling agent) (1.1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up the reaction by washing with an aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Cyclization: Dissolve the crude amide in a high-boiling solvent like toluene or acetonitrile.
-
Add phosphoryl chloride (POCl₃) (2.0-3.0 equiv) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC (typically 2-6 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Reduction to Tetrahydroisoquinoline: Dissolve the crude dihydroisoquinoline in methanol.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure, add water, and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5][6] This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids and can be rendered enantioselective.
Signaling Pathway for Enantioselective Pictet-Spengler Reaction:
Caption: Enantioselective Pictet-Spengler reaction pathway.
Experimental Protocol: Enantioselective Pictet-Spengler Synthesis of (R)-Coclaurine Precursor
This protocol is adapted from methodologies employing a chiral phosphoric acid catalyst.[1]
-
To a solution of the o-nitrophenylsulfenyl (Nps)-protected arylethylamine (1.0 equiv) in a suitable solvent like chloroform, add the aryl acetaldehyde (1.5 equiv).
-
Add the chiral phosphoric acid catalyst, (R)-TRIP (0.1 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or HPLC for the formation of the product.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the Nps-protected tetrahydroisoquinoline.
-
Subsequent deprotection of the Nps group and other protecting groups will yield the final (R)-coclaurine.
Enzymatic Synthesis using Norcoclaurine Synthase (NCS)
Norcoclaurine synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, the precursor to (S)-coclaurine, with high enantioselectivity.[7][8]
Experimental Workflow for NCS-Catalyzed Synthesis:
Caption: Workflow for NCS-catalyzed synthesis of (S)-norcoclaurine.
Experimental Protocol: NCS-Catalyzed Synthesis of (S)-Norcoclaurine
This protocol is a general guideline for an enzymatic synthesis.[9][10]
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5).
-
In a reaction vessel, combine dopamine (e.g., 10 mM), 4-hydroxyphenylacetaldehyde (4-HPAA) (e.g., 1 mM), and ascorbic acid (e.g., 5 mM) in the reaction buffer. The ascorbic acid is added to prevent the oxidation of the catechol moieties.
-
Add the purified norcoclaurine synthase (NCS) enzyme to the reaction mixture (e.g., 0.5 - 1 mg/mL).
-
Incubate the reaction at a controlled temperature, typically between 30 °C and 40 °C, with gentle shaking.[10]
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction has reached completion (typically 12-24 hours), stop the reaction by adding a quenching solution (e.g., an organic solvent or by altering the pH).
-
Extract the product, (S)-norcoclaurine, from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the product using chromatographic techniques.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of coclaurine and its derivatives using different methodologies.
Table 1: Enantioselective Synthesis of Tetrahydroisoquinolines
| Entry | Reaction Type | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1 | Pictet-Spengler | (R)-TRIP | (R)-1-Benzyl-THIQ derivatives | up to 92 | up to 92 | [1] |
| 2 | Enzymatic Pictet-Spengler | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | >80 | 93 | [11] |
| 3 | Enzymatic Pictet-Spengler | NCS from Coptis japonica | 6,7-dihydroxy-1-propyl-THIQ | 99.6 | 98.0 | [12] |
| 4 | Asymmetric Hydrogenation | Iridium-tBu-ax-Josiphos | Chiral THIQs | 78-96 | 80-99 | [13] |
| 5 | Asymmetric [3+2] Cycloaddition | Chiral Rhodium Complex | C-1 Substituted THIQs | >90 | up to 99 | [14] |
Application of Coclaurine as a Chiral Building Block: Synthesis of Berbamunine
Coclaurine is a key precursor in the biosynthesis and total synthesis of more complex bisbenzylisoquinoline alkaloids such as berbamunine.[2][15] The synthesis involves the oxidative coupling of two N-methylcoclaurine units.
Synthetic Pathway from Coclaurine to Berbamunine:
Caption: Biosynthetic pathway from (S)-coclaurine to berbamunine.
Experimental Protocol: General Steps for the Synthesis of Berbamunine from Coclaurine
A detailed, step-by-step protocol for the total synthesis of berbamunine is complex and beyond the scope of these notes. However, the key transformations are outlined below, based on biosynthetic and synthetic studies.[2][15]
-
N-Methylation of Coclaurine: (S)-Coclaurine is first N-methylated to yield (S)-N-methylcoclaurine. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
-
Stereochemical Inversion: A portion of the (S)-N-methylcoclaurine needs to be epimerized to (R)-N-methylcoclaurine. In biosynthetic pathways, this is accomplished by specific enzymes.[2] In a chemical synthesis, this would require a specific stereochemical inversion strategy.
-
Oxidative Coupling: The crucial C-O-C ether linkage in berbamunine is formed via an intermolecular oxidative coupling of one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. In nature, this is catalyzed by a cytochrome P450 enzyme.[2] Synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions.
Conclusion
Coclaurine is a chiral building block of immense value in organic synthesis. Its stereochemically defined structure provides a foundation for the enantioselective synthesis of a wide range of complex and biologically significant molecules. The Bischler-Napieralski and Pictet-Spengler reactions offer robust chemical methods for the construction of the core tetrahydroisoquinoline scaffold, while enzymatic approaches using norcoclaurine synthase provide a highly efficient and stereoselective alternative. The application of coclaurine as a starting material in the synthesis of intricate natural products like berbamunine highlights its strategic importance in the field of drug discovery and development. These application notes and protocols serve as a guide for researchers to harness the synthetic potential of this versatile chiral molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 8. Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. [Total synthesis of berbamunine and its diastereoisomer (studies on the synthesis of heterocyclic compounds. CCLIV)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Coclaurine's Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to investigate the anticancer effects of coclaurine. The information is curated for professionals in cancer research and drug development.
Coclaurine, a tetrahydroisoquinoline alkaloid, has demonstrated potential as an anticancer agent. Studies have shown its ability to inhibit cancer cell viability, induce apoptosis, arrest the cell cycle, and reduce cell migration and invasion. The following sections detail the effects of coclaurine on various cancer cell lines and provide standardized protocols for key experimental assays to study these effects.
Data Presentation: Efficacy of Coclaurine on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of coclaurine on different cancer cell lines.
Table 1: Cytotoxicity of Coclaurine in Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| HCT116-WT | Colorectal Cancer | 26.2 | 72 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 950 (0.95 mM) | Not Specified | [2][3] |
| A549 | Non-Small Cell Lung Cancer | 2000 (2 mM) | Not Specified | [2][3] |
Table 2: Pro-Apoptotic Effects of Coclaurine on HCT116-WT Cells (Annexin V/PI Staining)
| Treatment | Concentration (µM) | Percentage of Late Apoptotic Cells (%) | Treatment Duration (hours) | Reference |
| DMSO (Control) | 0.02% | ~4 | 72 | [1] |
| Coclaurine | 20 | 19 | 72 | [1] |
Signaling Pathways Modulated by Coclaurine in Cancer Cells
Coclaurine exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
In colorectal cancer cells, coclaurine's pro-apoptotic and anti-proliferative activities are dependent on the Vitamin D Receptor (VDR).[1][4] Coclaurine increases the nuclear localization and expression of VDR, leading to the upregulation of tumor suppressor genes like TP53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein BCL-2 and oncogenic genes SNAIL1 and SNAIL2.[4] This cascade of events results in the cleavage of PARP and caspase-3, ultimately leading to apoptosis.[4]
In non-small cell lung cancer (NSCLC) cells, coclaurine has been shown to inhibit EFHD2, which in turn downregulates the NOX4-ABCC1 signaling pathway.[2][3] This inhibition enhances the sensitivity of NSCLC cells to cisplatin and suppresses their stemness and metastatic properties.[2][3][5] Mechanistically, coclaurine disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to reduced EFHD2 transcription.[2][3][5]
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of coclaurine on cancer cells are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of coclaurine on cancer cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Coclaurine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of coclaurine in complete medium. Remove the medium from the wells and add 100 µL of the coclaurine dilutions. Include a vehicle control (medium with the same concentration of solvent used for coclaurine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by coclaurine using flow cytometry.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Coclaurine stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with coclaurine as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[10]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of coclaurine on cell cycle distribution.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Coclaurine stock solution
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise.[12] Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is for assessing the effect of coclaurine on cell migration.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Coclaurine stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Scratch Creation: Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[16]
-
Washing: Wash the cells with PBS to remove dislodged cells.
-
Treatment: Add fresh medium containing different concentrations of coclaurine.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).[16]
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Protocol 5: Cell Invasion Assay (Transwell Assay)
This protocol is for evaluating the effect of coclaurine on the invasive potential of cancer cells.[20][21][22][23][24]
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Coclaurine stock solution
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol or Ethanol for fixation
-
Crystal Violet stain
Procedure:
-
Insert Coating: Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify at 37°C.[23]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing different concentrations of coclaurine. Seed the cells into the upper chamber of the inserts.[23]
-
Chemoattractant: Add complete medium with FBS to the lower chamber.[23]
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Remove the non-invaded cells from the upper surface of the insert with a cotton swab.[23]
-
Fixation and Staining: Fix the invaded cells on the lower surface with methanol or ethanol and stain with Crystal Violet.[23]
-
Quantification: Count the number of stained, invaded cells in multiple fields under a microscope.
References
- 1. Reticuline and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reticuline and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. clyte.tech [clyte.tech]
- 17. Scratch Wound Healing Assay [bio-protocol.org]
- 18. Scratch Wound Healing Assay [en.bio-protocol.org]
- 19. med.virginia.edu [med.virginia.edu]
- 20. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 21. corning.com [corning.com]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. snapcyte.com [snapcyte.com]
- 24. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Molecular Docking of Coclaurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in silico analysis of coclaurine, a benzylisoquinoline alkaloid, with various biological receptors. This document outlines the protocols for molecular docking studies, summarizes the available quantitative binding data, and visualizes the relevant biological pathways to facilitate further research and drug development efforts.
Introduction
Coclaurine is a natural alkaloid found in several plant species and serves as a key intermediate in the biosynthesis of a wide range of benzylisoquinoline alkaloids.[1][2] It has garnered scientific interest for its potential therapeutic properties, including anticancer and neuroprotective activities.[3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as coclaurine, to a macromolecular target (receptor).[5] This approach is instrumental in drug discovery for identifying potential drug targets and understanding mechanisms of action at a molecular level.
Recent studies have explored the interaction of coclaurine with several key protein targets implicated in cancer and other diseases, including receptors involved in colorectal cancer and the Vitamin D Receptor (VDR).[6] These in silico analyses provide valuable insights into the potential of coclaurine as a therapeutic agent.
Quantitative Data Summary
Molecular docking studies provide quantitative estimations of the binding affinity between a ligand and a receptor, typically expressed as a binding energy or docking score (in kcal/mol). A more negative score generally indicates a stronger and more favorable interaction. The following table summarizes the available quantitative data for the molecular docking of coclaurine and the closely related alkaloid, reticuline, with various receptors.
| Ligand | Target Receptor | PDB ID | Docking Score/Binding Energy (kcal/mol) | Software Used | Reference |
| Coclaurine | Vitamin D Receptor (VDR) | 1DB1 | -11.598 | - | [6] |
| Coclaurine | TRAF2 and NCK interacting kinase (TNIK) | - | Not explicitly reported, but noted as significant | iGEMDOCK, AutoDock Vina | [7] |
| Coclaurine | Vascular Endothelial Growth Factor Receptor (VEGFR) | - | Not explicitly reported, but noted as significant | iGEMDOCK, AutoDock Vina | [7] |
| Coclaurine | Epidermal Growth Factor Receptor (EGFR) | - | Not explicitly reported, but noted as significant | iGEMDOCK, AutoDock Vina | [7] |
| Coclaurine | Protein Kinase B (AKT2) | - | Not explicitly reported, but noted as significant | iGEMDOCK, AutoDock Vina | [7] |
| Reticuline | TRAF2 and NCK interacting kinase (TNIK) | - | -96.7 | iGEMDOCK, AutoDock Vina | [7] |
| Reticuline | Vascular Endothelial Growth Factor Receptor (VEGFR) | - | -117.8 | iGEMDOCK, AutoDock Vina | [7] |
| Reticuline | Epidermal Growth Factor Receptor (EGFR) | - | -120.2 | iGEMDOCK, AutoDock Vina | [7] |
| Reticuline | Protein Kinase B (AKT2) | - | -108.3 | iGEMDOCK, AutoDock Vina | [7] |
Note: While the study by Al-Zahrani and Alghamdi (2022) successfully docked coclaurine with TNIK, VEGFR, EGFR, and AKT2 and reported significant binding, the specific numerical binding energy values for coclaurine were not detailed in the available publication. The values for the structurally similar alkaloid, reticuline, from the same study are provided for comparative context.[7]
Experimental Protocols
This section provides a detailed, generalized protocol for performing molecular docking of coclaurine with a target receptor using AutoDock Vina, a widely used and validated docking software.[8][9]
Required Software
-
UCSF Chimera: For visualization, protein preparation, and defining the docking search volume.
-
AutoDock Tools (ADT): For preparing protein and ligand files in the required PDBQT format.
-
AutoDock Vina: The core docking program.
-
Open Babel (optional): For converting ligand file formats.
Protocol: Molecular Docking with AutoDock Vina
Step 1: Receptor Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).
-
Clean the Protein: Open the PDB file in UCSF Chimera or ADT. Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms not relevant to the binding interaction.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save as PDBQT: Save the prepared receptor structure in the PDBQT file format. This format includes atomic coordinates, partial charges, and atom types.
Step 2: Ligand Preparation
-
Obtain Coclaurine Structure: Obtain the 3D structure of coclaurine. This can be done by downloading from a chemical database like PubChem (CID 10206) or by drawing it using chemical drawing software and saving it in a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the coclaurine molecule. This allows for ligand flexibility during the docking process.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
-
Save as PDBQT: Save the prepared coclaurine structure in the PDBQT file format.
Step 3: Docking Simulation
-
Define the Binding Site (Grid Box): In UCSF Chimera or ADT, load the prepared receptor PDBQT file. Identify the active site or binding pocket. This can be based on the location of a co-crystallized ligand in the original PDB file or through literature review. Define a 3D grid box that encompasses this binding site. Note the center coordinates (x, y, z) and the dimensions of the box (e.g., 20 x 20 x 20 Å).
-
Create Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. An example is provided below:
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt --out output.pdbqt
Step 4: Analysis of Results
-
Examine Binding Affinities: The docking log file (log.txt) will contain a table of the binding affinities (in kcal/mol) for the top predicted binding modes (poses). The most negative value represents the best-predicted binding affinity.
-
Visualize Binding Poses: Load the receptor PDBQT and the output ligand PDBQT file (output.pdbqt) into UCSF Chimera or another molecular visualization tool. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between coclaurine and the amino acid residues of the receptor's active site for the top-ranked poses.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: Molecular Docking Workflow.
Biological Pathways
The following diagrams illustrate two key biological pathways in which coclaurine is involved.
A. Benzylisoquinoline Alkaloid (BIA) Biosynthesis
Coclaurine is a central intermediate in the biosynthesis of many important alkaloids.
Caption: Simplified BIA Biosynthesis Pathway.
B. EFHD2-Related Signaling in Chemoresistance
Coclaurine has been shown to inhibit EFHD2, which is implicated in a signaling pathway that promotes chemoresistance in non-small cell lung cancer.
References
- 1. Natural alkaloids targeting EGFR in non-small cell lung cancer: Molecular docking and ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking Study: Application to the Epidermal Growth Factor Receptor [mdpi.com]
- 3. In Silico Molecular Docking Analysis of the Potential role of Reticuline and Coclaurine as Anti-colorectal Cancer Alkaloids | Semantic Scholar [semanticscholar.org]
- 4. Molecular docking analysis of C-phycocyanin with VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.aber.ac.uk [research.aber.ac.uk]
- 9. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in Coclaurine chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the chemical and enzymatic synthesis of coclaurine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for coclaurine, and which one should I choose?
A1: The two most common chemical synthesis strategies are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. A prominent alternative is the enzymatic synthesis using Norcoclaurine Synthase (NCS).
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a strong dehydrating agent, followed by a reduction step to yield the tetrahydroisoquinoline core.[1] It is a robust method but often requires harsh conditions.[2][3]
-
Pictet-Spengler Reaction: This is a more direct, one-step method involving the condensation of a β-arylethylamine with an aldehyde under acidic conditions.[1][4] Modern variations offer high stereoselectivity but can be sensitive to reaction conditions.[1][5]
-
Enzymatic Synthesis (NCS): This "green" approach uses the norcoclaurine synthase enzyme to catalyze the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) with high stereospecificity.[6][7] It avoids harsh reagents and solvents but requires careful control of biological parameters like pH and temperature.[6][8]
The choice depends on your specific requirements for stereoselectivity, available starting materials, tolerance for harsh conditions, and desired scale.
Q2: I'm experiencing a significantly lower yield than reported in the literature. What are the most common culprits?
A2: Low yields in organic synthesis can typically be traced back to one of three areas: starting materials, reaction conditions, or the workup and purification process.[9][10] Common errors include:
-
Impure Reagents or Solvents: Water or other impurities in starting materials or solvents can quench reagents or catalyze side reactions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, pH, or catalyst concentration can lead to incomplete reactions or product decomposition.[11]
-
Inefficient Workup: Product can be lost during aqueous workup if it has some water solubility, or through decomposition if the workup conditions are too harsh (e.g., wrong pH).[10]
-
Purification Losses: Significant product loss can occur during purification steps like chromatography or recrystallization if not optimized.[12]
Q3: How does the substitution pattern on the aromatic rings affect the success of the synthesis?
A3: The electronic properties of substituents on the aromatic rings are critical, particularly for electrophilic aromatic substitution reactions like the Bischler-Napieralski and Pictet-Spengler. Electron-donating groups on the β-arylethylamine ring activate it, making the cyclization step more facile and generally leading to higher yields.[3] Conversely, electron-withdrawing groups can deactivate the ring, making cyclization more difficult and requiring harsher conditions.
Troubleshooting Guides
This section provides specific troubleshooting advice for the most common synthetic routes to coclaurine.
General Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Guide 1: Pictet-Spengler Reaction Issues
Q: My Pictet-Spengler reaction is giving a complex mixture of products, not just coclaurine. What's happening?
A: This is likely due to a lack of regioselectivity. The cyclization can occur at different positions on the aromatic ring, leading to regioisomers.[5]
-
Problem: Cyclization is occurring at the wrong position (e.g., ortho instead of the desired para to an activating group).
-
Solution:
-
Modify pH: Use strong acidic conditions (e.g., trifluoroacetic acid - TFA) to favor cyclization at the most electron-rich position, which is typically the desired para position.[5]
-
Adjust Temperature: Higher temperatures often favor the thermodynamically more stable product, which is usually the para-cyclized isomer.[5]
-
Q: The reaction has stalled and is not going to completion, even after extended time.
A: This suggests an issue with the activation of the electrophile or the nucleophilicity of the aromatic ring.
-
Problem: The iminium ion intermediate is not forming efficiently or is not electrophilic enough.
-
Solution:
-
Increase Acid Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst (e.g., 1.5 equivalents of TFA).[5]
-
Check Solvent: The solvent should be able to dissolve the reactants and stabilize the iminium ion intermediate. Dichloromethane or toluene are common choices.[5]
-
Remove Water: The initial condensation to form the imine releases water. Ensure your reagents and solvent are dry, as excess water can inhibit the reaction.
-
Guide 2: Bischler-Napieralski Reaction Issues
Q: My Bischler-Napieralski cyclization is failing, and I'm recovering my starting amide.
A: This reaction requires potent dehydration to proceed. The most common point of failure is an insufficiently strong dehydrating agent or conditions that are not harsh enough.
-
Problem: The amide carbonyl is not being sufficiently activated for cyclization.
-
Solution:
-
Choice of Reagent: For substrates without strong electron-donating groups, phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is highly effective.[2] For more activated systems, POCl₃ alone may suffice.[3][13]
-
Temperature: The reaction is typically carried out at reflux.[2][3] Ensure your reaction temperature is high enough (e.g., refluxing toluene or xylene).[13]
-
Q: I'm seeing significant formation of a styrene-like byproduct.
A: The formation of styrenes is evidence of a retro-Ritter reaction, a known side reaction that can occur with nitrilium salt intermediates under the reaction conditions.[13]
-
Problem: The nitrilium intermediate is fragmenting instead of undergoing cyclization.
-
Solution:
-
Use Milder Conditions: If your substrate is highly activated, it may be possible to use milder cyclodehydration reagents like triflic anhydride (Tf₂O) at lower temperatures, which can sometimes suppress side reactions.[3]
-
Modify Substrate: While not always feasible, adding stronger electron-donating groups to the aromatic ring can accelerate the desired cyclization, outcompeting the fragmentation pathway.
-
Guide 3: Enzymatic (NCS) Synthesis Issues
Q: The enzymatic reaction is working, but the product has low enantiomeric excess (ee).
A: This is often caused by a significant non-enzymatic "background" reaction that is not stereoselective.
-
Problem: The Pictet-Spengler reaction is occurring spontaneously in the reaction mixture without enzymatic control.
-
Solution:
-
Lower the Reaction Temperature: The background reaction rate increases with temperature. Running the reaction at a lower temperature (e.g., 30°C instead of 40°C) can significantly suppress the non-enzymatic pathway and improve stereospecificity.[6]
-
Optimize pH: The optimal pH for NCS activity is typically between 6.5 and 7.5.[6][8] Deviating from this can reduce enzyme efficiency and allow the background reaction to become more prominent.
-
Q: The overall conversion is very low, even with active enzyme.
A: Low conversion can be due to enzyme inhibition, substrate degradation, or suboptimal reaction parameters.
-
Problem: The enzyme is not functioning at its maximal rate.
-
Solution:
-
Add Ascorbic Acid: Dopamine and other catechol-containing compounds are easily oxidized, which can degrade the substrate and potentially inhibit the enzyme. Adding an antioxidant like ascorbic acid (e.g., 5 mM) is crucial.[7][14]
-
Consider Protein Engineering: If wild-type NCS shows low activity with your specific substrates, using an engineered mutant may be necessary. For example, the L68T/M97V mutant of NCS from Thalictrum flavum has shown dramatically improved conversion rates (>96%) for non-natural substrates compared to the wild-type enzyme.[6][15]
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing coclaurine synthesis.
Table 1: Effect of Temperature on Enzymatic Synthesis Conversion (Data adapted from a study on an NCS-catalyzed Pictet-Spengler reaction with benzaldehyde and dopamine)
| Temperature (°C) | Wild-Type Enzyme Conversion (%) | L68T/M97V Mutant Conversion (%) | Background Reaction Conversion (%) |
| 20 | < 20 | > 99 | < 1 |
| 30 | ~30 | > 99 | ~5 |
| 40 | ~45 | > 96 | ~15 |
This table illustrates that while higher temperatures can increase wild-type enzyme activity, they also significantly increase the non-enzymatic background reaction, potentially lowering enantiomeric excess. Engineered mutants can achieve high conversion even at lower temperatures.[6]
Table 2: General Effect of Reaction Parameters on Yield (Conceptual data based on common optimization principles)
| Parameter | Low Setting | Optimal Range | High Setting | Potential Issue if Not Optimal |
| Time | Incomplete Reaction | Varies (Monitor by TLC/LC-MS) | Product Decomposition | Low yield[16] |
| Temperature | Slow/Stalled Reaction | Substrate/Reaction Dependent | Side Products/Decomposition | Low yield & purity[17] |
| Catalyst Loading | Slow/Incomplete Reaction | 1-20 mol% (Varies) | Increased Cost/Side Products | Low yield/Impurity[16] |
| Concentration | Slow Reaction Rate | 0.1 - 1.0 M (Typical) | Solubility Issues/Exotherm | Poor reaction kinetics |
Experimental Protocols
Protocol 1: General Pictet-Spengler Reaction
This protocol is a general guideline for the acid-catalyzed Pictet-Spengler reaction.
-
Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Argon).
-
Aldehyde Addition: Add the corresponding aldehyde (1.0 - 1.2 eq) to the solution.
-
Acid Catalyst: Cool the mixture to 0°C and add the acid catalyst (e.g., trifluoroacetic acid, 1.5 eq) dropwise.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3x dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: General Bischler-Napieralski Reaction
This protocol describes a common procedure for the Bischler-Napieralski cyclization followed by reduction.
-
Cyclization: To a solution of the β-arylethylamide (1.0 eq) in a dry solvent (e.g., toluene), add phosphoryl chloride (POCl₃, ~3.0 eq) at room temperature.[3]
-
Heating: Heat the reaction mixture to reflux (e.g., 110°C) and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and concentrate via rotary evaporation. Carefully quench the residue by adding it to ice.
-
Basification & Extraction: Basify the aqueous solution with NaOH or NH₄OH and extract the resulting dihydroisoquinoline with an organic solvent (e.g., dichloromethane).
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, ~2.0 eq) portion-wise.[3]
-
Final Workup: Stir for 1 hour, then quench with water. Remove the methanol via rotary evaporation and extract the final tetrahydroisoquinoline product into an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography or recrystallization.
Diagrams
Coclaurine Synthesis Pathways
Caption: Comparison of Pictet-Spengler and Bischler-Napieralski routes.
References
- 1. escholarship.org [escholarship.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Improving the efficiency of Coclaurine extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of coclaurine extraction from plant materials.
Frequently Asked Questions (FAQs)
Q1: Which plant species are common sources of coclaurine?
A1: Coclaurine, a benzylisoquinoline alkaloid, can be isolated from a variety of plant species. Notable sources include, but are not limited to, Nandina domestica (Heavenly Bamboo), Stephania japonica, Sarcopetalum harveyanum, and Nelumbo nucifera (Sacred Lotus).[1] The concentration of coclaurine can vary depending on the plant part, geographical location, and time of harvest.
Q2: What are the conventional methods for extracting coclaurine?
A2: The most common conventional method for alkaloid extraction, including coclaurine, is the acid-base extraction technique. This method leverages the basic nature of alkaloids to separate them from other plant constituents. The general steps involve:
-
Preparation of Plant Material: Drying and grinding the plant material to a fine powder increases the surface area for efficient extraction.
-
Acidification: The powdered material is treated with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to convert the alkaloids into their water-soluble salt forms.
-
Filtration: The mixture is filtered to separate the acidic aqueous extract containing the alkaloid salts from the solid plant debris.
-
Basification: The acidic extract is then made alkaline (e.g., with sodium hydroxide or ammonia) to convert the alkaloid salts back to their free base form, which is typically less soluble in water.
-
Solvent Extraction: An organic solvent immiscible with water (e.g., chloroform, dichloromethane) is used to extract the free alkaloid from the aqueous solution.
-
Concentration: The organic solvent is evaporated to yield the crude alkaloid extract.
Q3: What are the modern, more efficient extraction techniques for coclaurine?
A3: Modern techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and often higher yields.[2][3] These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3][4][5]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.[2][6][7][8][9]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.[10][11][12]
Q4: How can I quantify the amount of coclaurine in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of coclaurine.[13][14][15][16][17] A validated HPLC-DAD method allows for the separation and quantification of coclaurine from other components in the crude extract. This requires a certified reference standard of coclaurine to create a calibration curve for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coclaurine Yield | - Incomplete cell disruption. - Incorrect solvent polarity. - Suboptimal pH during acid-base extraction. - Insufficient extraction time or temperature. - Degradation of coclaurine. | - Ensure the plant material is finely ground. - Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, chloroform). - Carefully monitor and adjust the pH at the acidification and basification steps. - Optimize extraction time and temperature for the chosen method. For MAE and UAE, shorter times are generally sufficient. - Avoid excessive heat and prolonged exposure to harsh acidic or basic conditions. |
| Emulsion Formation during Liquid-Liquid Extraction | - Presence of fatty acids and other surfactants in the plant material. | - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to facilitate phase separation. - Filter the emulsion through a bed of celite or glass wool. |
| Co-extraction of Impurities (e.g., pigments, fats) | - Use of a non-selective solvent. - For green plant material, chlorophyll is a common impurity. | - Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. - Utilize chromatographic techniques (e.g., column chromatography, flash chromatography) for purification of the crude extract. - Optimize SFE parameters (pressure, temperature, co-solvent) for improved selectivity. |
| Inconsistent Results | - Variation in plant material. - Inconsistent extraction parameters. | - Use plant material from the same batch and stored under consistent conditions. - Precisely control all extraction parameters (e.g., time, temperature, solvent-to-solid ratio, microwave power, ultrasound frequency). |
Experimental Protocols
General Protocol for Acid-Base Extraction of Coclaurine
-
Preparation: Dry the plant material (e.g., leaves, stems) at 40-50°C and grind it into a fine powder (e.g., 60-80 mesh).
-
Acidification: Macerate the powdered plant material in a 1% aqueous solution of hydrochloric acid (HCl) for 24 hours at room temperature with occasional stirring. The solid-to-solvent ratio can be optimized, but a starting point of 1:10 (w/v) is common.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to separate the acidic extract.
-
Basification: Adjust the pH of the filtrate to approximately 9-10 with a 10% sodium hydroxide (NaOH) solution. This will precipitate the free alkaloids.
-
Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with an equal volume of chloroform or dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with distilled water to remove any remaining base. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude coclaurine extract.
Protocol for Ultrasound-Assisted Extraction (UAE) of Coclaurine
-
Preparation: Mix 1 gram of finely powdered plant material with 20 mL of 70% ethanol in a flask.
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Extraction Parameters: Set the ultrasonic frequency to 35 kHz and the temperature to 40°C. Extract for 30 minutes.[3]
-
Post-Extraction: Centrifuge the mixture and collect the supernatant. The supernatant can be directly analyzed by HPLC or further purified.
Protocol for Microwave-Assisted Extraction (MAE) of Coclaurine
-
Preparation: Place 0.5 grams of powdered plant material into a microwave extraction vessel with 25 mL of 65% methanol.
-
Extraction Parameters: Set the microwave power to 200 W and the extraction time to 4 minutes.[18]
-
Post-Extraction: After the extraction is complete and the vessel has cooled, filter the extract for analysis or further processing.
Protocol for Supercritical Fluid Extraction (SFE) of Coclaurine
-
Preparation: Load the extraction vessel with finely ground plant material.
-
SFE System: Use a supercritical fluid extraction system with CO2 as the primary solvent.
-
Extraction Parameters:
-
Pressure: 250-350 bar
-
Temperature: 40-60°C
-
Co-solvent: 5-15% ethanol or methanol
-
Extraction Time: 60-120 minutes
-
-
Collection: The extracted coclaurine is collected in a separator after the supercritical CO2 is depressurized.
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | 24 - 72 hours | High | Low to Moderate | Simple, low initial cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | 6 - 24 hours | High | Moderate | Continuous extraction | Potential for thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | 10 - 60 minutes | Low to Moderate | High | Fast, energy-efficient | Can be less effective for some matrices |
| Microwave-Assisted Extraction (MAE) | 1 - 30 minutes | Low | High | Very fast, efficient heating | Requires specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | 30 - 120 minutes | Very Low (CO2 is recycled) | High | Highly selective, "green" solvent | High initial equipment cost |
Note: Relative yields are generalized and can vary significantly based on the plant material, specific alkaloid, and optimization of parameters.
Table 2: Optimized Parameters for Modern Extraction Techniques for Isoquinoline Alkaloids
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Solvent | 70% Ethanol | 65% Methanol | Supercritical CO2 with 10% Ethanol co-solvent |
| Temperature | 40°C | N/A (Power is the primary parameter) | 60°C |
| Time | 30 minutes | 4 minutes | 120 minutes |
| Power/Pressure | 35 kHz | 200 W | 300 bar |
| Solid-to-Liquid Ratio | 1:20 g/mL | 1:50 g/mL | N/A |
Note: These parameters are starting points based on literature for similar alkaloids and should be optimized for specific plant materials and coclaurine extraction.
Mandatory Visualizations
Coclaurine Biosynthesis Pathway
Caption: Biosynthetic pathway of coclaurine and other benzylisoquinoline alkaloids.
Experimental Workflow for Coclaurine Extraction and Analysis
Caption: General workflow for the extraction and analysis of coclaurine.
Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Caption: Simplified signaling pathway showing the effect of coclaurine as a nAChR antagonist.
References
- 1. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]
- 2. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization [mdpi.com]
- 6. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis, Optimization of Extraction Conditions and Biological Evaluation of Corylopsis coreana Uyeki Flos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Coclaurine instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with coclaurine in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: My freshly prepared aqueous coclaurine solution appears cloudy or contains a precipitate.
-
Question: Why is my coclaurine precipitating out of my aqueous buffer, and how can I fix it?
-
Answer:
This is likely due to the low aqueous solubility of coclaurine in its free base form. Coclaurine is practically insoluble in water but shows good solubility in organic solvents like DMSO.[1][2][3] When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the coclaurine can crash out if its concentration exceeds its solubility limit in the final solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | Decrease the final concentration of coclaurine in your aqueous solution. Verify the solubility limit in your specific buffer system if possible. |
| Improper Dissolution Technique | Ensure the concentrated stock is added to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations. |
| Incorrect Solvent for Stock | Prepare a primary stock solution in 100% DMSO.[4] For working solutions, perform serial dilutions. It is recommended to keep the final DMSO concentration in your aqueous buffer below 1% to minimize solvent effects on biological systems, but this may need to be optimized for solubility. |
| pH of the Aqueous Buffer | The pH of your buffer can significantly impact the solubility of alkaloids. Experiment with buffers of different pH values to find the optimal range for coclaurine solubility. The hydrochloride salt form of coclaurine generally offers enhanced water solubility and stability.[5] |
Issue 2: My coclaurine solution has turned a yellow or brown color.
-
Question: What causes the discoloration of my coclaurine solution, and is the compound still usable?
-
Answer:
The development of a yellow or brown color is a common indicator of chemical degradation, specifically oxidation. Coclaurine's chemical structure contains phenolic hydroxyl groups, which are susceptible to oxidation, especially when exposed to air (oxygen), light, or higher pH conditions. This process can lead to the formation of colored quinone-type structures or other degradation products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | Prepare solutions fresh before each experiment.[2] If solutions must be stored, even for a short period, blanket them with an inert gas like nitrogen or argon before sealing the vial. Consider adding a small amount of an antioxidant (e.g., ascorbic acid) to the buffer, but first, confirm it does not interfere with your assay. |
| Photo-degradation | Protect your solutions from light at all times by using amber vials or by wrapping standard vials in aluminum foil.[6] Store solutions in the dark. |
| High pH | High pH can accelerate the oxidation of phenolic compounds. If your experimental conditions allow, prepare and store your solutions in a slightly acidic to neutral buffer (pH 6-7). |
Issue 3: HPLC analysis shows a decrease in the coclaurine peak area over time.
-
Question: My quantitative analysis shows that the concentration of coclaurine in my aqueous working solution is decreasing over a few hours at room temperature. What is happening?
-
Answer:
A time-dependent decrease in the main compound peak, often accompanied by the appearance of new, smaller peaks, is a clear sign of chemical instability and degradation. General factors affecting drug stability include temperature, pH, and enzymatic degradation in biological matrices.[6][7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Temperature-Dependent Degradation | Keep aqueous solutions on ice or at 4°C during the experiment whenever possible. Avoid leaving solutions at room temperature for extended periods. The solid form is stable for years at -20°C.[1] |
| pH-Mediated Hydrolysis/Degradation | The stability of alkaloids is often pH-dependent. If you suspect pH is a factor, perform a stability study by incubating your coclaurine solution in different buffers. Analyze samples by HPLC at various time points to determine the optimal pH for stability. |
| Adsorption to Surfaces | Coclaurine may adsorb to the surfaces of certain types of plastic or glass containers. Consider using low-adsorption microcentrifuge tubes or silanized glass vials. |
| Buffer pH | Temperature | % Coclaurine Remaining (t=4h) | % Coclaurine Remaining (t=8h) | % Coclaurine Remaining (t=24h) |
| 5.0 | 4°C | 99% | 98% | 95% |
| 5.0 | 25°C (RT) | 95% | 90% | 75% |
| 7.4 | 4°C | 98% | 95% | 90% |
| 7.4 | 25°C (RT) | 90% | 82% | 60% |
| 8.5 | 25°C (RT) | 80% | 65% | 40% |
Experimental Protocols & Workflows
Protocol 1: Preparation of Coclaurine Stock and Aqueous Working Solutions
-
Materials:
-
Coclaurine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-adsorption microcentrifuge tubes
-
Desired aqueous buffer (e.g., PBS, pH 7.4), filtered and degassed.
-
-
Procedure for 10 mM Stock Solution:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.85 mg of coclaurine (MW: 285.34 g/mol ).
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in an ultrasonic bath may aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in separate, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C (for up to two weeks) or -80°C (for up to 6 months).[2][4]
-
-
Procedure for 10 µM Aqueous Working Solution:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, dilute 2 µL of the 10 mM stock into 198 µL of DMSO to create a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of your desired aqueous buffer. Vortex gently to mix.
-
This results in a 10 µM working solution with a final DMSO concentration of 1%.
-
Crucially, prepare this aqueous working solution immediately before use. [2]
-
Protocol 2: General HPLC Method for Coclaurine Quantification
This is a general-purpose method and may require optimization for your specific instrument and application.
-
System: HPLC with UV Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 227 nm[1] or 285 nm (based on phenol chromophore)
-
Quantification: Create a standard curve using freshly prepared solutions of known coclaurine concentrations.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid coclaurine?
-
Solid coclaurine should be stored tightly sealed at -20°C. Under these conditions, it is stable for at least 4 years.[1]
-
-
Q2: Can I store coclaurine in an aqueous solution?
-
It is strongly recommended to prepare aqueous solutions fresh on the same day of use.[2] If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, and for no longer than 24 hours. Be aware that some degradation is still likely to occur.
-
-
Q3: My experiment runs for 48 hours. How can I maintain coclaurine stability in my cell culture media?
-
This is a significant challenge. First, determine the maximum tolerable DMSO concentration for your cells. Prepare the most concentrated aqueous stock possible and add it to the media. To account for degradation, you can run a parallel control experiment without cells to measure the rate of coclaurine degradation in the media over 48 hours. This will allow you to estimate the actual concentration at different time points. Alternatively, consider a perfusion system where fresh media containing coclaurine is slowly added over the experimental duration.
-
-
Q4: What are the likely degradation pathways for coclaurine?
-
The primary degradation pathway in aqueous solution is likely the oxidation of its phenolic groups. This can lead to the formation of dimers or quinone-like products. The tertiary amine in the isoquinoline ring could also be subject to oxidation.
-
-
Q5: How can I troubleshoot coclaurine instability issues systematically?
-
Follow a logical progression to identify the source of the problem. Start by confirming the purity of your solid compound. Then, focus on your solution preparation and handling procedures.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Coclaurine | CAS:486-39-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Showing Compound Coclaurine (FDB011812) - FooDB [foodb.ca]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Reactions for Coclaurine Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic biosynthesis of coclaurine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Issue 1: Low or No Coclaurine Yield
Q: My enzymatic reaction is producing very low or no coclaurine. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue in enzymatic synthesis.[1][2] A systematic approach to troubleshooting can help identify the root cause.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low coclaurine yield.
Step-by-Step Troubleshooting:
-
Verify Enzyme Activity and Stability:
-
Enzyme Storage: Confirm that all enzymes have been stored at the correct temperatures and in appropriate buffers to maintain activity.[1] Enzyme activity can diminish over time, even under ideal storage conditions.
-
Activity Assay: Perform an activity assay for each enzyme in the pathway, especially the initial enzyme, Norcoclaurine Synthase (NCS), to ensure they are active.
-
Enzyme Concentration: Double-check the enzyme concentrations used in the reaction.[1]
-
-
Assess Reaction Conditions:
-
pH and Temperature: Enzyme activity is highly sensitive to pH and temperature.[1][3] Deviations from the optimal conditions can significantly reduce the reaction rate. For instance, NCS activity is maximal at a pH of 6.5 to 7.0 and temperatures between 42 and 55°C.[4]
-
Reaction Time: An insufficient reaction time can lead to incomplete substrate conversion.[1] Conversely, excessively long reaction times might result in product degradation or the formation of byproducts.[1]
-
-
Evaluate Substrates and Cofactors:
-
Substrate Quality: Ensure the purity and correct concentration of the substrates, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Cofactor Availability: For the subsequent methylation steps catalyzed by 6-O-methyltransferase (6OMT) and Coclaurine N-methyltransferase (CNMT), the cofactor S-adenosyl-L-methionine (SAM) is essential.[5][6] Confirm its presence at an appropriate concentration.
-
-
Investigate Potential Inhibition:
-
Substrate/Product Inhibition: High concentrations of substrates or the accumulation of the product, norcoclaurine or coclaurine, can inhibit enzyme activity.[1][7][8] Consider running the reaction at lower initial substrate concentrations or implementing a product removal strategy.
-
Feedback Inhibition: In a multi-enzyme cascade, the final product can inhibit an earlier enzyme in the pathway.[8]
-
Issue 2: Enzyme Instability and Precipitation
Q: My enzymes seem to be unstable or are precipitating during the reaction. How can I improve their stability?
A: Enzyme instability is a significant challenge, especially in multi-enzyme cascade reactions where enzymes may have different stability profiles.[9][10]
Strategies to Enhance Enzyme Stability:
-
Immobilization: Immobilizing enzymes on a solid support can improve their stability and allow for easier reuse.[9][10]
-
Protein Engineering: Site-directed mutagenesis or directed evolution can be employed to create more robust enzyme variants with improved thermal and operational stability.[10]
-
Reaction Environment Modification:
-
Additives: The addition of stabilizing agents such as glycerol, bovine serum albumin (BSA), or certain salts can sometimes prevent enzyme denaturation.
-
Co-solvents: While enzymes are typically used in aqueous buffers, the use of co-solvents can sometimes enhance stability, although this needs to be optimized for each enzyme.[11]
-
-
Temperature and pH Control: Maintaining optimal temperature and pH is crucial not only for activity but also for stability.[3] High temperatures can cause enzyme unfolding.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the coclaurine biosynthesis pathway?
A1: The core enzymatic pathway from tyrosine to (S)-reticulene, which includes coclaurine, involves several key enzymes:
-
Norcoclaurine Synthase (NCS): Catalyzes the first committed step, the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine.[4][12]
-
Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce coclaurine.
-
Coclaurine N-methyltransferase (CNMT): Adds a methyl group to the amine of coclaurine.[5][6]
-
N-methylcoclaurine 3'-hydroxylase (NMCH): A cytochrome P450 monooxygenase that hydroxylates N-methylcoclaurine.[6]
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final methylation step to produce (S)-reticulene.[6]
Coclaurine Biosynthesis Pathway
Caption: Key enzymatic steps in the biosynthesis of coclaurine and reticuline.
Q2: What are the optimal reaction conditions for Norcoclaurine Synthase (NCS)?
A2: Based on studies with NCS from Thalictrum flavum, the optimal conditions are:
-
pH: 6.5 - 7.0[4]
-
Temperature: 42 - 55 °C[4] The enzyme exhibits hyperbolic saturation kinetics for 4-HPAA and sigmoidal saturation kinetics for dopamine.[4]
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Norcoclaurine Synthase (NCS) | 6.5 - 7.0[4] | 42 - 55[4] |
Q3: How can I quantify the production of coclaurine?
A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying coclaurine. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed using a UV detector at a wavelength where coclaurine absorbs, or for higher sensitivity and specificity, a mass spectrometer (LC-MS).[13] Chiral HPLC can be used to determine the enantiomeric excess of the product.
Experimental Protocols
Protocol 1: Norcoclaurine Synthase (NCS) Activity Assay
This protocol provides a general method for determining the activity of NCS.
Experimental Workflow for Coclaurine Synthesis
Caption: A generalized workflow for enzymatic synthesis and analysis.
Materials:
-
Purified NCS enzyme
-
Dopamine hydrochloride
-
4-Hydroxyphenylacetaldehyde (4-HPAA)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ascorbic acid (to prevent oxidation of dopamine)
-
Quenching solution (e.g., 0.1 M HCl or an organic solvent)
-
Microcentrifuge tubes
-
Incubator/water bath
Procedure:
-
Prepare a stock solution of dopamine and 4-HPAA in the potassium phosphate buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
Dopamine (final concentration, e.g., 1 mM)
-
4-HPAA (final concentration, e.g., 0.5 mM)
-
Ascorbic acid (final concentration, e.g., 2 mM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified NCS enzyme to a final concentration of, for example, 5 µM.
-
Incubate the reaction for a specific period (e.g., 30 minutes), ensuring gentle mixing.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for norcoclaurine formation using HPLC or LC-MS.
Protocol 2: General Method for Recombinant Enzyme Expression and Purification
This protocol outlines a general procedure for producing the necessary enzymes in a host like E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid containing the gene of interest (e.g., NCS).
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against the dialysis buffer to remove imidazole.
-
Determine the protein concentration and store at -80°C.
Protocol 3: Quantification of Coclaurine by HPLC
Instrumentation and Conditions:
-
HPLC System: With a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from, for example, 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: e.g., 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard curve by injecting known concentrations of a pure coclaurine standard.
-
Filter the quenched reaction samples through a 0.22 µm syringe filter.
-
Inject the filtered samples onto the HPLC system.
-
Identify the coclaurine peak based on the retention time of the standard.
-
Integrate the peak area of the coclaurine peak in the samples.
-
Calculate the concentration of coclaurine in the samples by comparing the peak areas to the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Enzymatic Route of Mannitol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Resolving co-eluting impurities in Coclaurine HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Coclaurine, with a specific focus on co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in Coclaurine HPLC analysis?
A1: Co-elution in HPLC analysis of Coclaurine can stem from several factors:
-
Structurally Similar Impurities: The presence of related benzylisoquinoline alkaloids such as N-methylcoclaurine, norcoclaurine, and reticuline, which have very similar structures and chromatographic behavior to Coclaurine.
-
Enantiomers: Coclaurine has a chiral center, meaning it exists as two enantiomers ((+)-Coclaurine and (-)-Coclaurine). If a non-chiral HPLC method is used, these enantiomers will co-elute, appearing as a single peak.
-
Degradation Products: Forced degradation studies reveal that drug substances can degrade under stress conditions like acid or base hydrolysis, oxidation, heat, or light, forming products that may co-elute with the parent peak[1][2][3].
-
Inadequate Method Parameters: Suboptimal HPLC conditions, such as an inappropriate mobile phase composition, stationary phase, or gradient, can lead to poor resolution of Coclaurine from its impurities.
Q2: How can I detect if I have a co-elution problem?
A2: Detecting co-elution requires careful examination of the chromatogram and the use of advanced detection techniques:
-
Peak Shape Analysis: Look for signs of peak asymmetry, such as fronting, tailing, or shoulders on the main Coclaurine peak.
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not homogenous, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): An LC-MS system can provide definitive evidence of co-elution by detecting different mass-to-charge ratios (m/z) across the chromatographic peak.
Q3: What are the initial steps to troubleshoot peak co-elution?
A3: When faced with co-eluting peaks, a systematic approach to adjusting chromatographic parameters is recommended. The primary goal is to alter the selectivity (α) of the separation. Initial steps include:
-
Modify Mobile Phase Strength: Adjust the ratio of your organic solvent to the aqueous buffer. In reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve resolution.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust pH of the Mobile Phase: For ionizable compounds like Coclaurine, changing the pH of the mobile phase can significantly impact retention and selectivity.
Q4: When should I consider changing the HPLC column?
A4: If modifications to the mobile phase do not resolve the co-elution, changing the stationary phase is the next logical step. Different column chemistries offer different selectivities. For benzylisoquinoline alkaloids, consider columns with alternative selectivities to a standard C18, such as a phenyl-hexyl or a polar-embedded phase column. For separating enantiomers, a chiral stationary phase (CSP) is necessary[4].
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic workflow for troubleshooting and resolving co-eluting peaks in Coclaurine HPLC analysis.
Figure 1: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Benzylisoquinoline Alkaloids (Adapted from UHPSFC Method)
This protocol is adapted from a validated UHPSFC method for the analysis of seven benzylisoquinoline alkaloids and can serve as a starting point for developing a stability-indicating HPLC method for Coclaurine.
| Parameter | Recommended Condition | Notes |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 mm x 3.0 mm, 1.7 µm) | A shorter column with smaller particles can provide higher efficiency and faster analysis times. |
| Mobile Phase A | 20 mM Ammonium formate in water | The pH can be adjusted to optimize selectivity. |
| Mobile Phase B | Acetonitrile or Methanol | |
| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B. A shallow gradient is often better for resolving closely eluting peaks. Example: 5% B to 40% B over 15 minutes. | The gradient needs to be optimized for Coclaurine and its specific impurities. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and particle size to maintain optimal efficiency. |
| Column Temperature | 30 - 40 °C | Temperature can influence selectivity and peak shape. |
| Detector | DAD or UV detector at 227 nm [5] | A DAD is recommended to monitor peak purity. |
| Injection Volume | 1 - 5 µL |
Protocol 2: Chiral HPLC for Separation of Coclaurine Enantiomers
To resolve the enantiomers of Coclaurine, a chiral stationary phase is required.
| Parameter | Recommended Condition | Notes |
| Column | Chiralpak AD or Chiralcel OD (e.g., 250 mm x 4.6 mm, 10 µm)[4] | These polysaccharide-based columns are effective for a wide range of chiral compounds. |
| Mobile Phase | A mixture of a non-polar solvent and an alcohol, often with a basic additive. Example: n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)[4]. | The ratio of the solvents and the concentration of the additive should be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temperature | 25 °C | |
| Detector | UV detector at 227 nm | |
| Injection Volume | 5 - 20 µL |
Protocol 3: Forced Degradation Studies
To identify potential degradation products that might co-elute, forced degradation studies should be performed[1][2][3][6]. A target degradation of 5-20% is generally recommended.
| Stress Condition | Reagent/Condition | Procedure |
| Acid Hydrolysis | 0.1 M HCl | Incubate a solution of Coclaurine in 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). |
| Base Hydrolysis | 0.1 M NaOH | Incubate a solution of Coclaurine in 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified time. |
| Oxidation | 3% H₂O₂ | Incubate a solution of Coclaurine with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | 60 - 80 °C | Expose a solid sample or a solution of Coclaurine to elevated temperatures. |
| Photolytic Degradation | UV and/or visible light | Expose a solution of Coclaurine to a controlled light source. |
Data Presentation
Table 1: Potential Co-eluting Impurities of Coclaurine
| Impurity Name | Type | Notes |
| N-methylcoclaurine | Process-related | Structurally very similar to Coclaurine. |
| Norcoclaurine | Process-related | Precursor in the biosynthesis of Coclaurine. |
| Reticuline | Process-related | A closely related benzylisoquinoline alkaloid. |
| (+)-Coclaurine / (-)-Coclaurine | Enantiomers | Will co-elute on a non-chiral column. |
| Degradation Products | Degradation-related | Formed under stress conditions; structures need to be elucidated. |
Table 2: Example HPLC Method Validation Parameters for a Stability-Indicating Method (Based on a BIA method)[7]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | Intraday: ≤ 2.0%, Interday: ≤ 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
Visualizations
Figure 2: Logical relationship for addressing co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Enhancing the stereoselectivity of norcoclaurine synthase for Coclaurine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the stereoselectivity of norcoclaurine synthase (NCS) for coclaurine production.
Troubleshooting Guides
This section addresses common issues encountered during experiments with norcoclaurine synthase.
Issue 1: Low or No (S)-Norcoclaurine Production
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify protein expression and purification using SDS-PAGE. - Perform a standard activity assay with known substrates (dopamine and 4-hydroxyphenylacetaldehyde) to confirm catalytic activity. - Ensure proper storage of the enzyme at -80°C in a suitable buffer. |
| Substrate Degradation | - Dopamine is susceptible to oxidation. Prepare fresh dopamine solutions and consider adding an antioxidant like ascorbic acid to the reaction mixture.[1] - 4-hydroxyphenylacetaldehyde (4-HPAA) is unstable. Prepare it fresh by oxidative decarboxylation of tyrosine immediately before the assay. |
| Incorrect Assay Conditions | - Optimize reaction pH and temperature. Most NCS enzymes function optimally at a neutral to slightly basic pH and at temperatures around 30-40°C.[2] - Ensure the correct buffer is being used. Phosphate buffers have been reported to adversely affect some NCS in vitro investigations.[3] |
| Presence of Inhibitors | - Ensure reagents are free from contaminants that could inhibit enzyme activity, such as heavy metals or organic solvents.[4] |
Issue 2: Poor Stereoselectivity (Low Enantiomeric Excess - ee%)
| Potential Cause | Troubleshooting Step |
| High Background (Non-Enzymatic) Reaction | - The Pictet-Spengler condensation can occur non-enzymatically, leading to a racemic product.[3] - Run a control reaction without the enzyme to quantify the background reaction rate. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize the non-enzymatic reaction.[2] |
| Sub-optimal Enzyme Conformation | - Ensure the enzyme is properly folded and in its active state. The presence of co-factors or specific buffer components might be necessary for optimal stereoselectivity. |
| Incorrect Substrate Binding | - The "dopamine-first" binding mechanism is crucial for stereoselectivity.[3][5] Ensure dopamine is available to bind to the active site before the aldehyde. |
| Mutations Affecting Stereocontrol | - If using a mutant NCS, the introduced mutation may have disrupted the precise positioning of substrates required for high stereoselectivity. Re-evaluate the mutation strategy based on the enzyme's crystal structure. |
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of norcoclaurine synthase?
A1: Norcoclaurine synthase catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine.[4][6] The generally accepted mechanism is the "dopamine-first" mechanism, where dopamine binds to the active site before 4-HPAA.[3][5] Key active site residues, including Lys-122, Asp-141, and Glu-110, facilitate a bifunctional acid-base catalysis to stereospecifically form the (S)-enantiomer.[6][7]
Q2: How can I improve the stereoselectivity of my NCS enzyme?
A2: Improving stereoselectivity often involves protein engineering through site-directed mutagenesis. By targeting amino acid residues in the active site that influence substrate binding and orientation, it is possible to enhance the production of the desired stereoisomer. For example, the L68T/M97V double mutant of Thalictrum flavum NCS (TfNCS) has shown improved conversion rates and enantiomeric excess for the synthesis of (S)-1-aryl-tetrahydroisoquinolines.[2]
Q3: Can NCS be engineered to produce the (R)-enantiomer of norcoclaurine?
A3: Yes. While most characterized NCS enzymes are (S)-selective, researchers have identified NCS homologues from Nelumbo nucifera (lotus) that can produce a mixture of (R/S)-enantiomers. Through single-point mutations of key residues (Ile43, Leu60, and Phe101), (R)-enantiospecific mutants have been developed.[8] This demonstrates the potential to reverse the stereoselectivity of NCS through rational design.
Q4: My reaction with a novel aldehyde substrate is not working. What could be the reason?
A4: NCS exhibits substrate promiscuity, but its activity is influenced by the structural and electronic properties of the aldehyde substrate.[9][10] Very bulky or sterically hindered aldehydes may not fit into the active site.[1] The electrophilicity of the carbonyl group also plays a role in reactivity.[9][10] It is advisable to perform molecular docking studies to predict if your novel substrate can bind effectively to the NCS active site.
Q5: How do I accurately measure the enantiomeric excess (ee%) of my product?
A5: The most common method for determining the enantiomeric excess of norcoclaurine and its analogs is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification and the calculation of ee%.[11][12][13][14]
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type and Mutant NCS
| Enzyme | Substrates | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| TfNCS WT [2] | Benzaldehyde, Dopamine | 22.26 | - | - |
| TfNCS L68T/M97V [2] | Benzaldehyde, Dopamine | 20.11 | - | - |
| TfNCS WT [2] | 4-Biphenylaldehyde, Dopamine | - | - | - |
| TfNCS L68T/M97V [2] | 4-Biphenylaldehyde, Dopamine | - | - | - |
Note: Specific kcat and kcat/Km values were not provided in the cited source for these specific mutants.
Table 2: Conversion and Enantiomeric Excess of NCS Variants
| Enzyme | Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (ee%) |
| TfNCS WT [2] | Benzaldehyde | < 20 | - |
| TfNCS L68T/M97V [2] | Benzaldehyde | > 96 | 92-98 |
| TfNCS WT [2] | 4-Biphenylaldehyde | < 20 | - |
| TfNCS L68T/M97V [2] | 4-Biphenylaldehyde | > 99 | 98 |
Experimental Protocols
1. Site-Directed Mutagenesis of Norcoclaurine Synthase
This protocol describes a general workflow for creating NCS mutants.
-
Template Preparation: Isolate the plasmid DNA containing the wild-type NCS gene.
-
Primer Design: Design primers incorporating the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the new mutation.
-
Template Digestion: Digest the parental, methylated DNA template using the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the desired mutation through DNA sequencing.
2. Recombinant NCS Expression and Purification
-
Culture Growth: Inoculate a single colony of E. coli harboring the NCS expression plasmid into Luria-Bertani (LB) medium and grow overnight. Transfer this culture to a larger volume of Terrific-Broth (TB) medium and grow at 37°C.[2]
-
Induction: Induce protein expression by adding IPTG once the culture reaches the mid-logarithmic growth phase.
-
Cell Harvest: Harvest the cells by centrifugation after a period of incubation at a lower temperature (e.g., 16-20°C).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Purification: If using a His-tagged protein, purify the NCS from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Verification: Confirm the purity of the enzyme by SDS-PAGE.
3. NCS Enzyme Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, the amine substrate (dopamine), and any necessary co-factors or additives (e.g., ascorbic acid).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified NCS enzyme.
-
Aldehyde Addition: Add the aldehyde substrate (e.g., 4-HPAA or a synthetic analog) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., an acid or organic solvent).
-
Analysis: Analyze the reaction products by HPLC or another suitable analytical method.
4. Chiral HPLC Analysis of Norcoclaurine Enantiomers
-
Column Selection: Choose a suitable chiral HPLC column, such as one with a cellulose-based chiral stationary phase.[13]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., isopropanol or ethanol).[15] For basic compounds, a small amount of an amine modifier like diethylamine may be added.[15]
-
Sample Preparation: Prepare the sample by dissolving the reaction product in the mobile phase.
-
Injection and Separation: Inject the sample onto the HPLC system and perform the separation under isocratic conditions.
-
Detection: Detect the eluting enantiomers using a UV detector at an appropriate wavelength.
-
Quantification: Determine the peak areas for each enantiomer to calculate the enantiomeric excess (ee%).
Visualizations
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Enzyme (S)‑Norcoclaurine Synthase Promiscuity to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Increase Coclaurine Titer in Engineered Yeast
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the metabolic engineering of yeast for coclaurine production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coclaurine titer is low or undetectable. What are the first troubleshooting steps?
A1: Low or undetectable titers are common in the early stages of pathway engineering. A systematic approach is crucial. First, confirm the presence and expression of all your heterologous genes via RT-qPCR and western blotting. Second, verify the functionality of each enzyme individually by feeding the pathway intermediates and measuring the product formation. This will help pinpoint the specific bottleneck step. A common initial problem is an insufficient supply of the primary precursor, L-tyrosine.
A logical troubleshooting workflow can help diagnose the issue systematically.
Q2: How can I increase the precursor supply of L-tyrosine?
A2: L-tyrosine is synthesized via the shikimate pathway, which is tightly regulated in native yeast. To increase flux towards tyrosine, several key modifications are necessary:
-
Relieve Feedback Inhibition: The first committed step of the aromatic amino acid pathway is catalyzed by DAHP synthase (encoded by ARO3 and ARO4), which is feedback-inhibited by phenylalanine and tyrosine. The branch point enzyme, chorismate mutase (ARO7), is also subject to feedback inhibition. Expressing feedback-resistant (FBR) versions of these enzymes, such as ARO4(K229L) and ARO7(G141S), is a critical step.[1][2][3][4] Overexpressing these mutated versions can lead to a significant increase in flux through the pathway.[1][2]
-
Increase Precursor Supply: The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). Overexpressing key genes in central carbon metabolism, such as transaldolase (TAL1) and enolase (ENO2), can boost the availability of these precursors.[1][3]
-
Upregulate the Pathway: Overexpressing other limiting enzymes within the shikimate and tyrosine-specific pathways, such as the pentafunctional ARO1 enzyme, chorismate synthase (ARO2), and prephenate dehydrogenase (TYR1), can further pull flux towards tyrosine.[1][5]
-
Eliminate Competing Pathways: L-tyrosine can be degraded via the Ehrlich pathway. Deleting genes responsible for byproduct formation, such as the phenylpyruvate decarboxylases ARO10 and PDC5, prevents the loss of aromatic carbon and can significantly increase intracellular tyrosine pools.[1][2][3][6]
Q3: The conversion of precursors to (S)-norcoclaurine is inefficient. How can this be improved?
A3: The condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine is catalyzed by norcoclaurine synthase (NCS). This step is a widely recognized bottleneck.[7]
-
NCS Selection and Engineering: The choice of NCS is critical. Enzymes from different plant species (e.g., Coptis japonica, Papaver somniferum) have varying activities in yeast. It is recommended to screen several NCS homologs. Additionally, rational enzyme engineering can improve catalytic efficiency.[7][8]
-
Expression Tuning: Simple overexpression is not always the best strategy. Fine-tuning the expression level of NCS using a library of promoters can help balance metabolic flux and avoid potential toxicity from intermediate accumulation.
-
Substrate Availability: Ensure the upstream enzymes responsible for producing dopamine (tyrosine hydroxylase/CYP76AD, DOPA decarboxylase) and 4-HPAA (phenylalanine/tyrosine aminotransferase, decarboxylase like ARO10) are expressed and active. The route to 4-HPAA can be particularly problematic, and alternative enzymes like monoamine oxidase (MAO) have been used to improve specificity and yield.[6][9]
Q4: I'm seeing low conversion of (S)-norcoclaurine to coclaurine and its derivatives. What are the likely bottlenecks?
A4: The conversion of (S)-norcoclaurine to (S)-reticuline involves a series of methylations and a hydroxylation, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and a cytochrome P450 monooxygenase (CYP).
-
Methyltransferases (6OMT, CNMT, 4'OMT): These enzymes are generally robust in yeast. However, their relative expression levels must be balanced to prevent the accumulation of intermediates. An enzyme titration strategy, where expression levels are systematically varied, can identify the optimal ratio.[10]
-
Cytochrome P450 (CYP80B): The hydroxylation step is catalyzed by a P450 enzyme, which is frequently a major bottleneck in heterologous hosts.[11][12]
-
CPR Partner: P450s require a cytochrome P450 reductase (CPR) to transfer electrons from NADPH. Co-expressing a compatible CPR, often from the same plant source or a robust homolog like from Arabidopsis thaliana (ATR1), is essential. The ratio of P450 to CPR expression is also a critical parameter to optimize.
-
Cofactor Supply: P450s consume NADPH and require heme as a prosthetic group. Engineering yeast central metabolism to increase the NADPH pool (e.g., modifying the pentose phosphate pathway) and upregulating the heme biosynthesis pathway can significantly boost P450 activity.[13]
-
Cellular Environment: P450s are membrane-bound enzymes, typically in the endoplasmic reticulum (ER). Engineering the ER or enhancing inter-organelle communication can improve folding and activity.[12][14]
-
Q5: How can I optimize fermentation conditions to maximize my final titer?
A5: Shifting from shake flasks to a controlled bioreactor environment is essential for achieving high titers.
-
Fed-Batch Fermentation: High cell densities are key. A fed-batch strategy, where a concentrated feed of sugars and nutrients is supplied after an initial batch growth phase, prevents substrate inhibition and allows for sustained production over a longer period.[6][9][15] This strategy has been used to achieve g/L scale production of downstream BIAs like (S)-reticuline.[6][9]
-
Media Composition: Start with a rich defined medium (e.g., YPD or a synthetic complete medium). The feed medium should be concentrated to avoid excessive dilution and should contain the primary carbon source (glucose or sucrose), a nitrogen source, and essential vitamins and minerals.
-
Process Parameters: Maintain optimal pH (typically around 5.0-6.0) and temperature (30°C). Aeration is also critical; while the pathway itself is anaerobic, yeast requires oxygen for biomass growth and membrane integrity, which is important for P450 function. Dissolved oxygen (DO) should be controlled, often at a low but non-zero level during the production phase.
Quantitative Data Summary
The following table summarizes reported titers for coclaurine-related benzylisoquinoline alkaloids (BIAs) in engineered yeast, demonstrating the potential of various strategies.
| Compound | Engineering Strategy | Titer (mg/L) | Host | Reference |
| (S)-N-Methylcoclaurine | Overexpression of NCS, 6OMT, CNMT | 0.482 | S. cerevisiae | [16] |
| (S)-Reticuline | MAO-based pathway, fed-batch fermentation | 4,800 | S. cerevisiae | [6][9] |
| (S)-Reticuline | Pathway optimization and fed-batch fermentation | 4,600 | S. cerevisiae | [17] |
| Dihydrosanguinarine | Extension of high-titer reticuline pathway | 635 | S. cerevisiae | [9] |
| p-Coumaric Acid | Tyrosine pathway optimization (ARO4/7 FBR, deletions) | 19.71 | S. cerevisiae | [3] |
Experimental Protocols
Q6: What is a reliable protocol for quantifying coclaurine in my yeast culture?
A6: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[10][16][18]
Protocol: Coclaurine Extraction and LC-MS/MS Analysis
-
Sampling: Harvest 1-5 mL of yeast culture by centrifugation at 3,000 x g for 5 min at 4°C. Separate the supernatant and the cell pellet. Store both at -80°C until analysis. Coclaurine and its intermediates may be found both intra- and extra-cellularly.
-
Quenching (for intracellular analysis): Immediately quench metabolic activity by resuspending the cell pellet in 1 mL of 60% methanol pre-chilled to -40°C.
-
Extraction:
-
Boiling Ethanol Method: Resuspend the quenched cell pellet in 1 mL of 75% ethanol pre-heated to 80°C. Incubate for 5 minutes at 80°C with vortexing every minute.[19]
-
Centrifuge at 14,000 x g for 10 min. Collect the supernatant.
-
Perform a second extraction on the pellet with another 0.5 mL of 75% ethanol.
-
Pool the supernatants and evaporate to dryness in a vacuum concentrator.
-
-
Sample Preparation: Re-suspend the dried extract (from cells) or an aliquot of the culture supernatant in 100-200 µL of 50% methanol with 0.1% formic acid. Centrifuge at 14,000 x g for 10 min to pellet any debris. Transfer the clear liquid to an LC-MS vial.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Acquity BEH).[18]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Acetic Acid).
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
MS Detection: Use an electrospray ionization (ESI) source in positive mode. Detect coclaurine using Multiple Reaction Monitoring (MRM). The parent ion [M+H]⁺ for (S)-coclaurine is m/z 286.1. Key product ions for fragmentation would be approximately m/z 178.1 and 107.1.
-
-
Quantification: Generate a standard curve using a pure coclaurine standard of known concentrations (e.g., 0.1 µM to 100 µM) prepared in the same buffer as the samples.
Q7: What is a general protocol for multi-gene integration using CRISPR/Cas9 in yeast?
A7: CRISPR/Cas9 allows for efficient, marker-less, and multiplexed genome editing, making it ideal for pathway engineering.[20][21][22]
Protocol: Multiplex CRISPR/Cas9 Gene Integration
-
Vector Design & Preparation:
-
Cas9/gRNA Plasmid: Use a yeast expression plasmid that co-expresses the Cas9 nuclease and a guide RNA (gRNA). The gRNA contains a 20-nt sequence that is complementary to your desired genomic integration site (e.g., a known safe-harbor locus or a gene you wish to knock out). For multiplexing, use a plasmid that can express multiple gRNAs from a single transcript array (e.g., using tRNA or Csy4 processing sites).[21]
-
Donor DNA: Prepare linear donor DNA fragments for each gene you want to integrate. Each donor DNA should contain your gene expression cassette (promoter-gene-terminator) flanked by 50-100 bp homology arms that match the sequences immediately upstream and downstream of the Cas9 cut site in the yeast genome. These can be synthesized as single fragments or prepared by PCR.
-
-
Yeast Transformation (High-Efficiency Lithium Acetate Method):
-
Grow your S. cerevisiae strain in 5 mL of YPD medium overnight at 30°C.
-
Inoculate 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
-
Harvest cells by centrifugation, wash with sterile water, then wash with 100 mM Lithium Acetate (LiAc).
-
Resuspend the cell pellet in a transformation mix containing:
-
240 µL PEG 3350 (50% w/v)
-
36 µL 1.0 M LiAc
-
25 µL Single-Stranded Carrier DNA (e.g., salmon sperm DNA)
-
~1 µg of the Cas9/gRNA plasmid(s)
-
~2-3 µg of each linear donor DNA fragment
-
Fill to a final volume of 360 µL with sterile water and your cell suspension.
-
-
Vortex to mix thoroughly. Incubate at 42°C for 40-50 minutes (heat shock).
-
-
Plating and Selection:
-
Pellet the cells and resuspend in sterile water.
-
Plate the cell suspension onto a synthetic complete (SC) drop-out medium that selects for the marker on your Cas9/gRNA plasmid (e.g., SC-Ura if the plasmid has a URA3 marker).
-
Incubate at 30°C for 2-3 days until colonies appear.
-
-
Screening and Verification:
-
Pick individual colonies and patch them onto fresh selective plates.
-
Perform colony PCR using primers that flank the integration site. A successful integration will result in a larger PCR product than the wild-type locus.
-
Verify the integration sequence by Sanger sequencing the PCR product.
-
-
Plasmid Curing (Optional): To make the strain marker-free, grow the verified transformants in non-selective YPD medium for 1-2 days to encourage loss of the Cas9 plasmid. Plate serial dilutions onto YPD plates and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmid.
References
- 1. Optimization of the l-tyrosine metabolic pathway in Saccharomyces cerevisiae by analyzing p-coumaric acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of a tyrosine-overproducing yeast platform using targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the l-tyrosine metabolic pathway in Saccharomyces cerevisiae by analyzing p-coumaric acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneonline.com [geneonline.com]
- 12. bioengineer.org [bioengineer.org]
- 13. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.tugraz.at [repository.tugraz.at]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.chalmers.se [research.chalmers.se]
- 21. Frontiers | Multiplex Genome Editing in Yeast by CRISPR/Cas9 – A Potent and Agile Tool to Reconstruct Complex Metabolic Pathways [frontiersin.org]
- 22. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Coclaurine N-methyltransferase (CNMT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for Coclaurine N-methyltransferase (CNMT).
Troubleshooting Guides
Problem 1: Low or No CNMT Activity
You have set up your CNMT assay, but you observe lower than expected or no product formation. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for CNMT can be species-dependent. For Coptis japonica CNMT, the optimal pH is 7.0.[1] However, CNMTs from other plants like Nelumbo nucifera and Stephania intermedia function optimally in a basic pH range of 7.5-9.0.[2] Prepare a series of buffers with pH values ranging from 6.5 to 9.5 (e.g., phosphate, Tris, HEPES) to determine the optimal pH for your specific enzyme. |
| Suboptimal Temperature | CNMTs from some plant sources exhibit optimal activity between 35 and 45°C.[2] If you are performing your assay at room temperature, try incubating at 37°C. Test a temperature gradient (e.g., 25°C, 30°C, 37°C, 42°C) to find the optimum for your enzyme. |
| Enzyme Instability | The purified enzyme may be unstable. Ensure proper storage conditions (typically -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. |
| Inactive Recombinant Protein | If you are using a recombinantly expressed CNMT, it may be misfolded and aggregated into inclusion bodies.[3][4] Analyze a sample of your induced bacterial culture by SDS-PAGE, separating the soluble and insoluble fractions. If the protein is in the insoluble fraction, you may need to optimize expression conditions (e.g., lower induction temperature, use a different expression host, or co-express with chaperones) or perform refolding protocols.[3][4] |
| Problem with Substrates | Ensure the integrity and correct concentration of your substrates, (S)-coclaurine (or other tetrahydroisoquinoline substrate) and S-adenosyl-L-methionine (SAM). High concentrations of SAM can be inhibitory in some systems.[5] Perform a substrate titration to determine the optimal concentrations. |
| Presence of Inhibitors | Your reaction may contain inhibitors. CNMT from Coptis japonica is inhibited by Co²⁺, Cu²⁺, and Mn²⁺ at 5 mM concentrations.[1] If your buffers or sample contain these metal ions, consider adding a chelating agent like EDTA. |
Problem 2: High Variability in Assay Results
Your replicate experiments are showing high variability. This can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially for small volumes of enzyme or substrates. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all samples. For kinetic assays, it is crucial to stop the reaction at precise time points. |
| Assay Detection Issues | If using a colorimetric or fluorometric assay, ensure that the signal is within the linear range of your instrument. If using HPLC or LC-MS, check for consistent peak integration and retention times. |
| Enzyme Precipitation | High concentrations of the enzyme or certain buffer conditions can lead to precipitation during the assay. Visually inspect your reaction tubes and consider optimizing the buffer composition or enzyme concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for CNMT activity?
A1: The optimal reaction conditions for CNMT can vary depending on the source of the enzyme. For CNMT from Coptis japonica, the optimal pH is reported to be 7.0.[1] However, studies on CNMTs from other plants, such as Nelumbo nucifera and Stephania intermedia, have shown optimal activity in a more basic pH range of 7.5 to 9.0 and at temperatures between 35 and 45°C.[2] It is recommended to empirically determine the optimal pH and temperature for your specific CNMT enzyme.
Q2: What are the typical kinetic parameters for CNMT?
A2: The kinetic parameters of CNMT are dependent on the substrate. For the wild-type CNMT from Coptis japonica, the following kinetic parameters have been reported:
| Substrate | K_M (μM) | k_cat (min⁻¹) | k_cat/K_M (min⁻¹μM⁻¹) x 10⁻³ |
| Heliamine | 311 ± 18 | 35.9 ± 0.6 | 120 ± 7.3 |
| Norcoclaurine | 265 ± 31 | 31.9 ± 1.1 | 120 ± 14 |
| Data from Farrow, S. C., et al. (2018).[6] |
Q3: How specific is CNMT for its substrates?
A3: CNMT exhibits a degree of substrate promiscuity. It can N-methylate a number of natural tetrahydroisoquinolines (THIQs).[6][7] The highest activity is generally observed with coclaurine and heliamine.[6] While it can accommodate various C1-substituted THIQs, it is less tolerant to modifications at the C3 or C4 positions.[6] CNMT can also accept cofactor analogs of S-adenosyl-L-methionine (SAM), such as S-ethyl- and S-allyl-AdoMet, leading to N-ethylated and N-allylated products, respectively.[6]
Q4: Are there any known inhibitors or activators for CNMT?
A4: The activity of Coptis japonica CNMT is inhibited by the divalent cations Co²⁺, Cu²⁺, and Mn²⁺ at a concentration of 5 mM.[1] To date, specific, potent small molecule inhibitors or activators for CNMT have not been extensively reported in the literature. If modulation of CNMT activity is desired, a screening approach with a compound library would be necessary.
Q5: My recombinant CNMT is expressed in inclusion bodies. What can I do?
A5: Expression of active, soluble protein can be challenging. If your CNMT is found in the insoluble fraction (inclusion bodies), you can try the following strategies:
-
Lower the induction temperature: Reducing the temperature to 16-25°C after adding the inducer (e.g., IPTG) can slow down protein synthesis and promote proper folding.[3]
-
Reduce inducer concentration: High levels of induction can overwhelm the cellular machinery. Try a lower concentration of the inducing agent.
-
Change the expression host: Some E. coli strains are specifically designed to aid in the expression of difficult proteins.
-
Co-express with chaperones: Chaperone proteins can assist in the proper folding of your target protein.
-
Use a solubility-enhancing fusion tag: Fusing a highly soluble protein (e.g., MBP, GST) to your CNMT can improve its solubility.
-
Refolding from inclusion bodies: This involves solubilizing the inclusion bodies with a strong denaturant (e.g., urea, guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold. This process often requires extensive optimization.[4]
Experimental Protocols
Protocol 1: Colorimetric Assay for CNMT Activity
This assay indirectly measures CNMT activity by detecting the production of S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The free thiol group of homocysteine can be detected using a colorimetric reagent like Ellman's reagent (DTNB).
Materials:
-
Purified CNMT enzyme
-
S-adenosylhomocysteine hydrolase (SAHH)
-
(S)-coclaurine (or other substrate)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a master mix containing the assay buffer, SAHH, DTNB, and the tetrahydroisoquinoline substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the purified CNMT enzyme to the wells.
-
Initiate the reaction by adding SAM to the wells.
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at a constant temperature (e.g., 37°C).
-
The rate of change in absorbance is proportional to the CNMT activity.
Protocol 2: HPLC-Based Assay for CNMT Activity
This method directly measures the formation of the N-methylated product.
Materials:
-
Purified CNMT enzyme
-
(S)-coclaurine (or other substrate)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Set up the reaction mixture containing the assay buffer, CNMT enzyme, and the tetrahydroisoquinoline substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the sample to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the product by monitoring the absorbance at a suitable wavelength (e.g., 280 nm).
-
Quantify the product by comparing the peak area to a standard curve of the pure product.
Visualizations
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Identification of Small-Molecule Enhancers of Arginine Methylation Catalyzed by Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. The evolution of small molecule enzyme activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nila-usa.org [nila-usa.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Improving the purification of Coclaurine from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Coclaurine from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Coclaurine extract?
A1: Crude plant extracts are complex mixtures. Impurities can include other structurally similar alkaloids, tannins, flavonoids, chlorophyll and other pigments, lipids, and sugars.[1][2] The initial extraction method significantly influences the impurity profile; for instance, an initial aqueous-ethanolic extraction may leave less-polar compounds behind.[3]
Q2: What is a suitable starting strategy for purifying Coclaurine?
A2: A common strategy involves a multi-step approach. Start with a liquid-liquid extraction to partition the alkaloids from non-alkaloidal compounds. This is typically followed by column chromatography to separate Coclaurine from other alkaloids.[4] The final step is often recrystallization to obtain high-purity crystalline Coclaurine.[5][6]
Q3: How can I assess the purity of my Coclaurine sample at each stage?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of purification and identifying fractions containing the target compound. For accurate quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard.[] For final, high-accuracy purity determination, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, orthogonal technique that can detect impurities (like residual solvents or silica) invisible to chromatography.[8]
Q4: My Coclaurine seems to be degrading during purification. What can I do?
A4: Coclaurine, like many natural products, can be sensitive to pH, temperature, and light. Consider performing chromatographic separations at lower temperatures (e.g., 5-10 °C) to minimize degradation, even if it sacrifices some separation efficiency.[9] Ensure that solvents are evaporated under reduced pressure at low temperatures (e.g., using a rotary evaporator). Also, assess the pH stability of Coclaurine and buffer your mobile phase if necessary.[10][11]
Troubleshooting Guides
Column Chromatography Issues
| Problem / Question | Probable Cause(s) | Suggested Solution(s) |
| Poor separation of bands (overlapping peaks) | - Inappropriate mobile phase polarity: The solvent system may be too polar (eluting everything quickly) or not polar enough (compounds stick to the column).- Column overloading: Too much crude extract was loaded onto the column.- Poor column packing: Channeling or cracks in the stationary phase lead to an uneven flow.[12]- Flow rate is too high: Compounds do not have sufficient time to interact with the stationary phase for effective separation.[12] | - Optimize the mobile phase: Use TLC to test various solvent systems. Aim for an Rf value of ~0.2-0.3 for Coclaurine. A gradient elution (gradually increasing polarity) may be necessary.- Reduce sample load: Use a larger column or load less material. A general rule is to load 1-5% of the stationary phase weight.- Repack the column: Use a slurry packing method to ensure a uniform and dense bed.[12] Avoid letting the column run dry.- Reduce the flow rate: A slower flow rate increases interaction time and improves resolution.[12] |
| Low or no recovery of Coclaurine | - Compound is irreversibly adsorbed: Coclaurine may be binding too strongly to the stationary phase (e.g., acidic silica gel).- Compound degradation: The compound may be unstable on the stationary phase.[9]- Incorrect fractions collected: The compound may have eluted earlier or later than expected. | - Modify the stationary phase: Use deactivated (neutral) silica or alumina. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can prevent strong binding of basic alkaloids.- Use a different technique: Consider reverse-phase chromatography.[13]- Monitor fractions carefully: Use TLC to analyze every fraction before discarding any. |
| Cracked or disturbed column bed | - Heat of solvation: Adding a non-polar solvent to a polar solvent-packed column (or vice-versa) can generate heat and cause cracks.- Mechanical shock: Bumping or moving the column during the run. | - Pre-equilibrate the column: Ensure the column is fully equilibrated with the starting mobile phase before loading the sample.- Handle with care: Secure the column in a vertical position and avoid disturbances. |
Recrystallization Issues
| Problem / Question | Probable Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | - Solution is supersaturated with impurities. - The melting point of the solid is lower than the boiling point of the solvent. - Cooling is too rapid. | - Re-dissolve the oil in more hot solvent and try cooling again. If it persists, the sample may need further purification by chromatography before recrystallization.- Switch to a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] |
| No crystals form upon cooling | - Solution is not saturated: Too much solvent was used.- Supersaturation: The solution is stable in a supersaturated state and requires a nucleation event. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization: 1. Scratch the inside of the flask with a glass rod at the solution's surface.[14] 2. Add a "seed" crystal of pure Coclaurine.[14] 3. Cool the solution in an ice bath after slow cooling to room temperature. |
| Low yield of crystals | - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Crystals were washed with a solvent in which they are soluble. | - Choose a different solvent system: The ideal solvent dissolves the compound when hot but not when cold.[5][6]- Minimize the amount of hot solvent used to just dissolve the solid.[14]- Wash the collected crystals with ice-cold recrystallization solvent to minimize loss.[14] |
| Crystals are colored / impure | - Insoluble impurities were not removed. - Colored impurities co-crystallized with the product. - Soluble impurities were trapped within the crystal lattice. | - Perform a hot filtration: If there are insoluble materials in the hot solution, filter them out before allowing the solution to cool.[15]- Add activated charcoal: Add a small amount of charcoal to the hot solution to adsorb colored impurities, then hot-filter to remove the charcoal before cooling.- Recrystallize a second time: A second recrystallization often yields a much purer product. |
Experimental Protocols & Workflows
General Purification Workflow
The overall process for isolating Coclaurine involves several key stages, from the initial extraction to the final pure compound.
Caption: General workflow for Coclaurine purification.
Protocol 1: Column Chromatography (Silica Gel)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Open the stopcock to drain excess solvent, ensuring the top of the bed does not run dry. Add a thin layer of sand to the top to protect the bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin adding the mobile phase to the top of the column, collecting the eluent in fractions (e.g., 10-20 mL test tubes). You can start with a single solvent system (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.[12]
-
Monitoring: Spot each fraction onto a TLC plate and develop it to identify which fractions contain your target compound.
-
Fraction Pooling: Combine the fractions that contain pure Coclaurine.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which Coclaurine is highly soluble when hot but poorly soluble when cold. Test small amounts in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water).[5]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[14][15]
-
Hot Filtration (if necessary): If there are insoluble impurities, add a slight excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel to remove them.[15]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6][14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14][15]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven.
Troubleshooting Logic
This decision tree helps diagnose issues with low purity after an initial purification step like column chromatography.
Caption: Troubleshooting tree for low purity issues.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability of R-phycoerythrin from Furcellaria lumbricalis - Dependence on purification strategies and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel two-step purification process for highly stable C-phycocyanin of analytical grade purity and its properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Optimization of column chromatography technique for the isolation of tetrandrine from Cyclea peltata and LC-ESI-MS based quantification and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Comparative Anticancer Effects of Coclaurine and Reticuline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the anticancer properties of two benzylisoquinoline alkaloids, Coclaurine and Reticuline. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further investigation and drug development efforts.
Quantitative Analysis of Anticancer Effects
The in vitro anticancer activities of Coclaurine and Reticuline have been evaluated in various cancer cell lines. A summary of the key quantitative data is presented below.
Table 1: Cytotoxicity of Coclaurine and Reticuline in Cancer Cell Lines (IC50 values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Coclaurine | HCT116 | Colorectal Cancer | 26.2 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 950 | [2] | |
| A549 | Non-Small Cell Lung Cancer | 2000 | [2] | |
| Reticuline | HCT116 | Colorectal Cancer | 17.1 | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 2: Comparative Effects of Coclaurine and Reticuline (20 µM, 72h) on HCT116 Colorectal Cancer Cells
| Parameter | Coclaurine | Reticuline | Reference |
| Cell Viability Inhibition | 61.5% | 58.7% | [1] |
| Induction of Late Apoptosis | 19% increase | 17% increase | [1] |
| Cell Cycle Arrest | S-Phase | S-Phase | [1][3] |
| Effect on Apoptotic Proteins | [1][3] | ||
| Cleaved Caspase-3 | Significant Increase | Increase | [4] |
| Cleaved PARP | Increase | Significant Increase | [4] |
| Bax | Upregulation | Upregulation | [1][3] |
| Bcl-2 | Decrease | Decrease | [1][3] |
| TP53 | Upregulation | Upregulation | [1][3] |
Signaling Pathways in Anticancer Activity
Coclaurine and Reticuline exert their anticancer effects through the modulation of distinct signaling pathways.
Coclaurine: Inhibition of the NOX4-ROS-ABCC1 Pathway
In non-small cell lung cancer (NSCLC) cells, Coclaurine has been shown to enhance the efficacy of cisplatin by inhibiting the EFHD2 protein, which in turn downregulates the NOX4-ROS-ABCC1 signaling pathway[1]. This pathway is implicated in cisplatin resistance.
Coclaurine and Reticuline: VDR-Mediated Apoptosis
In colorectal cancer (CRC) cells, both Coclaurine and Reticuline exhibit anticancer and pro-apoptotic activities that are dependent on the Vitamin D Receptor (VDR)[1][3]. Their binding to the VDR leads to the induction of apoptosis through the modulation of key apoptotic proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, H1299, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Coclaurine and Reticuline stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of Coclaurine or Reticuline and incubate for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis by Western Blot
This technique is used to detect the expression levels of key proteins involved in apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Coclaurine and Reticuline
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-TP53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with Coclaurine or Reticuline as described for the MTT assay.
-
After treatment, harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Coclaurine and Reticuline
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Coclaurine or Reticuline.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Experimental Workflow and In Vivo Studies
General Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds like Coclaurine and Reticuline.
In Vivo Anticancer Effects
Currently, there is a notable lack of published in vivo studies specifically investigating the anticancer effects of Coclaurine and Reticuline. The existing research primarily focuses on in vitro models, and multiple studies have highlighted the need for in vivo validation to further assess their therapeutic potential[1][3]. Future research should aim to address this gap by evaluating the efficacy and safety of these compounds in animal models of cancer.
Conclusion
Both Coclaurine and Reticuline demonstrate promising anticancer properties in vitro, particularly in colorectal cancer cells where they induce apoptosis and cell cycle arrest through a VDR-dependent mechanism. Coclaurine also shows potential in sensitizing non-small cell lung cancer cells to conventional chemotherapy. While Reticuline exhibits a slightly lower IC50 in HCT116 cells, Coclaurine's multifaceted mechanisms across different cancer types warrant further investigation. The lack of in vivo data for both compounds is a significant limitation that needs to be addressed in future studies to translate these encouraging in vitro findings into potential clinical applications. This guide provides a foundational resource for researchers to design and conduct further comparative studies on these and similar natural compounds.
References
Coclaurine vs. Papaverine: A Comparative Guide to Antispasmodic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antispasmod-ic activities of Coclaurine and Papaverine, two alkaloids with significant smooth muscle relaxant properties. The following sections detail their mechanisms of action, present quantitative experimental data, and outline the methodologies used to validate their effects.
Quantitative Comparison of Antispasmodic Activity
The antispasmod-ic potencies of Coclaurine and Papaverine have been evaluated in various in vitro models. The following table summarizes key quantitative data from a comparative study using isolated rat tissue preparations.
| Parameter | Coclaurine | Papaverine | Tissue Preparation | Agonist |
| pA2 | 7.42 | 5.32 | Rat Uterus | Acetylcholine |
| pA2 | 6.91 | 6.23 | Rat Uterus | Calcium Chloride |
| IC50 (µM) | 68.9 | 14.3 | Rat Vas Deferens | Potassium (tonic phase) |
Data sourced from Martin et al., 1993.[1]
Note on pA2 and IC50:
-
pA2: This value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
-
IC50: This is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates greater inhibitory potency.
Mechanisms of Action and Signaling Pathways
The antispasmod-ic effects of Coclaurine and Papaverine are mediated through distinct signaling pathways.
Coclaurine: Nicotinic Acetylcholine Receptor Antagonism
Coclaurine exerts its antispasmod-ic effect primarily by acting as a nicotinic acetylcholine receptor (nAChR) antagonist.[2] In smooth muscle, acetylcholine released from nerve endings can bind to nicotinic receptors, leading to depolarization and subsequent muscle contraction. By blocking these receptors, Coclaurine prevents acetylcholine from initiating this contractile signaling cascade, resulting in smooth muscle relaxation.
References
A Comparative Guide to the Bioactivity of (S)-Coclaurine and (R)-Coclaurine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine, a benzyltetrahydroisoquinoline alkaloid found in various plant species, exists as two enantiomers: (S)-Coclaurine and (R)-Coclaurine. As with many chiral molecules, the stereochemistry of coclaurine can significantly influence its pharmacological properties. This guide provides an objective comparison of the known bioactivities of (S)- and (R)-coclaurine, supported by available experimental data. Understanding the distinct biological effects of each enantiomer is crucial for targeted drug discovery and development.
Comparative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivities of (S)- and (R)-Coclaurine. It is important to note that direct comparative studies for all activities are not available in the current literature.
| Bioactivity | Target/Assay | (S)-Coclaurine | (R)-Coclaurine | Comments |
| Dopamine Receptor Antagonism | Dopamine D1 Receptor (HEK293 cells) | IC₅₀: ~2.09-10 µM[1] | IC₅₀: ~2.09-10 µM[1] | Both enantiomers antagonized D1 and D2 receptors with equivalent potencies[1]. |
| Dopamine D2 Receptor (HEK293 cells) | IC₅₀: ~1.14-10 µM[1] | IC₅₀: ~1.14-10 µM[1] | The optical rotation did not influence their activity on these receptors[1]. | |
| Nicotinic Acetylcholine Receptor (nAChR) Inhibition | Human α4β2 nAChR (Xenopus oocytes) | IC₅₀: 49 µM[2] | Data not available | (S)-Coclaurine is a known nAChR antagonist[2][3]. |
| Human α4β4 nAChR (Xenopus oocytes) | IC₅₀: 18 µM[2] | Data not available | ||
| Inotropic Effects | Isolated Guinea Pig Papillary Muscle | Data not available | Negative inotropic effect[4] | (R)-Coclaurine inhibited the Ca²⁺ curve, suggesting an effect on calcium channels[4]. |
| Vasorelaxant Activity | Rat Aortic Rings (pre-contracted with KCl) | Data not available | Data not available | Racemic (±)-coclaurine induced 100% relaxation with an RC₅₀ of 8.2 x 10⁻⁵ M[5]. |
| Anticancer Activity | Non-Small Cell Lung Cancer (NSCLC) cells (H1299, A549) | Effective[6] | Data not available | Coclaurine (enantiomer not specified) sensitizes NSCLC cells to cisplatin by inhibiting EFHD2[6]. |
| Anti-aging Activity | In vivo (mouse model) | Data not available | Active[1] | (R)-Coclaurine has shown anti-aging activity[1]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dopamine Receptor Antagonism Assay (Fluorometric Imaging Plate Reader - FLIPR)
-
Cell Culture: Human embryonic kidney 239 (HEK293) cell lines stably expressing human dopamine D1 and D2 receptors are cultured in appropriate media.
-
Assay Principle: This assay measures the ability of the test compounds to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by dopamine in the engineered HEK293 cells. The change in [Ca²⁺]i is monitored using a calcium-sensitive fluorescent dye.
-
Procedure:
-
HEK293 cells expressing either D1 or D2 receptors are seeded into 96-well plates.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Varying concentrations of (S)-Coclaurine or (R)-Coclaurine are added to the wells and incubated.
-
Dopamine is then added to stimulate the receptors.
-
The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is measured using a FLIPR instrument.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration[1].
-
Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay (Two-Electrode Voltage Clamp)
-
System: Xenopus laevis oocytes expressing human α4β2 or α4β4 nAChRs.
-
Assay Principle: This electrophysiological technique measures the ion current flowing through the nAChR channels in response to acetylcholine (ACh) application. The inhibitory effect of the test compound is determined by the reduction in this current.
-
Procedure:
-
Oocytes are injected with cRNA encoding the desired nAChR subunits and incubated to allow for receptor expression.
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a control solution, and a baseline current is established.
-
ACh is applied to elicit an inward current through the nAChRs.
-
The oocyte is then incubated with varying concentrations of (S)-Coclaurine.
-
ACh is co-applied with (S)-Coclaurine, and the resulting current is measured.
-
The percentage of inhibition is calculated, and IC₅₀ values are determined from concentration-response curves[2][7].
-
Inotropic Effects Assay (Isolated Papillary Muscle)
-
Tissue Preparation: Papillary muscles are isolated from the right ventricle of guinea pigs.
-
Assay Principle: This assay measures the contractile force of the isolated papillary muscle in response to electrical stimulation. A negative inotropic effect is observed as a decrease in the force of contraction.
-
Procedure:
-
The isolated papillary muscle is mounted in an organ bath containing Krebs-Ringer solution, maintained at a constant temperature, and gassed with 95% O₂ and 5% CO₂.
-
The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
The isometric tension (contractile force) is recorded using a force transducer.
-
After a stabilization period, cumulative concentrations of (R)-Coclaurine are added to the organ bath.
-
The change in contractile force is measured to determine the inotropic effect[4].
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism
The following diagram illustrates the antagonistic effect of Coclaurine on the Dopamine D2 receptor signaling pathway. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Coclaurine blocks this pathway by preventing dopamine from binding to the receptor.
Caption: Dopamine D2 Receptor Antagonism by Coclaurine.
Experimental Workflow for nAChR Inhibition Assay
The diagram below outlines the general workflow for assessing the inhibitory activity of coclaurine enantiomers on nicotinic acetylcholine receptors using the two-electrode voltage clamp technique in Xenopus oocytes.
Caption: Workflow for nAChR Inhibition Assay.
Conclusion
The available evidence indicates that the bioactivity of coclaurine enantiomers can be stereospecific. While both (S)- and (R)-Coclaurine exhibit equivalent antagonist activity at dopamine D1 and D2 receptors, their effects on other biological targets appear to differ. (S)-Coclaurine is a known inhibitor of nAChRs, and there is emerging evidence for its anticancer properties. In contrast, (R)-Coclaurine has demonstrated negative inotropic and anti-aging effects.
Further direct comparative studies are warranted to fully elucidate the pharmacological profile of each enantiomer. Specifically, evaluating (R)-Coclaurine's activity on nAChRs and in cancer cell lines, and (S)-Coclaurine's inotropic and anti-aging effects would provide a more complete understanding. Such research is essential for leveraging the therapeutic potential of these distinct stereoisomers in drug development.
References
- 1. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Coclaurine - Wikipedia [en.wikipedia.org]
- 4. Inotropic effects of (+/-)-higenamine and its chemically related components, (+)-R-coclaurine and (+)-S-reticuline, contained in the traditional sino-Japanese medicines "bushi" and "shin-i" in isolated guinea pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Coclaurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of coclaurine, a benzylisoquinoline alkaloid of significant interest for its pharmacological properties. The selection of an appropriate analytical technique is critical for accurate quantification, which is essential for drug development, quality control, and pharmacokinetic studies.
Data Presentation: Performance Comparison
The following table summarizes the typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of benzylisoquinoline alkaloids, offering a comparative overview of their expected performance for coclaurine quantification.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/mL | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.04 - 2.8 µg/mL | 0.03 - 2.5 ng/mL |
| Precision (Relative Standard Deviation, RSD) | < 3% (Intra-day), < 5% (Inter-day) | < 15% (Intra-day), < 20% (Inter-day) |
| Accuracy (Recovery) | 95 - 105% | 85 - 115% |
| Selectivity | Moderate; dependent on chromatographic separation. | High; based on mass-to-charge ratio, minimizing matrix interference. |
| Sensitivity | Good for relatively high concentration samples. | Excellent for trace-level analysis. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | Generally higher. | Can be lower depending on the complexity of the method. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for the analysis of coclaurine and related alkaloids by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quantification of coclaurine in samples where the concentration is relatively high and the matrix is not overly complex.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., ammonium acetate buffer or water with a small percentage of formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of coclaurine from other components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
-
Detection: UV detection is performed at a wavelength where coclaurine exhibits maximum absorbance, typically around 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Plant material is typically extracted with a solvent like methanol or ethanol, followed by filtration. For biological matrices, a protein precipitation step followed by solvent evaporation and reconstitution in the mobile phase is common.
-
Quantification: A calibration curve is constructed by plotting the peak area of coclaurine standards against their known concentrations. The concentration of coclaurine in the sample is then determined from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing coclaurine at low concentrations or in complex biological matrices.
-
Instrumentation: An LC system (often a UHPLC for faster analysis and better resolution) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or similar column, often with smaller particle sizes (e.g., < 2 µm) for UHPLC applications.
-
Mobile Phase: Similar to HPLC, a gradient of an aqueous phase (often with formic acid to promote ionization) and an organic phase (acetonitrile or methanol) is used.
-
Flow Rate: Typically lower for UHPLC, in the range of 0.2-0.6 mL/min.
-
Column Temperature: Controlled, for instance, at 40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for coclaurine.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for coclaurine and its internal standard. This provides high selectivity and sensitivity.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve the best signal for coclaurine.
-
-
Injection Volume: 1-10 µL.
-
Sample Preparation: Similar to HPLC, but may require more rigorous cleanup steps to minimize matrix effects in the ion source. Solid-phase extraction (SPE) can be employed for cleaner extracts.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte standards. The use of a stable isotope-labeled internal standard is recommended for the most accurate results.
Mandatory Visualization
Coclaurine's Impact on Cancer Cells: A Comparative Analysis for Researchers
A detailed examination of the tetrahydroisoquinoline alkaloid, Coclaurine, reveals its potential as an anti-cancer agent, with current research highlighting its efficacy primarily against Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC) cell lines. This guide provides a comparative overview of Coclaurine's effects, supported by available experimental data, to inform further research and drug development.
Coclaurine, a natural compound, has demonstrated significant anti-cancer properties by targeting key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. This document synthesizes the current understanding of its mechanism of action and its differential effects on various cancer cell lines.
Comparative Efficacy of Coclaurine on Cancer Cell Lines
The cytotoxic effects of Coclaurine have been evaluated in several cancer cell lines, with the most comprehensive data available for NSCLC and CRC. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Additional Effects |
| H1299 | Non-Small Cell Lung Cancer | 950 | Sensitizes cells to Cisplatin |
| A549 | Non-Small Cell Lung Cancer | 2000 | Sensitizes cells to Cisplatin |
| HCT116-WT | Colorectal Cancer | 26.2 | Induces late apoptosis and S-phase cell cycle arrest |
This table summarizes the IC50 values of Coclaurine in different cancer cell lines. Note the significantly lower IC50 in colorectal cancer cells compared to non-small cell lung cancer cells, suggesting a higher potency in this cancer type.
Mechanism of Action: A Multi-faceted Approach
Coclaurine exerts its anti-cancer effects through several mechanisms, primarily by acting as a nicotinic acetylcholine receptor (nAChR) antagonist and an inhibitor of EF-hand domain-containing protein D2 (EFHD2).[1]
In NSCLC, Coclaurine's inhibition of EFHD2 is a key mechanism.[1] It disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to reduced EFHD2 transcription.[1] This, in turn, downregulates the EFHD2-related NOX4-ABCC1 signaling pathway, which is implicated in cisplatin resistance.[1][2] Consequently, Coclaurine enhances the sensitivity of NSCLC cells to the chemotherapeutic drug Cisplatin.[1][2]
References
Differentiating Coclaurine from other Benzylisoquinoline Alkaloids via Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometric techniques for the differentiation of coclaurine from other structurally similar benzylisoquinoline alkaloids (BIAs). It includes supporting experimental data, detailed methodologies, and visual representations of fragmentation pathways and analytical workflows to aid researchers in the unambiguous identification of these compounds.
Introduction
Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites with a wide range of pharmacological activities. Coclaurine is a key intermediate in the biosynthesis of many complex BIAs, including morphine and codeine. Its accurate identification and differentiation from other closely related alkaloids such as its precursor norcoclaurine, its N-methylated derivative N-methylcoclaurine, and its isomer reticuline, are crucial in metabolic engineering, drug discovery, and quality control of herbal medicines. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for this purpose due to its high sensitivity and specificity. This guide focuses on the application of tandem mass spectrometry (MS/MS) for the structural elucidation and differentiation of coclaurine from other BIAs.
Mass Spectrometric Fragmentation of Coclaurine
Under positive mode electrospray ionization (ESI+), coclaurine is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 286.14. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern. The major fragmentation pathways involve the cleavage of the bonds benzylic to the isoquinoline nitrogen and the benzyl moiety.
A key diagnostic fragment for 1-benzylisoquinolines containing a hydroxyl group at the C4' position of the benzyl moiety, such as coclaurine, is the ion at m/z 107.04886[1]. The most abundant fragment ion in the MS2 spectrum of coclaurine is typically observed at m/z 269.11724, corresponding to the neutral loss of ammonia ([M+H-NH₃]⁺)[1]. Other significant fragment ions include m/z 178.08617 and m/z 175.07529[1].
dot
Caption: Proposed MS/MS fragmentation pathway of Coclaurine.
Comparative Analysis with Other Benzylisoquinoline Alkaloids
The structural similarities among BIAs present a significant analytical challenge. However, subtle differences in their structures lead to distinct fragmentation patterns in MS/MS, enabling their differentiation.
Coclaurine vs. Reticuline
Reticuline is a downstream metabolite of coclaurine, featuring an additional methoxy group on the benzyl ring. This results in a different precursor ion mass and a shift in the mass of the benzyl fragment.
| Feature | Coclaurine | Reticuline |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₉H₂₃NO₄ |
| Precursor Ion [M+H]⁺ | m/z 286.14 | m/z 330.17 |
| Key Fragment Ions (m/z) | 269.12 ([M+H-NH₃]⁺), 178.09, 175.08, 107.05 | 192.10, 137.06 |
| Diagnostic Fragment | m/z 107 (p-hydroxybenzyl) | m/z 137 (vanillyl) |
Coclaurine vs. Norcoclaurine and N-methylcoclaurine
Norcoclaurine is the precursor to coclaurine and lacks the N-methyl group, while N-methylcoclaurine is the N-methylated product. These differences are readily observed in their mass spectra.
| Feature | Norcoclaurine | Coclaurine | N-methylcoclaurine |
| Molecular Formula | C₁₆H₁₇NO₃ | C₁₇H₁₉NO₃ | C₁₈H₂₁NO₃ |
| Precursor Ion [M+H]⁺ | m/z 272.12 | m/z 286.14 | m/z 300.16 |
| Key Fragment Ions (m/z) | 255.12 ([M+H-NH₃]⁺), 107.05 | 269.12 ([M+H-NH₃]⁺), 178.09, 175.08, 107.05 | 283.15 ([M+H-CH₃NH₂]⁺), 107.05 |
| Diagnostic Neutral Loss | -17 Da (NH₃) | -17 Da (NH₃) | -31 Da (CH₃NH₂) |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of coclaurine and related BIAs is provided below. Researchers should optimize these conditions for their specific instrumentation and analytical needs.
4.1. Sample Preparation
-
Extraction: Plant material is typically extracted with an acidified methanol solution (e.g., 0.1% formic acid in methanol) using ultrasonication or maceration.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) with a cation-exchange cartridge to enrich the alkaloid fraction.
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
4.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
4.3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS acquisition of the most intense ions.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized for each compound, typically in the range of 10-40 eV.
-
Resolution: High resolution (>10,000) is recommended for accurate mass measurements and elemental composition determination.
dot
Caption: General experimental workflow for BIA analysis.
Conclusion
Mass spectrometry, particularly high-resolution tandem mass spectrometry, provides a powerful and reliable platform for the differentiation of coclaurine from other structurally related benzylisoquinoline alkaloids. By carefully analyzing the precursor ion masses and the characteristic fragmentation patterns, researchers can confidently identify these important biomolecules in complex matrices. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals working in natural product chemistry, metabolomics, and drug development.
References
In Vivo Validation of Coclaurine's Neuroleptic-Like Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroleptic-like properties of Coclaurine, a naturally occurring benzylisoquinoline alkaloid, against established typical and atypical antipsychotic drugs. While direct and extensive in vivo behavioral validation of Coclaurine is limited in publicly available research, its known mechanism as a dopamine D1 and D2 receptor antagonist allows for a theoretical comparison with well-characterized neuroleptics.[1] This document summarizes the expected pharmacological effects based on its mechanism of action and presents the standard experimental protocols used to validate such properties in vivo.
Executive Summary
Coclaurine has been identified as an antagonist of both D1 and D2 dopamine receptors.[1] This dual antagonism suggests a potential for neuroleptic-like activity, as dopamine receptor blockade is a cornerstone of antipsychotic therapy. An intracerebroventricular injection of d-coclaurine in mice led to an increase in the levels of dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum. This finding is indicative of a blockade of postsynaptic dopamine receptors, a characteristic shared with many antipsychotic drugs.[1]
To contextualize the potential of Coclaurine, this guide compares its expected properties with Haloperidol, a typical antipsychotic, and Clozapine, an atypical antipsychotic. Typical antipsychotics are primarily potent D2 receptor antagonists, effective against positive symptoms of psychosis but with a higher propensity for extrapyramidal side effects (EPS). Atypical antipsychotics exhibit a broader receptor profile, often with a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors, which is thought to contribute to their efficacy against negative symptoms and a lower risk of EPS.
The following sections detail the preclinical behavioral assays used to assess antipsychotic potential and present a comparative summary of the expected effects of Coclaurine alongside the established effects of Haloperidol and Clozapine.
Comparative Data on Neuroleptic-Like Properties
The table below summarizes the expected in vivo effects of Coclaurine based on its dopamine receptor antagonism, in comparison to the well-documented effects of Haloperidol and Clozapine in standard preclinical models.
| Behavioral Assay | Coclaurine (Expected Effects) | Haloperidol (Typical Antipsychotic) | Clozapine (Atypical Antipsychotic) | Primary Indication of the Test |
| Amphetamine-Induced Hyperactivity | Expected to reduce hyperactivity | Potently reduces hyperactivity | Reduces hyperactivity | Models psychosis-like symptoms (positive symptoms) |
| Catalepsy Test | Potential to induce catalepsy (dose-dependent) | High potential to induce catalepsy | Low potential to induce catalepsy | Predicts extrapyramidal side effects (motor rigidity) |
| Prepulse Inhibition (PPI) | Expected to restore deficits in PPI | Restores deficits in PPI | Restores deficits in PPI | Models sensorimotor gating deficits seen in schizophrenia |
| Conditioned Avoidance Response (CAR) | Expected to suppress avoidance response | Suppresses avoidance response | Suppresses avoidance response | General screen for antipsychotic activity |
Key Experimental Protocols
Detailed methodologies for the pivotal in vivo assays used to characterize neuroleptic-like properties are provided below.
Amphetamine-Induced Hyperactivity Test
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the locomotor-stimulating effects of dopamine agonists like amphetamine.
Experimental Workflow:
Protocol Details:
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Animals are habituated to the test chambers for at least 30 minutes.
-
The test compound (Coclaurine), reference antipsychotics (Haloperidol, Clozapine), or vehicle is administered intraperitoneally (i.p.).
-
After a pre-treatment period (typically 30-60 minutes), animals are challenged with an i.p. injection of d-amphetamine (e.g., 1-5 mg/kg).
-
Locomotor activity is then recorded for 60 to 90 minutes.
-
-
Endpoint: A significant reduction in amphetamine-induced hyperactivity compared to the vehicle-treated group indicates potential antipsychotic efficacy.
Catalepsy Bar Test
This test assesses the propensity of a drug to induce motor rigidity, a common extrapyramidal side effect of typical antipsychotics.
Experimental Workflow:
Protocol Details:
-
Animals: Male rats are typically used.
-
Apparatus: A horizontal bar (approximately 0.9 cm in diameter) is fixed at a height of about 9 cm above a flat surface.
-
Procedure:
-
Following administration of the test compound, the rat's forepaws are gently placed on the bar.
-
The time taken for the rat to remove both forepaws and descend to the surface is recorded.
-
A cutoff time (e.g., 180 seconds) is usually set.
-
-
Endpoint: A dose-dependent increase in the latency to descend from the bar is indicative of catalepsy.
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Experimental Workflow:
Protocol Details:
-
Animals: Rats or mice can be used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker, and a sensor to detect the whole-body startle response.
-
Procedure:
-
After drug administration and acclimatization, the animal is presented with a series of trials.
-
Trials include a startling pulse alone (e.g., 120 dB white noise for 40 ms), a prepulse (e.g., 75-85 dB for 20 ms) followed by the pulse, and no stimulus.
-
The inter-stimulus interval between the prepulse and pulse is typically 100 ms.
-
-
Endpoint: The percentage of PPI is calculated. Antipsychotics are expected to reverse deficits in PPI induced by dopamine agonists (like apomorphine) or developmental models of schizophrenia.
Signaling Pathway
The primary mechanism of action for traditional neuroleptics, and the expected mechanism for Coclaurine, involves the antagonism of dopamine D2 receptors in the mesolimbic pathway. This blockade is believed to reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of psychosis.
Conclusion
Based on its documented antagonism of dopamine D1 and D2 receptors and preliminary data showing an increase in dopamine metabolites, Coclaurine presents a profile suggestive of neuroleptic-like properties. However, a comprehensive in vivo validation through established behavioral models is necessary to confirm this potential and to characterize its profile as a typical or atypical antipsychotic. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies and for placing the potential of Coclaurine in the context of current antipsychotic therapies. Further research is warranted to explore the full therapeutic potential and side-effect profile of this natural compound.
References
Comparing the substrate specificity of different Coclaurine N-methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Coclaurine N-methyltransferase (CNMT) is a pivotal enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities, including analgesic (morphine), antimicrobial (berberine), and antitussive (noscapine) properties. CNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine, a key step in the pathway leading to the central intermediate (S)-reticuline.[1][2][3] The substrate specificity of CNMT can vary significantly between plant species, influencing the profile of BIAs produced. This guide provides a comparative overview of the substrate specificity of different CNMTs, supported by experimental data, to aid researchers in understanding and manipulating BIA biosynthesis for drug development and synthetic biology applications.
Data Presentation: Substrate Specificity of Coclaurine N-methyltransferases
The following table summarizes the kinetic parameters and substrate preferences of CNMTs from different plant sources. This quantitative data highlights the variations in substrate affinity and catalytic efficiency among these enzymes.
| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Relative Activity (%) | Reference |
| Coptis japonica | (R,S)-Norreticuline | 0.38 | - | - | - | [1] |
| S-Adenosyl-L-methionine (SAM) | 0.65 | - | - | - | [1] | |
| Heliantine | 0.311 | 35.9 | 115.4 | - | [4] | |
| Norcoclaurine | - | - | - | 85-88 | [4] | |
| Coclaurine | - | - | - | 90-92 | [4] | |
| 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline | - | - | - | Lower than dimethoxy substrates | [4] | |
| Thalictrum flavum subsp. glaucum | (R,S)-Norreticuline | 0.041 | - | - | - | [5] |
| S-Adenosyl-L-methionine (SAM) | 0.043 | - | - | - | [5] | |
| Papaver somniferum (Opium poppy) | (S)-Coclaurine | - | - | - | Active | [6] |
| 4'-O-methylcoclaurine | - | - | - | Active | [6] | |
| Norlaudanine | - | - | - | Active | [6] |
Note: "-" indicates that the data was not available in the cited literature. The relative activity for Coptis japonica CNMT with norcoclaurine and coclaurine is presented as percentage conversion in the cited study.[4]
Experimental Protocols
The determination of CNMT substrate specificity and kinetic parameters typically involves in vitro enzyme assays. Below are detailed methodologies for expressing the enzyme and performing activity assays.
Heterologous Expression and Purification of CNMT
Recombinant CNMT is commonly produced in Escherichia coli for biochemical characterization.
-
Cloning: The full-length cDNA of the CNMT gene is cloned into an expression vector, often with a polyhistidine (His)-tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.
-
Purification: The His-tagged CNMT is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a nickel-nitrilotriacetic acid (Ni-NTA) resin. The purified protein is then dialyzed and stored for subsequent assays.
Coclaurine N-methyltransferase Activity Assay
Enzyme activity can be measured using various methods, including radiolabel-based assays, colorimetric assays, and chromatographic methods.
a) Radiolabel-Based Assay
This is a highly sensitive method that measures the incorporation of a radiolabeled methyl group from [14C]S-adenosyl-L-methionine into the substrate.
-
Reaction Mixture: A typical reaction mixture contains:
-
Purified CNMT enzyme
-
Substrate (e.g., (S)-coclaurine or other potential substrates)
-
[14C]S-adenosyl-L-methionine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Extraction: The reaction is stopped, and the N-methylated product is extracted using an organic solvent (e.g., ethyl acetate).
-
Quantification: The radioactivity in the organic phase is measured using a scintillation counter. The amount of product formed is calculated based on the specific activity of the [14C]SAM.
b) Colorimetric Assay
This method is often used for high-throughput screening of substrates and inhibitors. It couples the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, to a detectable color change.[4]
-
Coupling Enzymes: The assay includes a coupling enzyme system, typically SAH hydrolase, which converts SAH to homocysteine.
-
Detection: The produced homocysteine is then detected using a chromogenic reagent, such as Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically.
-
Procedure: The assay is performed in a microplate format, and the absorbance is read at a specific wavelength (e.g., 412 nm).
c) HPLC-Based Assay
High-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate and the N-methylated product.
-
Reaction: The enzymatic reaction is performed as described for the radiolabel-based assay, but with non-radiolabeled SAM.
-
Sample Preparation: The reaction is stopped, and the product is extracted. The extract is then dried and redissolved in a suitable solvent for HPLC analysis.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometer). The substrate and product are separated based on their retention times and quantified by comparing their peak areas to those of known standards.
Mandatory Visualizations
Benzylisoquinoline Alkaloid Biosynthesis Pathway
The following diagram illustrates the central role of Coclaurine N-methyltransferase in the biosynthesis of benzylisoquinoline alkaloids.
Caption: The central role of CNMT in the benzylisoquinoline alkaloid biosynthesis pathway.
Experimental Workflow for CNMT Activity Assay
This diagram outlines the general workflow for determining the activity of a Coclaurine N-methyltransferase.
Caption: General experimental workflow for determining CNMT activity.
References
- 1. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and characterization of coclaurine N-methyltransferase from cultured cells of Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
Head-to-Head Comparison: Cardiovascular Effects of Coclaurine and Norcoclaurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the cardiovascular effects of two closely related benzylisoquinoline alkaloids: Coclaurine and Norcoclaurine. The information presented is intended to support research and development initiatives in cardiovascular pharmacology.
Executive Summary
Coclaurine and Norcoclaurine both exhibit vasorelaxant properties, primarily through the modulation of calcium channels. However, they display notable differences in their efficacy and potency. Coclaurine acts as a full vasorelaxant, achieving 100% relaxation of pre-contracted aortic rings, whereas Norcoclaurine is a partial agonist with lower efficacy.[1][2] The primary mechanism of action for their vasorelaxant effects is believed to be the blockade of L-type calcium channels in vascular smooth muscle cells. Interestingly, some evidence suggests that Norcoclaurine may also possess β-adrenergic agonist properties, which could contribute to a more complex cardiovascular profile.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of the vasorelaxant effects of Coclaurine and Norcoclaurine based on studies conducted on isolated rat aortic rings pre-contracted with potassium chloride (KCl).
| Parameter | Coclaurine | Norcoclaurine | Reference Compound (Verapamil) |
| Maximum Relaxation (%) | 100% | 46.7% ± 7.4% | 100% |
| RC50 (Molar) | 8.2 x 10⁻⁵ M | 7.5 x 10⁻⁵ M | Not reported in direct comparison |
| Potency Ranking | (±)-verapamil > (±)-norarmepavine > (±)-norcoclaurine > (±)-coclaurine |
RC50: The concentration of the compound that produces 50% of its maximum relaxation effect.
Experimental Protocols
The data presented in this guide were primarily derived from ex vivo experiments using the rat aortic ring vasorelaxation assay. A detailed methodology for this key experiment is provided below.
Rat Aortic Ring Vasorelaxation Assay
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are euthanized by cervical dislocation, and the thoracic aorta is carefully excised.
2. Tissue Preparation:
-
The aorta is immediately placed in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1.
-
Adherent connective and adipose tissues are carefully removed.
-
The aorta is cut into rings of approximately 2-3 mm in length.
-
For endothelium-denuded experiments, the endothelial layer is removed by gently rubbing the intimal surface with a small wire or wooden stick.
3. Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ (pH 7.4).
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the PSS is changed every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by contracting them with 60-80 mM KCl.
-
To study the vasorelaxant effects, the rings are pre-contracted with a submaximal concentration of KCl (e.g., 70 mM) to induce a sustained contraction.
-
Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of Coclaurine or Norcoclaurine (typically from 10⁻⁸ M to 10⁻³ M) to the organ bath.
-
The relaxation at each concentration is allowed to reach a steady state before the addition of the next concentration.
5. Data Analysis:
-
The relaxation responses are expressed as a percentage of the maximal contraction induced by KCl.
-
The RC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
Statistical significance is determined using appropriate statistical tests, such as Student's t-test or ANOVA.
Signaling Pathways and Mechanisms of Action
Coclaurine: Calcium Channel Blockade
The primary mechanism underlying the vasorelaxant effect of Coclaurine is the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells. This action inhibits the influx of extracellular Ca²⁺, a critical step in the initiation and maintenance of smooth muscle contraction.
Caption: Coclaurine-induced vasorelaxation pathway.
Norcoclaurine: Dual Mechanism of Action
Norcoclaurine also induces vasorelaxation through the blockade of L-type calcium channels. However, its lower efficacy suggests a partial antagonist effect at these channels. Additionally, some studies propose that Norcoclaurine may act as a β-adrenergic agonist, which could contribute to its cardiovascular effects, potentially through a cAMP-mediated pathway leading to vasodilation.
Caption: Proposed dual-mechanism pathway for Norcoclaurine.
Conclusion
Both Coclaurine and Norcoclaurine demonstrate vasorelaxant effects, primarily by targeting L-type calcium channels. Coclaurine appears to be a more efficacious calcium channel blocker in vascular smooth muscle. The potential for Norcoclaurine to also interact with the β-adrenergic system warrants further investigation to fully elucidate its cardiovascular profile. This head-to-head comparison provides a foundational understanding for researchers exploring the therapeutic potential of these benzylisoquinoline alkaloids in cardiovascular diseases.
References
Validating Coclaurine's Interaction with the Vitamin D Receptor: A Comparative Guide
This guide provides a comparative analysis of coclaurine's interaction with the Vitamin D Receptor (VDR), drawing upon experimental data to validate its activity. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds targeting the VDR.
Comparative Analysis of VDR-Mediated Effects
The following tables summarize the quantitative data from a key study investigating the VDR-dependent effects of coclaurine in comparison to the natural VDR ligand, Vitamin D3 (VitD3), and another natural alkaloid, reticuline. The experiments were primarily conducted using the human colorectal cancer cell line HCT116, with both wild-type (WT) and VDR-knockout (VDR/KO) variants.
Table 1: Comparative Cytotoxicity in HCT116 Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) in HCT116-WT | Cell Viability (% of Control) in HCT116-VDR/KO |
| Vitamin D3 | 0.001 | 80% (p < 0.01) | Not specified |
| 20 | 41.5% (p < 0.0001) | No significant effect | |
| Coclaurine | 0.001 - 20 | Dose-dependent inhibition | Lost anticancer effects |
| Reticuline | 0.001 - 20 | Dose-dependent inhibition | Lost anticancer effects |
Data sourced from MTT assays performed over 72 hours. The loss of effect in VDR/KO cells indicates a VDR-dependent mechanism of action for both coclaurine and reticuline[1][2].
Table 2: Molecular Docking Scores with the Vitamin D Receptor
| Ligand | Docking Score |
| Vitamin D3 | -11.598 |
| Coclaurine | Not specified |
| Reticuline | Not specified |
Molecular docking studies revealed that both coclaurine and reticuline occupy the active site of the VDR, suggesting a direct interaction[1][2]. The docking score for Vitamin D3 provides a benchmark for binding affinity.
Table 3: Summary of VDR-Mediated Cellular and Molecular Effects
| Effect | Coclaurine | Reticuline | Vitamin D3 | VDR-Dependence |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Yes[1][3] |
| Wound Healing | Decreased | Decreased | Not specified | Yes[1][3] |
| VDR Nuclear Localization | Increased | Increased | Increased | Yes[1] |
| VDR Gene Expression | Significantly increased | Significantly increased | Significantly increased | Yes[1] |
| Apoptosis | Induced late apoptosis | Induced late apoptosis | Induced late apoptosis | Yes[1][3] |
| Cell Cycle | S-phase arrest | S-phase arrest | S-phase arrest | Yes[1][3] |
| PARP & Caspase-3 Cleavage | Increased | Increased | Not specified | Yes[1][3] |
| Bax & TP53 Expression | Upregulated | Upregulated | Not specified | Yes[1][3] |
| BCL-2 Expression | Decreased | Decreased | Not specified | Yes[1][3] |
| SNAIL1 & SNAIL2 Expression | Downregulated | Downregulated | Not specified | Yes[1][3] |
This table summarizes the consistent VDR-dependent effects observed for coclaurine, reticuline, and Vitamin D3, highlighting their similar mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and VDR Knockout
The HCT116 wild-type (WT) and VDR-knockout (VDR/KO) colorectal cancer cell lines were used. The VDR/KO cell line was generated using CRISPR/Cas9 technology to disrupt the VDR gene. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
MTT Assay for Cell Viability
-
HCT116-WT and HCT116-VDR/KO cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations (0.001–20 μM) of coclaurine, reticuline, or VitD3 for 72 hours. A vehicle control (DMSO) was also included.
-
MTT solution was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
Western Blotting
-
Cells were treated with coclaurine, reticuline, or VitD3.
-
Total protein was extracted, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against VDR, PARP, caspase-3, Bax, TP53, BCL-2, and GAPDH (as a loading control).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence detection system.
Quantitative Real-Time PCR (RT-qPCR)
-
Total RNA was isolated from treated and untreated cells.
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
RT-qPCR was performed using specific primers for VDR and VDR target genes.
-
The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.
Confocal Microscopy for VDR Localization
-
Cells were grown on coverslips and treated with the compounds.
-
Cells were fixed, permeabilized, and blocked.
-
Cells were incubated with a primary antibody against VDR, followed by a fluorescently labeled secondary antibody.
-
The nuclei were counterstained with DAPI.
-
Images were captured using a confocal microscope to observe the subcellular localization of VDR.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis: Treated cells were stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) was determined by flow cytometry.
-
Cell Cycle: Treated cells were fixed, and their DNA was stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry.
Molecular Docking
-
The 3D crystal structure of the Vitamin D receptor (PDB ID: 1DB1) was obtained from the Protein Data Bank.
-
The protein structure was prepared and refined using tools like the Protein Preparation Wizard in Schrödinger Suite.
-
The 2D structures of coclaurine, reticuline, and Vitamin D3 were prepared and optimized.
-
Molecular docking was performed to predict the binding mode and affinity of the ligands to the VDR active site.
Visualizations
VDR Signaling Pathway Activated by Coclaurine
Caption: VDR signaling pathway initiated by coclaurine.
Experimental Workflow for Validating Coclaurine-VDR Interaction
Caption: Workflow for validating coclaurine-VDR interaction.
References
- 1. Reticuline and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116 [mdpi.com]
- 2. Reticuline and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reticuline and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of High vs. Low Coclaurine-Producing Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic regulation of coclaurine biosynthesis is pivotal for the metabolic engineering of medicinal plants and the development of novel pharmaceuticals. This guide provides an objective comparison of the transcriptomic landscapes of high and low coclaurine-producing plants, supported by experimental data from key studies in Papaver somniferum (opium poppy) and Coptis species.
Executive Summary
Coclaurine is a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), including papaverine, morphine, and codeine. The production of coclaurine is a key regulatory step, and its yield varies significantly among different plant species and cultivars. This guide delves into the comparative transcriptomic data from studies on a high papaverine-producing mutant of Papaver somniferum and different Coptis species, which are rich in related BIAs. By examining the differential gene expression and the underlying experimental protocols, researchers can gain insights into the key enzymatic and regulatory steps that govern coclaurine and subsequent BIA production.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the differential expression of key genes in the coclaurine biosynthesis pathway between high and low alkaloid-producing plant varieties. The data is compiled from studies on Papaver somniferum and Coptis species.
Table 1: Differentially Expressed Genes in the Coclaurine Biosynthesis Pathway of High Papaverine Mutant (pap1) vs. Normal Cultivar (BR086) of Papaver somniferum [1][2][3]
| Gene | Enzyme | Putative Function in Coclaurine Pathway | Expression in High-Papaverine Mutant (pap1) vs. Normal Cultivar (BR086) |
| 6OMT | (S)-norcoclaurine 6-O-methyltransferase | Methylation of (S)-norcoclaurine to (S)-coclaurine | Upregulated[1][2] |
| CNMT | (S)-coclaurine N-methyltransferase | N-methylation of (S)-coclaurine to (S)-N-methylcoclaurine | No significant change |
| NMCH | (S)-N-methylcoclaurine 3'-hydroxylase | Hydroxylation of (S)-N-methylcoclaurine | No significant change |
| 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | Methylation of (S)-3'-hydroxy-N-methylcoclaurine to (S)-reticuline | Upregulated[1][2] |
| N7OMT | Norreticuline 7-O-methyltransferase | Involved in a proposed alternative pathway from (S)-coclaurine | Upregulated[1][2] |
| 7OMT | Reticuline 7-O-methyltransferase | Methylation of (S)-reticuline, diverting flux away from papaverine | Downregulated[1][2] |
Table 2: Expression of Key Genes in the Coclaurine Biosynthesis Pathway in Coptis Species *[4][5]
| Gene | Enzyme | Tissue-Specific Expression in C. teeta and C. chinensis |
| NCS | (S)-norcoclaurine synthase | Highly expressed in roots and rhizomes[4] |
| 6OMT | (S)-norcoclaurine 6-O-methyltransferase | Highly expressed in roots and rhizomes[4] |
| CNMT | (S)-coclaurine N-methyltransferase | Generally higher expression in roots |
| NMCH | (S)-N-methylcoclaurine 3'-hydroxylase | Generally higher expression in roots |
| 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | Highly expressed in roots and rhizomes[4] |
*Note: A direct comparison of high vs. low coclaurine-producing Coptis varieties with quantitative fold changes was not available in the reviewed literature. The data reflects tissue-specific expression, which is often correlated with alkaloid accumulation.
Experimental Protocols
RNA Sequencing (RNA-Seq) Protocol for Transcriptome Analysis
This protocol is a synthesized methodology based on the approaches described in the referenced studies for plant transcriptomics.[6][7][8][9][10]
-
Plant Material and RNA Extraction:
-
Harvest fresh plant tissues (e.g., latex-drained capsules of P. somniferum or roots and rhizomes of Coptis species) from high and low producing plants.
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic processes.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove any contaminating DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8.0).
-
-
Library Preparation:
-
Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end-repair of the double-stranded cDNA fragments, adenylate the 3' ends, and ligate sequencing adapters.
-
Purify the ligation products to remove free adapters.
-
Enrich the adapter-ligated cDNA library by PCR amplification.
-
Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the clean reads to a reference genome or perform de novo assembly if a reference is not available.
-
Quantify gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Identify differentially expressed genes (DEGs) between high and low producing samples using statistical packages like DESeq2 or edgeR, with a typical cutoff of |log2(Fold Change)| ≥ 1 and a p-value < 0.05.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Benzylisoquinoline Alkaloid Analysis
This protocol is a generalized procedure for the targeted quantification of coclaurine and related BIAs in plant tissues.[11][12][13][14][15]
-
Sample Preparation and Extraction:
-
Harvest and freeze-dry plant tissues.
-
Grind the lyophilized tissue to a fine powder.
-
Accurately weigh a specific amount of the powdered tissue (e.g., 50 mg).
-
Extract metabolites with a suitable solvent, such as methanol or a methanol:isopropanol:acetic acid mixture.[14]
-
Vortex and sonicate the samples to ensure thorough extraction.[14]
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Separate the metabolites on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionize the eluted compounds using electrospray ionization (ESI) in positive ion mode.
-
Perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantification of specific alkaloids. This involves selecting precursor-to-product ion transitions for each target compound.
-
For untargeted analysis, acquire full scan mass spectra to identify a broader range of metabolites.
-
-
Data Analysis and Quantification:
-
Identify and quantify target alkaloids by comparing their retention times and mass spectra with those of authentic standards.
-
Generate a standard curve for each analyte to determine its concentration in the plant extracts.
-
Normalize the results by the initial weight of the plant tissue to express the concentration as µg/g or mg/g of dry weight.
-
Mandatory Visualization
Caption: Coclaurine biosynthesis pathway with key enzymes.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. Comparative Transcriptome Analysis Using High Papaverine Mutant of Papaver somniferum Reveals Pathway and Uncharacterized Steps of Papaverine Biosynthesis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Transcriptome Analysis Using High Papaverine Mutant of Papaver somniferum Reveals Pathway and Uncharacterized Steps of Papaverine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue [en.bio-protocol.org]
- 7. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue [bio-protocol.org]
- 9. Collibri Library Prep Kits for Plant or Bacterial RNA Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 11. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 14. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 15. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Coclauril: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of Coclauril, a substance for which the hazard classification can vary. The following instructions are based on information for this compound formulations that are classified as non-hazardous. However, it is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using to determine its exact composition and associated hazards before proceeding with any disposal method.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its properties. While some formulations are not considered hazardous, good laboratory practices should always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area to avoid the inhalation of any potential dusts.
-
Spill Management: In the event of a spill, cover drains to prevent entry into the sewer system. Collect the spilled material—if solid, take it up dry to avoid dust generation—and place it in a suitable container for disposal. Clean the affected area thoroughly.
**Step-by-Step Disposal Protocol for Non-Hazardous this compound
For this compound that is explicitly identified as a non-hazardous substance or mixture according to its SDS, the disposal procedure is straightforward.
-
Container Management: Keep the waste this compound in its original container or a clearly labeled, compatible container. Do not mix it with other waste chemicals. Uncleaned containers should be handled in the same manner as the product itself.
-
Waste Segregation: Although not classified as hazardous, it is good practice to segregate chemical waste from general laboratory trash to ensure proper handling and disposal.
-
Disposal Pathway: Dispose of the waste material in accordance with national and local regulations. For solid, non-hazardous chemicals, this often means placing the sealed container in a designated box for normal trash, clearly labeled as such.[1]
-
Documentation: Maintain a record of the disposed chemical, including its name, quantity, and date of disposal, as part of your laboratory's waste management log.
Important Note: If the Safety Data Sheet (SDS) for your specific this compound product indicates any hazards (e.g., harmful if swallowed, causes skin irritation, toxic to aquatic life), it must be treated as hazardous waste. In this case, it should be collected by a licensed hazardous waste disposal service.[2][3][4][5][6] Do not dispose of hazardous chemicals down the drain or in the regular trash.[5]
Quantitative Data Summary
The provided search results did not contain specific quantitative data for this compound disposal, such as concentration limits for drain disposal or specific pH requirements. For surfactants in general, industrial wastewater may contain concentrations ranging from 1 to 300 mg/L.[7] Treatment processes like coagulation-flocculation can achieve high removal efficiencies.[8][9] However, these are general figures for industrial surfactants and may not be applicable to the laboratory-scale disposal of this compound. Always refer to local regulations for specific disposal limits.
| Parameter | Value | Source of Information |
| Hazard Classification | Varies by product. Some formulations are "Not a hazardous substance or mixture." Others may have specific hazards.[2] | Product-specific SDS |
| PPE | Safety glasses, gloves, lab coat. | Standard laboratory practice |
| Disposal of Non-Hazardous Solid | Place in a sealed container within a lined box labeled "Normal Trash."[1] | Local regulations |
| Disposal of Hazardous Waste | Must be handled by a certified hazardous waste disposal service.[5][6] | Local regulations |
Experimental Protocols
The provided information does not cite specific experimental protocols related to this compound disposal. The disposal procedures are based on safety data sheets and general chemical waste guidelines.
Logical Decision-Making for this compound Disposal
The following diagram illustrates the critical decision-making process for the proper disposal of this compound, emphasizing the importance of consulting the product-specific Safety Data Sheet (SDS).
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. laballey.com [laballey.com]
- 6. How to dispose of 2 - Toluoyl Chloride waste? - Blog [evergreensinochem.com]
- 7. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Removal of surfactant from industrial wastewaters by coagulation flocculation process | Semantic Scholar [semanticscholar.org]
Personal protective equipment for handling Coclauril
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Coclauril (CAS No. 127350-68-9) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. A face shield is recommended when there is a splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using Silver Shield gloves underneath.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement.[2] For larger quantities, a chemical-resistant apron should be worn. |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if there is a risk of aerosol generation. |
Operational Plan for Handling
A systematic workflow is crucial for safely handling this compound from reception to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible within the immediate work area.
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
Handling Procedure
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before opening the container.
-
Dispensing: Avoid generating dust or aerosols. Use appropriate tools (e.g., spatula, scoop) for transferring the solid material.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and associated hazards.
Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For small spills, contain the material using an appropriate absorbent pad or inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the contained material and absorbent into a designated, labeled waste container. Do not use water to clean up as this may spread contamination.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Containers: Use only approved, sealed, and clearly labeled hazardous waste containers.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collection: Arrange for collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
